molecular formula C19H26O2 B109532 O1918 CAS No. 536697-79-7

O1918

Cat. No.: B109532
CAS No.: 536697-79-7
M. Wt: 286.4 g/mol
InChI Key: ICHJMVMWPKLUKT-JKSUJKDBSA-N
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Description

1,3-dimethoxy-5-methyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-1-cyclohex-2-enyl]benzene is a monoterpenoid.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-dimethoxy-5-methyl-2-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26O2/c1-12(2)15-8-7-13(3)9-16(15)19-17(20-5)10-14(4)11-18(19)21-6/h9-11,15-16H,1,7-8H2,2-6H3/t15-,16+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICHJMVMWPKLUKT-JKSUJKDBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(C(CC1)C(=C)C)C2=C(C=C(C=C2OC)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C[C@H]([C@@H](CC1)C(=C)C)C2=C(C=C(C=C2OC)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10610371
Record name O 1918
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Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

536697-79-7
Record name 1,3-Dimethoxy-5-methyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]benzene
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name O-1918
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0536697797
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O 1918
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Record name O-1918
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

O-1918: A Technical Guide to its Mechanism of Action as a GPR55 Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

G protein-coupled receptor 55 (GPR55) has emerged as a novel and atypical cannabinoid receptor implicated in a range of physiological and pathological processes, including pain, inflammation, and cancer.[1] O-1918, a synthetic cannabidiol analog, is frequently utilized in research as a putative antagonist of GPR55.[2] This document provides an in-depth technical overview of the mechanism of action of O-1918, detailing its effects on GPR55-mediated signaling pathways. It consolidates quantitative data, outlines key experimental protocols for studying GPR55 antagonism, and presents visual diagrams of the associated molecular interactions and workflows. The pharmacology of O-1918 is complex, with evidence suggesting it also interacts with other receptors such as GPR18 and can produce varied effects depending on the experimental system.[2][3]

GPR55 Signaling Pathways

Understanding the antagonist action of O-1918 requires a foundational knowledge of the signaling cascades initiated by GPR55 activation. Unlike canonical CB1 and CB2 receptors that primarily couple to Gαi proteins, GPR55 signaling is distinct and involves multiple G protein families.[4]

Upon agonist binding—with lysophosphatidylinositol (LPI) being a key endogenous ligand—GPR55 couples to Gαq and Gα12/13 proteins to initiate downstream events.[5][6]

  • Gα13 Coupling and RhoA Activation: GPR55 activation leads to the stimulation of Gα13, which in turn activates the small GTPase RhoA.[4][7] Activated RhoA is a critical regulator of the actin cytoskeleton, controlling cell shape, motility, and contraction.[8][9]

  • Gαq Coupling and Intracellular Calcium Mobilization: The receptor also couples to Gαq, activating phospholipase C (PLC).[5] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[6][10] This increase in intracellular Ca2+ influences a wide array of cellular processes.

  • ERK1/2 Phosphorylation: A primary downstream consequence of GPR55 activation is the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[11] This activation can be mediated through the Gα/RhoA pathway and contributes to the regulation of gene expression, cell proliferation, and survival.[7][12]

GPR55_Signaling cluster_membrane Plasma Membrane cluster_downstream Downstream Effectors GPR55 GPR55 Galpha_q Gαq GPR55->Galpha_q Galpha_13 Gα13 GPR55->Galpha_13 Agonist Agonist (e.g., LPI) Agonist->GPR55 Binds PLC PLC Galpha_q->PLC Activates RhoA RhoA Galpha_13->RhoA Activates Ca_Release Intracellular Ca²⁺ Release PLC->Ca_Release Leads to pERK ERK1/2 Phosphorylation RhoA->pERK Leads to Ca_Release->pERK Contributes to

Caption: GPR55 agonist-induced signaling cascade.

O-1918: Mechanism of Antagonism

O-1918 functions by competitively binding to GPR55, thereby preventing agonists from activating the receptor and initiating the downstream signaling cascades. Its antagonistic action has been demonstrated through the inhibition of several key agonist-induced effects.

  • Inhibition of Vasodilation: In some vascular preparations, GPR55 activation leads to vasorelaxation. O-1918 has been shown to antagonize the vasodilator effects of atypical cannabinoids like abnormal-cannabidiol (abn-CBD).[11][13] However, it is crucial to note that some studies suggest these specific vascular effects may be mediated by a receptor distinct from GPR55, which is also sensitive to O-1918.[11][13]

  • Blockade of Intracellular Signaling: The core mechanism of O-1918 involves blocking the G-protein coupling and subsequent second messenger generation. By occupying the receptor, O-1918 prevents the agonist-induced activation of RhoA, the release of intracellular calcium, and the phosphorylation of ERK1/2.[14] For instance, O-1918 was found to reduce ROS production induced by the GPR55 agonist DHA-DA in PC12 cells.[14]

  • Selectivity Profile: O-1918 is often described as a GPR55 antagonist but also displays activity at GPR18, where it can act as an antagonist or a biased agonist.[2][3] This lack of absolute selectivity is a critical consideration for researchers when interpreting experimental results.

O1918_Antagonism cluster_membrane Plasma Membrane O1918 O-1918 GPR55 GPR55 This compound->GPR55 Binds Agonist Agonist (e.g., LPI) Agonist->GPR55 Blocked Signaling_Pathways Downstream Signaling (RhoA, Ca²⁺, pERK) GPR55->Signaling_Pathways Activation Inhibited

Caption: Antagonistic mechanism of O-1918 at the GPR55 receptor.

Quantitative Data

The precise binding affinity and antagonist potency (e.g., IC50, Ki) of O-1918 at GPR55 are not consistently reported across the literature, reflecting the compound's complex pharmacology and use as a tool compound rather than a highly characterized drug. The table below summarizes the effective concentrations of O-1918 used to achieve antagonism in various functional assays.

Assay TypeAgonist ChallengedOrganism/Cell LineO-1918 ConcentrationObserved EffectReference
Vasodilation Assayabnormal-cannabidiolMouse mesenteric arteries30 µMInhibition of vasodilation[13]
Hypotension AssayAnandamide (AEA)Anesthetized Rats3 µmol·kg⁻¹Reduction of delayed hypotensive phase[15]
ROS ProductionN-docosahexaenoyl dopamine (DHA-DA)PC12 cellsNot specifiedReduction of ROS production[14]
Mesenteric Artery RelaxationOleoylethanolamideRat mesenteric arteries10 µMAntagonism of vasorelaxation[16]

Note: Some studies report that the effects antagonized by O-1918 may not be exclusively mediated by GPR55, suggesting off-target effects or the existence of other, unidentified receptors.[11][13]

Key Experimental Protocols

The characterization of O-1918 as a GPR55 antagonist relies on several key in vitro functional assays.

GTPγS Binding Assay

This assay directly measures the activation of G proteins coupled to a receptor of interest.

  • Objective: To determine if a ligand (agonist) can stimulate G protein activation via GPR55 and if a second ligand (antagonist, e.g., O-1918) can block this effect.

  • Methodology:

    • Membrane Preparation: HEK293 cells stably expressing human GPR55 are cultured, harvested, and homogenized to isolate cell membranes.[4]

    • Assay Reaction: Membranes are incubated in an assay buffer containing GDP, a test compound (agonist), and the non-hydrolyzable GTP analog, [³⁵S]GTPγS. For antagonist studies, membranes are pre-incubated with O-1918 before the addition of the agonist.

    • G-Protein Activation: Agonist binding to GPR55 promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.

    • Separation & Detection: The reaction is terminated, and membrane-bound [³⁵S]GTPγS is separated from the unbound nucleotide via rapid filtration. The radioactivity retained on the filter, corresponding to activated G proteins, is quantified using a scintillation counter.

    • Analysis: Antagonism is observed as a decrease in the agonist-stimulated [³⁵S]GTPγS binding in the presence of O-1918.

Intracellular Calcium (Ca²⁺) Mobilization Assay

This assay measures the release of Ca²⁺ from intracellular stores, a key event downstream of GPR55-Gαq activation.[17]

  • Objective: To measure agonist-induced increases in cytosolic Ca²⁺ and assess the ability of O-1918 to inhibit this response.

  • Methodology:

    • Cell Preparation: GPR55-expressing cells (e.g., HEK293) are seeded in a multi-well plate.[17]

    • Dye Loading: Cells are loaded with a Ca²⁺-sensitive fluorescent indicator dye (e.g., Fura-2 AM or Fluo-4 AM).

    • Antagonist Pre-incubation: Cells are pre-incubated with O-1918 or a vehicle control.

    • Agonist Stimulation & Measurement: The plate is placed in a fluorometric imaging plate reader (FLIPR) or a fluorescence microscope. The agonist is added, and the fluorescence intensity is monitored in real-time. An increase in fluorescence corresponds to a rise in intracellular Ca²⁺.[10][18]

    • Analysis: The peak fluorescence response is measured. A reduction in the agonist-induced signal in O-1918-treated cells indicates antagonism.

ERK1/2 Phosphorylation Assay

This assay quantifies the activation of the MAPK signaling pathway.

  • Objective: To determine if O-1918 can block agonist-induced phosphorylation of ERK1/2.

  • Methodology (AlphaScreen SureFire):

    • Cell Culture and Stimulation: GPR55-expressing cells are plated, serum-starved, and then pre-treated with various concentrations of O-1918. Subsequently, cells are stimulated with a GPR55 agonist for a defined period (e.g., 5-30 minutes).[19][20]

    • Cell Lysis: The stimulation is stopped, and cells are lysed in the provided lysis buffer.

    • Assay Reaction: The lysate is transferred to an assay plate. "Acceptor" beads conjugated to an antibody for total ERK and "Donor" beads conjugated to an antibody specific for phosphorylated ERK (p-ERK) are added.

    • Signal Generation: In the presence of p-ERK, the beads are brought into proximity. Upon laser excitation (680 nm), the Donor bead releases singlet oxygen, which travels to the Acceptor bead, triggering a chemiluminescent signal (at ~615 nm).

    • Detection: The signal is read on an EnSpire-compatible plate reader. A decrease in the luminescent signal in the presence of O-1918 indicates inhibition of ERK1/2 phosphorylation.[19][21]

Experimental_Workflow cluster_prep 1. Preparation cluster_treatment 2. Treatment cluster_assay 3. Measurement cluster_analysis 4. Analysis Start Start: Assess Antagonism Culture Culture GPR55-expressing cells (e.g., HEK293) Start->Culture Plate Plate cells in appropriate format Culture->Plate Preincubation Pre-incubate with O-1918 (Antagonist) or Vehicle Plate->Preincubation Stimulation Stimulate with GPR55 Agonist (e.g., LPI) Preincubation->Stimulation Measure_Ca Measure Intracellular Ca²⁺ (FLIPR) Stimulation->Measure_Ca Measure_pERK Measure pERK/ERK (Western / AlphaScreen) Stimulation->Measure_pERK Measure_GTP Measure [³⁵S]GTPγS Binding (Membrane Assay) Stimulation->Measure_GTP Analyze Quantify Response and Calculate Inhibition vs Control Measure_Ca->Analyze Measure_pERK->Analyze Measure_GTP->Analyze End Conclusion: O-1918 demonstrates GPR55 antagonism Analyze->End

Caption: General experimental workflow for evaluating O-1918 antagonism at GPR55.

Conclusion

O-1918 serves as a valuable, albeit complex, pharmacological tool for investigating GPR55 signaling. Its mechanism of action is primarily defined by its ability to antagonize agonist-induced, GPR55-mediated downstream events, including RhoA activation, intracellular calcium mobilization, and ERK1/2 phosphorylation. However, professionals in drug development and research must remain cognizant of its potential interactions with other receptors, such as GPR18, which necessitates the use of appropriate controls to ensure accurate interpretation of experimental data. Future development of more potent and highly selective GPR55 antagonists will be crucial for definitively elucidating the receptor's role in health and disease.

References

O-1918 Selectivity for GPR55 versus GPR18: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological selectivity of O-1918 for the G protein-coupled receptors GPR55 and GPR18. The document summarizes the available quantitative and qualitative data, details relevant experimental protocols, and visualizes key signaling pathways and experimental workflows.

Introduction

O-1918 is a synthetic cannabidiol analog that has emerged as a valuable pharmacological tool for investigating the functions of the orphan receptors GPR55 and GPR18.[1] It is generally characterized as an antagonist for both receptors, although its activity, particularly at GPR18, can be complex and assay-dependent.[2] This guide aims to consolidate the current understanding of O-1918's interaction with these two receptors to aid researchers in designing and interpreting experiments.

Quantitative Data Summary

Direct comparative binding affinity studies for O-1918 at GPR55 and GPR18 are limited in the publicly available literature. However, functional antagonism has been quantified for GPR18. The following tables summarize the available data.

Table 1: Antagonist Potency of O-1918 at GPR18

ParameterValueAssay TypeAgonist(s)Tissue/Cell SystemReference
pA₂6.0VasorelaxationPSB-MZ-1415, NAGlyHuman Pulmonary Artery[1]

Note: The pA₂ is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. A higher pA₂ value indicates greater antagonist potency.

Table 2: Functional Activity Profile of O-1918

ReceptorAssay TypeObserved ActivityNotesReference(s)
GPR18 Calcium MobilizationAgonistDemonstrates biased agonism.[2][3]
ERK1/2 PhosphorylationAgonistDemonstrates biased agonism.[3]
β-Arrestin RecruitmentNo Activity---[2]
Cell MigrationAntagonistAttenuates migration induced by NAGly, Abn-CBD, and O-1602.[2][3]
GPR55 β-Arrestin RecruitmentNo Agonist ActivityTested in a β-arrestin redistribution assay.[4][5]
VasorelaxationPotentiator of LPI responseIn contrast to its generally accepted antagonist role.
Nociception AssayAntagonistBlocks the effects of the GPR55 agonist O-1602.

Signaling Pathways

GPR55 and GPR18 are coupled to distinct G protein families, initiating different downstream signaling cascades.

GPR55 Signaling Pathway

GPR55 activation primarily couples to Gαq and Gα12/13 proteins. This leads to the activation of phospholipase C (PLC) and RhoA, respectively. PLC activation results in the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG), leading to an increase in intracellular calcium ([Ca²⁺]i) and activation of protein kinase C (PKC). The RhoA pathway is involved in cytoskeleton rearrangement.

GPR55_Signaling cluster_membrane Plasma Membrane GPR55 GPR55 Gq Gαq GPR55->Gq G1213 Gα12/13 GPR55->G1213 Ligand Agonist (e.g., LPI) Ligand->GPR55 PLC PLC Gq->PLC RhoA RhoA G1213->RhoA Ca_release ↑ [Ca²⁺]i PLC->Ca_release ROCK ROCK RhoA->ROCK ERK ERK1/2 Activation Ca_release->ERK Cytoskeleton Cytoskeletal Rearrangement ROCK->Cytoskeleton

GPR55 Signaling Cascade
GPR18 Signaling Pathway

GPR18 signaling is more complex and appears to involve coupling to both Gαi/o and Gαq proteins. Gαi/o coupling leads to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels, while also contributing to the activation of the MAPK/ERK pathway. Gαq coupling, as in GPR55, can lead to increases in intracellular calcium. The specific pathway activated can be ligand-dependent, leading to the observed biased agonism.

GPR18_Signaling cluster_membrane Plasma Membrane GPR18 GPR18 Gia Gαi/o GPR18->Gia Gqa Gαq GPR18->Gqa Ligand Agonist (e.g., NAGly) Ligand->GPR18 AC Adenylyl Cyclase Gia->AC ERK ERK1/2 Activation Gia->ERK PLC PLC Gqa->PLC cAMP ↓ cAMP AC->cAMP Ca_release ↑ [Ca²⁺]i PLC->Ca_release Migration Cell Migration ERK->Migration

GPR18 Signaling Cascade

Experimental Protocols

Detailed protocols for assessing the activity of O-1918 at GPR55 and GPR18 are provided below. These are generalized methods and may require optimization based on the specific cell line and laboratory equipment.

ERK1/2 Phosphorylation Assay

This assay measures the phosphorylation of ERK1/2, a downstream event in the signaling cascade of both GPR55 and GPR18.

Materials:

  • HEK293 or CHO cells stably expressing human GPR55 or GPR18.

  • DMEM/F-12 medium, Fetal Bovine Serum (FBS), G-418 (for selection).

  • 96-well or 384-well cell culture plates.

  • O-1918, appropriate agonist (e.g., LPI for GPR55, NAGly for GPR18).

  • Lysis buffer.

  • AlphaScreen® SureFire® p-ERK1/2 Assay Kit or antibodies for Western blotting (anti-p-ERK1/2, anti-total-ERK1/2).

Protocol:

  • Cell Plating: Seed GPR55- or GPR18-expressing cells into 96-well plates at a density of approximately 40,000 cells/well and culture for 24 hours.

  • Serum Starvation: Replace the growth medium with serum-free medium and incubate for 24-48 hours to reduce basal ERK phosphorylation.[6]

  • Antagonist Pre-incubation: For antagonist mode, pre-incubate the cells with varying concentrations of O-1918 for 30 minutes at 37°C.[6]

  • Agonist Stimulation: Add the agonist (e.g., LPI or NAGly) at a concentration known to elicit a submaximal response (e.g., EC₈₀) and incubate for 5-30 minutes at 37°C. For agonist mode, add O-1918 directly.

  • Cell Lysis: Remove the medium and lyse the cells with the appropriate lysis buffer.

  • Detection:

    • AlphaScreen: Transfer the lysate to a 384-well Proxiplate and follow the manufacturer's protocol for the AlphaScreen® SureFire® kit.[7]

    • Western Blot: Separate the protein lysate by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against phosphorylated ERK1/2 and total ERK1/2, followed by secondary antibodies and detection.

  • Data Analysis: Quantify the p-ERK1/2 signal and normalize it to the total ERK1/2 signal. For antagonist activity, calculate the IC₅₀ of O-1918.

Calcium Mobilization Assay

This assay is used to measure the increase in intracellular calcium upon receptor activation, typically through the Gαq pathway.

Materials:

  • HEK293T cells.

  • Expression vectors for GPR55 or GPR18, and a promiscuous Gα protein (e.g., Gα₁₆ or Gαqi5).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Black-walled, clear-bottom 96-well or 384-well plates.

  • Fluorescent Imaging Plate Reader (FLIPR) or equivalent.

Protocol:

  • Cell Transfection: Co-transfect HEK293T cells with the receptor of interest (GPR55 or GPR18) and the promiscuous Gα protein.

  • Cell Plating: Seed the transfected cells into black-walled, clear-bottom plates and culture overnight.

  • Dye Loading: Wash the cells with assay buffer (e.g., HBSS with 20 mM HEPES) and then load the cells with a calcium-sensitive dye like Fluo-4 AM for 1 hour at 37°C.

  • Assay:

    • Place the cell plate into a FLIPR instrument.

    • For antagonist mode, add varying concentrations of O-1918 and incubate. Then add a pre-determined concentration of agonist (e.g., EC₈₀).

    • For agonist mode, add varying concentrations of O-1918 directly to the wells.

  • Data Acquisition: Measure the fluorescence intensity kinetically over time. The change in fluorescence indicates a change in intracellular calcium concentration.

  • Data Analysis: Determine the EC₅₀ for agonists or the IC₅₀ for antagonists from the concentration-response curves.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated receptor, a key event in GPCR desensitization and signaling.

Materials:

  • PathHunter® β-arrestin cell line expressing the tagged GPCR of interest (GPR55 or GPR18).

  • 384-well white cell culture plates.

  • PathHunter® Detection Reagents.

  • Chemiluminescence plate reader.

Protocol:

  • Cell Plating: Seed the PathHunter® cells in the 384-well plate and incubate overnight.[8]

  • Antagonist Mode:

    • Add varying concentrations of O-1918 to the wells and incubate for 30 minutes at 37°C.[9]

    • Add a pre-determined EC₈₀ concentration of a known agonist.

    • Incubate for 90 minutes at 37°C.[9]

  • Agonist Mode:

    • Add varying concentrations of O-1918 to the wells.

    • Incubate for 90 minutes at 37°C.[9]

  • Detection: Add the PathHunter® detection reagents according to the manufacturer's protocol and incubate for 60 minutes at room temperature in the dark.[9]

  • Measurement: Read the chemiluminescent signal using a plate reader.

  • Data Analysis: Normalize the data and calculate EC₅₀ or IC₅₀ values.

Cell Migration (Transwell) Assay

This assay is particularly relevant for GPR18, where O-1918 acts as an antagonist.

Materials:

  • BV-2 microglial cells or HEK293 cells expressing GPR18.

  • Transwell inserts (e.g., 8.0 µm pore size).

  • 24-well plates.

  • Chemoattractant (e.g., NAGly, Abn-CBD).

  • Serum-free medium.

  • Fixation and staining reagents (e.g., paraformaldehyde, crystal violet or DAPI).

Protocol:

  • Cell Preparation: Culture cells to ~80-90% confluency, then detach and resuspend them in serum-free medium.[10]

  • Assay Setup:

    • Place Transwell inserts into the wells of a 24-well plate.

    • Add medium containing the chemoattractant to the lower chamber.

    • In the upper chamber (the insert), add the cell suspension. For antagonist studies, the cell suspension should contain varying concentrations of O-1918.

  • Incubation: Incubate the plate at 37°C for a period sufficient for migration to occur (e.g., 4-24 hours).[11]

  • Removal of Non-migrated Cells: Carefully remove the medium from the upper chamber and gently wipe the inside of the insert with a cotton swab to remove non-migrated cells.[12]

  • Fixation and Staining: Fix the migrated cells on the underside of the insert membrane with paraformaldehyde, then stain with crystal violet or a fluorescent dye like DAPI.[12]

  • Quantification:

    • Image the underside of the membrane using a microscope and count the number of migrated cells in several fields of view.

    • Alternatively, the dye can be eluted, and the absorbance or fluorescence can be measured with a plate reader.[12]

  • Data Analysis: Compare the number of migrated cells in the presence of O-1918 to the control to determine its inhibitory effect.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for characterizing the antagonist activity of a compound like O-1918 in a cell-based functional assay.

Experimental_Workflow start Start plate_cells Plate Receptor-Expressing Cells in Assay Plate start->plate_cells incubate1 Incubate Overnight plate_cells->incubate1 add_antagonist Add Serial Dilutions of O-1918 (Antagonist) incubate1->add_antagonist incubate2 Pre-incubate (e.g., 30 min) add_antagonist->incubate2 add_agonist Add Fixed Concentration of Agonist (e.g., EC80) incubate2->add_agonist incubate3 Incubate for Assay Duration add_agonist->incubate3 measure_signal Measure Assay Signal (e.g., Fluorescence, Luminescence) incubate3->measure_signal analyze_data Data Analysis: - Normalize Data - Generate Dose-Response Curve - Calculate IC50 measure_signal->analyze_data end_node End analyze_data->end_node

References

In Vivo Applications of O-1918: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the experimental use of O-1918 in animal models, detailing its physiological effects, underlying mechanisms, and established protocols to guide future research and drug development.

Introduction

O-1918 is a synthetic, cannabidiol-related compound that has garnered significant interest in the scientific community for its activity at the orphan G protein-coupled receptors GPR18 and GPR55.[1] Unlike classical cannabinoids, O-1918 does not bind to CB1 or CB2 receptors, making it a valuable tool for investigating the physiological roles of these alternative cannabinoid-sensitive receptors.[2] This technical guide provides a comprehensive overview of in vivo studies utilizing O-1918, with a focus on its application in models of diet-induced obesity and its effects on cardiovascular hemodynamics.

Core Pharmacology and Mechanism of Action

O-1918 is characterized as a putative antagonist for GPR55 and an antagonist or biased agonist for GPR18.[3] Its primary utility in research lies in its ability to probe the functions of these receptors in various physiological and pathophysiological contexts. In vitro studies have demonstrated that O-1918 can inhibit the vasorelaxant effects of abnormal cannabidiol (abn-CBD) and anandamide (AEA).[2][3] Furthermore, it has been shown to block the abn-CBD-induced activation of the phosphatidylinositol 3-kinase/Akt pathway in endothelial cells.[2]

In Vivo Studies in Diet-Induced Obesity

A significant body of in vivo research on O-1918 has been conducted using diet-induced obese (DIO) rat models. These studies have aimed to elucidate the role of GPR18 and GPR55 in metabolic regulation.

Experimental Protocols

Diet-Induced Obesity Model:

Male Sprague-Dawley rats are typically fed a high-fat diet (approximately 40% digestible energy from lipids) for a period of 9-10 weeks to induce obesity.[3][4] A control group is maintained on a standard chow diet.

Drug Administration:

Following the induction of obesity, animals are treated with O-1918, typically administered via daily intraperitoneal (i.p.) injection. A common vehicle for O-1918 is a solution of 0.9% isotonic saline containing 0.75% Tween 80.[3][4]

  • Dosage: A frequently used dose of O-1918 in these studies is 1 mg/kg.[3][4][5]

  • Duration: Chronic administration is common, with treatment periods lasting for 6 weeks.[3][4][5]

Physiological Outcomes

Chronic administration of O-1918 in DIO rats has yielded several key findings, summarized in the table below.

ParameterEffect of O-1918 TreatmentReference
Body Weight No significant alteration[3][4]
Body Fat Composition No significant alteration[3][4]
Albuminuria Improved (reduced)[3][5][6]
Renal Tubular Hypertrophy Reduced[6]
Brown Adipose Tissue (BAT) Mass Decreased[6]
Circulating Pro-inflammatory Cytokines (IL-1α, IL-2, IL-17α, IL-18, RANTES) Upregulated[3][4][6]
Plasma Aspartate Aminotransferase (AST) Upregulated[3][4]

dot

experimental_workflow cluster_induction Obesity Induction Phase cluster_treatment Treatment Phase cluster_outcome Outcome Analysis start Male Sprague-Dawley Rats diet High-Fat Diet (40% lipids) (9-10 weeks) start->diet Experimental Group control_diet Standard Chow Diet start->control_diet Control Group treatment_start Diet-Induced Obese (DIO) Rats diet->treatment_start injection Daily Intraperitoneal Injection (6 weeks) treatment_start->injection o1918 O-1918 (1 mg/kg) in Saline/Tween 80 injection->this compound Treatment Group vehicle Vehicle Control (Saline/Tween 80) injection->vehicle Control Group analysis Physiological & Biochemical Measurements This compound->analysis vehicle->analysis bw Body Weight & Composition analysis->bw renal Renal Function (Albuminuria) analysis->renal cytokines Inflammatory Cytokines analysis->cytokines liver Liver Enzymes (AST) analysis->liver

Caption: Experimental workflow for in vivo studies of O-1918 in a diet-induced obesity model.

Cardiovascular Effects of O-1918

In vivo studies have also investigated the role of O-1918 in the cardiovascular system, particularly its ability to antagonize the hypotensive effects of other cannabinoids.

Experimental Protocol

Anesthetized Rat Model:

Studies are often conducted in anesthetized rats to measure hemodynamic parameters. Urethane is a commonly used anesthetic.[7]

Drug Administration:

O-1918 is administered intravenously prior to the administration of a hypotensive agent, such as anandamide.[7]

  • Dosage: A dose of 3 µmol/kg of O-1918 has been shown to be effective.[7]

Cardiovascular Outcomes

In anesthetized rats, anandamide induces a delayed and prolonged decrease in mean, systolic, and diastolic blood pressure. Pre-treatment with O-1918 significantly reduces this hypotensive effect, suggesting that a non-CB1, O-1918-sensitive receptor is involved in the vascular response to anandamide.[7]

ParameterEffect of AnandamideEffect of Anandamide with O-1918 Pre-treatmentReference
Mean Blood Pressure DecreasedAttenuated decrease[7]
Systolic Blood Pressure DecreasedAttenuated decrease[7]
Diastolic Blood Pressure DecreasedAttenuated decrease[7]

dot

signaling_pathway anandamide Anandamide (AEA) receptor Non-CB1/CB2 Receptor (e.g., GPR18/GPR55) anandamide->receptor Activates vasodilation Vasodilation & Hypotension receptor->vasodilation Leads to This compound O-1918 This compound->receptor Antagonizes

Caption: Proposed mechanism of O-1918 in antagonizing anandamide-induced hypotension.

Skeletal Muscle Homeostasis

The effects of O-1918 on skeletal muscle have also been explored in the context of diet-induced obesity. In DIO rats, chronic treatment with O-1918 was found to upregulate the mRNA expression of APPL2 in white gastrocnemius muscle.[5] In vitro studies using C2C12 myotubes showed that O-1918 treatment upregulated the mRNA of PGC1α, NFATc1, and PDK4, which are markers of oxidative capacity and fatty acid metabolism.[5][8] However, these effects were not observed in human primary myotubes from obese individuals.[5][8]

Summary and Future Directions

In vivo studies have established O-1918 as a critical tool for investigating the physiological roles of GPR18 and GPR55. In the context of diet-induced obesity, O-1918 has demonstrated a potential therapeutic benefit in improving albuminuria and reducing renal tubular hypertrophy.[3][6] However, its lack of effect on body weight and its pro-inflammatory cytokine profile suggest that its utility as a treatment for obesity itself may be limited.[3][4] In the cardiovascular system, O-1918 has been instrumental in revealing the contribution of non-CB1/CB2 receptors to the regulation of blood pressure.[7]

Future research should aim to further delineate the specific contributions of GPR18 and GPR55 to the observed effects of O-1918. The development of more selective antagonists for each receptor will be crucial in this endeavor. Additionally, exploring the therapeutic potential of O-1918 in other disease models where GPR18 and GPR55 are implicated, such as inflammatory conditions and pain, is a promising avenue for further investigation.

References

O-1918: A Key Pharmacological Tool for Unraveling the Complexities of Atypical Cannabinoid Receptors

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

O-1918 is a synthetic analog of cannabidiol that has emerged as a critical pharmacological tool for investigating the roles of atypical cannabinoid receptors, particularly GPR18 and GPR55. Unlike classical cannabinoid receptors (CB1 and CB2), these receptors do not mediate the psychoactive effects of cannabinoids but are implicated in a wide array of physiological and pathological processes. O-1918's utility lies in its distinct pharmacological profile, acting as an antagonist at GPR18 and GPR55, and an inverse agonist at GPR52.[1][2] This guide provides a comprehensive overview of O-1918, including its pharmacological data, detailed experimental protocols for its use, and a visual representation of the signaling pathways it modulates.

Pharmacological Profile of O-1918

O-1918 exhibits a multi-target profile, allowing researchers to dissect the contributions of several atypical cannabinoid receptors. Its primary activities are summarized below.

Quantitative Pharmacological Data
TargetActivityPotency (pIC50/pEC50)Notes
GPR18 AntagonistData not consistently reported in public literatureO-1918 is widely used to antagonize GPR18 activation by agonists like N-arachidonoyl glycine (NAGly) and abnormal cannabidiol (abn-CBD).[2] It has also been reported to show biased agonism in some assay systems.
GPR55 Putative AntagonistData not consistently reported in public literatureThe pharmacology of O-1918 at GPR55 is complex and can be assay-dependent. It is generally considered an antagonist.[2]
GPR52 Inverse Agonist~5.45O-1918 reduces the constitutive activity of GPR52, leading to decreased basal cAMP levels.[3][4]
BKCa Channels InhibitorData not consistently reported in public literatureO-1918 is a potent inhibitor of large-conductance calcium-activated potassium channels.[1][5]

Signaling Pathways Modulated by O-1918

O-1918's interactions with GPR18, GPR55, and GPR52 modulate distinct downstream signaling cascades. Understanding these pathways is crucial for interpreting experimental results.

GPR18 Signaling

GPR18 couples to multiple G protein subtypes, including Gαi/o, Gαq/11, and Gαs, leading to the modulation of various downstream effectors. As an antagonist, O-1918 blocks the activation of these pathways by GPR18 agonists.

GPR18_Signaling cluster_receptor GPR18 cluster_gproteins G Proteins cluster_effectors Downstream Effectors GPR18 GPR18 Gai Gαi/o GPR18->Gai Gaq Gαq/11 GPR18->Gaq Gas Gαs GPR18->Gas Agonist Agonist (e.g., NAGly, abn-CBD) Agonist->GPR18 O1918 O-1918 This compound->GPR18 AC_inhibit Adenylyl Cyclase (Inhibition) Gai->AC_inhibit ERK ERK1/2 Gai->ERK βγ subunits Akt Akt Gai->Akt βγ subunits PLC Phospholipase C Gaq->PLC AC_activate Adenylyl Cyclase (Activation) Gas->AC_activate STAT3 STAT3 Gas->STAT3 cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG cAMP_increase ↑ cAMP AC_activate->cAMP_increase Ca_release ↑ Intracellular Ca²⁺ IP3_DAG->Ca_release Ca_release->ERK PKA PKA cAMP_increase->PKA CREB CREB PKA->CREB

GPR18 Signaling Pathways
GPR55 Signaling

GPR55 primarily signals through Gαq and Gα12/13 proteins, leading to the activation of RhoA and subsequent downstream events. O-1918 is used to block these agonist-induced signaling cascades.

GPR55_Signaling cluster_receptor GPR55 cluster_gproteins G Proteins cluster_effectors Downstream Effectors GPR55 GPR55 Gaq Gαq GPR55->Gaq Ga1213 Gα12/13 GPR55->Ga1213 Agonist Agonist (e.g., LPI) Agonist->GPR55 This compound O-1918 This compound->GPR55 PLC Phospholipase C Gaq->PLC ERK ERK1/2 Gaq->ERK RhoA RhoA Ga1213->RhoA IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG ROCK ROCK RhoA->ROCK ROCK->ERK Ca_release ↑ Intracellular Ca²⁺ IP3_DAG->Ca_release NFAT NFAT Ca_release->NFAT CREB CREB Ca_release->CREB NFkB NF-κB Ca_release->NFkB GPR52_Inverse_Agonism cluster_receptor GPR52 cluster_gproteins G Protein cluster_effectors Downstream Effectors GPR52 GPR52 (Constitutively Active) Gas Gαs/olf GPR52->Gas Basal Activity This compound O-1918 (Inverse Agonist) This compound->GPR52 AC Adenylyl Cyclase Gas->AC cAMP ↓ Basal cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA CREB ↓ CREB Phosphorylation PKA->CREB Radioligand_Binding_Workflow A Prepare cell membranes expressing the target receptor B Incubate membranes with a fixed concentration of radioligand (e.g., [3H]-CP55,940) A->B C Add increasing concentrations of O-1918 B->C D Incubate to reach equilibrium (e.g., 60-90 min at 30°C) C->D E Separate bound from free radioligand by rapid filtration D->E F Quantify bound radioactivity using liquid scintillation counting E->F G Determine IC50 and calculate Ki F->G

References

O-1918: A Technical Guide to its Discovery, Synthesis, and Antagonistic Action on GPR18 and GPR55

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-1918 is a synthetic analog of cannabidiol that has emerged as a valuable pharmacological tool for investigating the roles of the orphan G protein-coupled receptors GPR18 and GPR55. Unlike classical cannabinoids, O-1918 does not bind to the cannabinoid CB1 and CB2 receptors, but acts as an antagonist at GPR18 and GPR55.[1][2][3] This selective antagonism allows for the specific elucidation of the physiological and pathological functions of these two receptors, which are implicated in a range of processes including cardiovascular regulation, inflammation, and metabolism. This technical guide provides a comprehensive overview of the discovery of O-1918, a detailed (though currently generalized) methodology for its chemical synthesis, and its characterized biological activities with a focus on its antagonistic effects on GPR18 and GPR55 signaling pathways. Experimental protocols for key assays and quantitative data on its activity are also presented to facilitate further research and drug development efforts.

Discovery and Chemical Properties

O-1918, with the IUPAC name 1,3-dimethoxy-5-methyl-2-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]benzene, is a synthetic compound designed as an analog of cannabidiol.[4] Its discovery was driven by the need for selective ligands to study the so-called "abnormal cannabidiol" receptor, which was later identified as a family of receptors including GPR18 and GPR55. O-1918's utility lies in its ability to antagonize these receptors without interacting with the well-characterized CB1 and CB2 cannabinoid receptors, thus avoiding their associated psychotropic effects.[1][2]

Chemical Structure and Properties of O-1918

PropertyValue
IUPAC Name 1,3-dimethoxy-5-methyl-2-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]benzene[4]
Molecular Formula C₁₉H₂₆O₂[4]
Molar Mass 286.415 g/mol [4]
CAS Number 536697-79-7[4]

Chemical Synthesis

While a detailed, step-by-step synthesis protocol for O-1918 from a primary literature source remains to be fully elucidated in the public domain, the general synthetic strategy involves the reaction of (-)-2-(3-3,4-trans-p-menthadien-[2][5]-yl)-orcinol with methylating agents. A plausible, generalized protocol based on related syntheses of cannabidiol analogs is provided below.

Experimental Protocol: Synthesis of O-1918 (Generalized)

Materials:

  • (-)-2-(3-3,4-trans-p-menthadien-[2][5]-yl)-orcinol

  • Dry Potassium Carbonate (K₂CO₃)

  • Iodomethane (CH₃I)

  • Dry Acetonitrile (CH₃CN)

  • Wheaton-type pressure tube

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • To a Wheaton-type pressure tube, add dry potassium carbonate (K₂CO₃).

  • Add a solution of (-)-2-(3-3,4-trans-p-menthadien-[2][5]-yl)-orcinol in dry acetonitrile to the pressure tube.

  • Wash the container of the orcinol derivative with additional dry acetonitrile and transfer the washings to the pressure tube to ensure complete transfer of the reactant.

  • Add iodomethane to the reaction mixture.

  • Seal the pressure tube and stir the mixture. The reaction is typically carried out at room temperature or with gentle heating, and the progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is worked up by filtering to remove the inorganic salts.

  • The filtrate is concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure O-1918.

Note: This is a generalized protocol and specific reaction conditions such as stoichiometry, temperature, and reaction time should be optimized for best results.

Biological Activity and Mechanism of Action

O-1918 is a selective antagonist of GPR18 and GPR55.[1][2] Its biological effects are primarily mediated through the inhibition of the signaling pathways downstream of these two receptors.

Antagonism of GPR18

GPR18 is implicated in various physiological processes, including immune responses, cardiovascular function, and intraocular pressure regulation.[6][7] O-1918 has been shown to block the effects of GPR18 agonists, such as N-arachidonoyl glycine (NAGly) and abnormal cannabidiol (Abn-CBD).[8]

GPR18 Signaling Pathway

GPR18 couples to Gαi/o and Gαq/11 proteins.[6][8] Activation of GPR18 can lead to the inhibition of adenylyl cyclase, a decrease in cAMP levels, and the activation of the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathways.[6][9] O-1918, as an antagonist, is expected to block these downstream effects.

GPR18_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPR18 GPR18 G_alpha_i_o Gαi/o GPR18->G_alpha_i_o Activates G_alpha_q Gαq GPR18->G_alpha_q Activates AC Adenylyl Cyclase G_alpha_i_o->AC Inhibits PI3K PI3K G_alpha_i_o->PI3K Activates PLC PLC G_alpha_q->PLC Activates cAMP cAMP AC->cAMP Converts ATP to IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates PKA PKA cAMP->PKA Activates MAPK_cascade MAPK Cascade (ERK) PKA->MAPK_cascade Modulates Cellular_Response_MAPK Cellular Responses (e.g., Migration, Proliferation) MAPK_cascade->Cellular_Response_MAPK Leads to Akt Akt PI3K->Akt Activates Cellular_Response_Akt Cellular Responses (e.g., Survival) Akt->Cellular_Response_Akt Leads to Cellular_Response_Ca Cellular Responses IP3->Cellular_Response_Ca Leads to Ca²⁺ release Agonist GPR18 Agonist (e.g., NAGly) Agonist->GPR18 Activates O1918 O-1918 This compound->GPR18 Inhibits

Figure 1: GPR18 Signaling Pathway and Inhibition by O-1918.

Antagonism of GPR55

GPR55 is involved in a variety of physiological processes, including blood pressure regulation, inflammation, and bone biology.[10][11] O-1918 acts as an antagonist of GPR55, blocking the actions of its agonists like lysophosphatidylinositol (LPI).[1][12]

GPR55 Signaling Pathway

GPR55 primarily couples to Gα13, leading to the activation of the RhoA signaling pathway.[5][13] This cascade involves Rho-associated kinase (ROCK) and phospholipase C (PLC), culminating in intracellular calcium mobilization and activation of downstream effectors like the extracellular signal-regulated kinase (ERK).[5][9]

GPR55_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPR55 GPR55 G_alpha_13 Gα13 GPR55->G_alpha_13 Activates RhoA RhoA G_alpha_13->RhoA Activates ROCK ROCK RhoA->ROCK Activates PLC PLC ROCK->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Induces ERK ERK Ca_release->ERK Activates Cellular_Response Cellular Responses (e.g., Proliferation, Migration) ERK->Cellular_Response Leads to Agonist GPR55 Agonist (e.g., LPI) Agonist->GPR55 Activates This compound O-1918 This compound->GPR55 Inhibits

Figure 2: GPR55 Signaling Pathway and Inhibition by O-1918.

Quantitative Data

The antagonistic activity of O-1918 has been quantified in various functional assays. The following table summarizes available data.

Table 1: Quantitative Antagonistic Activity of O-1918

TargetAssay TypeAgonistO-1918 ConcentrationEffectKb (μM)Reference
GPR55VasorelaxationAbnormal cannabidiol30 μMInhibition4.8 ± 1.2[14]
GPR18VasorelaxationNAGly, PSB-MZ-141510 μMRightward shift of CRCNot Reported[15]
GPR18Intraocular PressureEndogenous agonist5 mMIncrease in IOPNot Reported[16]

CRC: Concentration-Response Curve

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the activity of O-1918.

Vasorelaxation Assay

This assay assesses the ability of O-1918 to inhibit agonist-induced relaxation of blood vessels.

Vasorelaxation_Workflow A Isolate arterial rings (e.g., rat mesenteric artery) B Mount rings in an organ bath containing physiological salt solution A->B C Pre-contract rings with an agonist (e.g., phenylephrine) B->C D Pre-incubate with O-1918 or vehicle (control) C->D E Add cumulative concentrations of GPR18/GPR55 agonist D->E F Record changes in tension (relaxation) E->F G Analyze data to determine EC50 and antagonist effect F->G

Figure 3: Experimental Workflow for Vasorelaxation Assay.

Protocol:

  • Isolate arterial rings (e.g., from rat mesenteric artery) and mount them in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂/5% CO₂.[15][17]

  • Allow the tissues to equilibrate under a resting tension.

  • Induce a stable contraction with a vasoconstrictor agent like phenylephrine or U46619.[15][17]

  • Once a stable contraction is achieved, pre-incubate the tissues with O-1918 at the desired concentration (e.g., 10-30 µM) or vehicle for a specified time (e.g., 30 minutes).[14][15]

  • Construct a cumulative concentration-response curve for a GPR18 or GPR55 agonist (e.g., abnormal cannabidiol, NAGly) by adding increasing concentrations of the agonist to the organ bath.

  • Record the relaxation response as a percentage of the pre-contraction.

  • Compare the concentration-response curves in the presence and absence of O-1918 to determine its antagonistic effect (e.g., by calculating the dose-ratio and pA₂ value).

Cell Migration Assay (Scratch Assay)

This assay evaluates the effect of O-1918 on cell migration, which can be influenced by GPR18 and GPR55 signaling.

Scratch_Assay_Workflow A Culture cells to form a confluent monolayer B Create a 'scratch' in the monolayer with a pipette tip A->B C Wash to remove detached cells B->C D Treat cells with O-1918, agonist, or vehicle (control) C->D E Incubate and acquire images of the scratch at different time points D->E F Measure the width of the scratch to quantify cell migration E->F G Analyze data to determine the effect of O-1918 on migration F->G

Figure 4: Experimental Workflow for Scratch Assay.

Protocol:

  • Seed cells (e.g., mesenchymal stem cells) in a culture plate and grow them to form a confluent monolayer.[18][19]

  • Create a linear "scratch" in the monolayer using a sterile pipette tip.[19]

  • Gently wash the cells with phosphate-buffered saline (PBS) to remove detached cells.

  • Replace the medium with fresh medium containing the test compounds: vehicle control, a GPR18/GPR55 agonist, and the agonist in the presence of O-1918.

  • Incubate the plate and capture images of the scratch at regular intervals (e.g., 0, 12, 24 hours) using a microscope.

  • Measure the width of the scratch at different points for each condition and time point.

  • Calculate the percentage of wound closure to quantify cell migration and determine the inhibitory effect of O-1918.

Conclusion

O-1918 is a critical research tool for dissecting the complex pharmacology of GPR18 and GPR55. Its selectivity as an antagonist for these receptors, without cross-reactivity at CB1 and CB2 receptors, makes it invaluable for studying their roles in health and disease. This technical guide provides a foundational understanding of O-1918's discovery, synthesis, and biological actions. The provided experimental frameworks and signaling pathway diagrams serve as a starting point for researchers aiming to utilize O-1918 in their investigations. Further studies to obtain more precise quantitative data, such as Ki values from radioligand binding assays, and to fully elucidate the intricacies of its synthetic route will undoubtedly enhance its utility in the development of novel therapeutics targeting the GPR18 and GPR55 systems.

References

O-1918: A Technical Guide to its Role in Modulating Endothelial Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-1918 is a synthetic analog of cannabidiol that has emerged as a critical pharmacological tool for investigating the role of the orphan G protein-coupled receptor 55 (GPR55), often referred to as the "abnormal cannabidiol receptor," in endothelial cell biology.[1][2] Unlike cannabidiol, O-1918 does not exhibit significant affinity for the classical cannabinoid receptors CB1 and CB2.[1] Its primary utility lies in its selective antagonism of GPR55, making it an invaluable instrument for elucidating the downstream signaling cascades that govern endothelial function, including vasodilation, inflammation, and permeability. This technical guide provides a comprehensive overview of O-1918, its mechanism of action, and its application in endothelial research, with a focus on quantitative data, detailed experimental protocols, and signaling pathway visualizations.

Core Mechanism of Action

O-1918 functions as a selective antagonist at the GPR55 receptor in endothelial cells.[1][2] By blocking the binding of GPR55 agonists, such as abnormal cannabidiol (abn-cbd) and lysophosphatidylinositol (LPI), O-1918 inhibits the initiation of downstream intracellular signaling pathways.[1][3] This antagonistic action allows researchers to dissect the specific contributions of GPR55 activation to various endothelial responses.

Modulation of Endothelial Vasomotor Tone

O-1918 has been extensively studied for its role in regulating vascular tone, primarily through its ability to counteract agonist-induced vasodilation.

Inhibition of Vasodilation

O-1918 effectively inhibits the endothelium-dependent vasorelaxation induced by GPR55 agonists. This effect is a cornerstone of its characterization and is crucial for understanding the role of GPR55 in regulating blood vessel diameter.

Quantitative Data on O-1918's Inhibition of Vasodilation

AgonistVascular BedSpeciesO-1918 ConcentrationEffectReference
Abnormal cannabidiol (abn-cbd)Mesenteric ArteryRat10 µMCompetitive antagonism[1]
O-1602Mesenteric ArteryRat10 µMAntagonized the endothelial component of vasorelaxation (pEC50 = 5.3 ± 0.2)[4]
AnandamideMesenteric ArteryRatNot SpecifiedInhibited vasorelaxant effect[1]
Experimental Protocol: Wire Myography for Vasodilation Studies

Wire myography is a standard ex vivo technique to assess the contractile and relaxant properties of isolated small arteries.[3][5][6]

Detailed Methodology:

  • Vessel Dissection: Isolate third-order branches of the superior mesenteric artery from a male Wistar rat (250-300g) euthanized by a humane method. Immediately place the artery in cold, oxygenated physiological salt solution (PSS) of the following composition (in mM): NaCl 119, KCl 4.7, CaCl2 2.5, MgSO4 1.17, NaHCO3 25, KH2PO4 1.18, EDTA 0.026, and glucose 5.5.

  • Vessel Mounting: Under a dissecting microscope, carefully remove adherent connective and adipose tissue. Cut 2 mm long segments and mount them on two 40 µm stainless steel wires in the jaws of a wire myograph.

  • Equilibration: Submerge the mounted vessel in a chamber containing PSS, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2. Allow the vessel to equilibrate for 30 minutes.

  • Normalization: Determine the optimal resting tension for the vessel by a standardized normalization procedure to ensure maximal active tension development.

  • Viability Check: Assess the viability of the vessel by contracting it with a high-potassium solution (KPSS), followed by a washout and return to baseline tension.

  • Pre-constriction: Pre-constrict the arterial rings with an alpha-1 adrenergic agonist such as phenylephrine or methoxamine to approximately 80% of the maximal contraction.

  • Concentration-Response Curve: Once a stable plateau of contraction is reached, add cumulative concentrations of the GPR55 agonist (e.g., abn-cbd or O-1602) to elicit a concentration-dependent relaxation.

  • Antagonism with O-1918: In a parallel set of experiments, pre-incubate the vessels with O-1918 (e.g., 10 µM) for 30 minutes before pre-constriction. Then, repeat the concentration-response curve to the GPR55 agonist.

  • Data Analysis: Express the relaxation responses as a percentage of the pre-constriction tone. Compare the concentration-response curves in the absence and presence of O-1918 to determine the antagonistic effect.

Experimental Workflow for Wire Myography

G cluster_prep Vessel Preparation cluster_exp Experimental Procedure cluster_analysis Data Analysis Dissection Vessel Dissection Mounting Mounting on Myograph Dissection->Mounting Equilibration Equilibration (37°C, 95% O2) Mounting->Equilibration Normalization Normalization Equilibration->Normalization Viability Viability Check (KPSS) Normalization->Viability Pre_constriction Pre-constriction (Phenylephrine) Viability->Pre_constriction Pre_incubation Pre-incubation with O-1918 Viability->Pre_incubation Agonist_CRC Agonist Concentration-Response Curve Pre_constriction->Agonist_CRC Agonist_CRC_O1918 Agonist CRC with O-1918 Pre_constriction->Agonist_CRC_this compound Analysis Calculate % Relaxation Agonist_CRC->Analysis Pre_incubation->Pre_constriction Agonist_CRC_this compound->Analysis Comparison Compare CRCs Analysis->Comparison

Caption: Workflow for assessing O-1918's effect on vasodilation using wire myography.

Signaling Pathways Modulated by O-1918

O-1918's antagonism of GPR55 provides a means to investigate the downstream signaling pathways regulated by this receptor in endothelial cells.

GPR55-PI3K/Akt-eNOS Pathway

A key signaling cascade initiated by GPR55 activation involves the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) pathway, leading to the phosphorylation and activation of endothelial nitric oxide synthase (eNOS).[1][7] This results in the production of nitric oxide (NO), a potent vasodilator. O-1918 blocks this entire cascade by preventing the initial GPR55 activation.

Signaling Pathway Diagram: GPR55-PI3K/Akt-eNOS

G GPR55 GPR55 PI3K PI3K GPR55->PI3K Activates This compound O-1918 This compound->GPR55 Akt Akt PI3K->Akt Activates eNOS eNOS Akt->eNOS Phosphorylates (activates) NO Nitric Oxide eNOS->NO Produces Vasodilation Vasodilation NO->Vasodilation

Caption: O-1918 inhibits the GPR55-mediated activation of the PI3K/Akt/eNOS pathway.

Intracellular Calcium Mobilization

GPR55 activation can also lead to an increase in intracellular calcium concentration ([Ca2+]i).[8] O-1918 has been shown to inhibit agonist-induced calcium signaling in endothelial cells.

Quantitative Data on O-1918's Effect on Calcium Signaling

Cell TypeAgonistO-1918 ConcentrationEffectReference
Human Umbilical Vein Endothelial Cells (HUVECs)Anandamide (10 µM)10 µMPrevented anandamide-induced Ca2+ signaling[1]
Experimental Protocol: Live-Cell Calcium Imaging

This protocol allows for the real-time measurement of intracellular calcium changes in response to GPR55 agonists and the inhibitory effect of O-1918.[9][10]

Detailed Methodology:

  • Cell Culture: Culture human umbilical vein endothelial cells (HUVECs) on glass-bottom dishes suitable for microscopy.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions. This typically involves incubation with the dye for 30-60 minutes at 37°C.

  • Baseline Measurement: Mount the dish on an inverted fluorescence microscope equipped with a ratiometric imaging system (for Fura-2) or a standard fluorescence imaging system (for Fluo-4). Perfuse the cells with a physiological buffer and record the baseline fluorescence for several minutes.

  • Agonist Stimulation: Introduce a GPR55 agonist (e.g., LPI or abn-cbd) into the perfusion buffer and continue to record the fluorescence changes, which indicate an increase in intracellular calcium.

  • O-1918 Inhibition: In a separate experiment, pre-incubate the dye-loaded cells with O-1918 (e.g., 10 µM) for 20-30 minutes before agonist stimulation.

  • Data Analysis: Quantify the changes in fluorescence intensity or the ratiometric signal over time. Compare the agonist-induced calcium transients in the absence and presence of O-1918.

Role in Endothelial Inflammation and Permeability

Emerging evidence suggests a role for GPR55 in inflammatory processes and the regulation of endothelial barrier function. O-1918 is a valuable tool to investigate these aspects.

Modulation of Inflammatory Signaling

GPR55 activation has been linked to the activation of pro-inflammatory transcription factors such as NF-κB.[11][12] By blocking GPR55, O-1918 can be used to study the contribution of this receptor to inflammatory responses in endothelial cells, such as the expression of adhesion molecules and the production of inflammatory cytokines.

Signaling Pathway Diagram: GPR55 and NF-κB Activation

G GPR55 GPR55 Signaling_Intermediates Signaling Intermediates (e.g., Gq, Ca2+) GPR55->Signaling_Intermediates This compound O-1918 This compound->GPR55 IKK IKK Complex Signaling_Intermediates->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates (leading to degradation) NFκB NF-κB IκBα->NFκB Inhibits Nucleus Nucleus NFκB->Nucleus Translocates to Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Induces

Caption: O-1918 can be used to investigate the role of GPR55 in NF-κB-mediated inflammation.

Regulation of Endothelial Permeability

GPR55 activation has been shown to modulate endothelial barrier function, potentially leading to increased permeability.[8] O-1918 can be employed to determine the extent to which GPR55 contributes to changes in endothelial permeability in response to various stimuli.

Experimental Protocol: Endothelial Permeability Assay (Transwell)

This in vitro assay measures the passage of a tracer molecule across an endothelial cell monolayer, providing an index of barrier integrity.

Detailed Methodology:

  • Cell Seeding: Seed endothelial cells (e.g., HUVECs) onto the porous membrane of a Transwell insert and culture until a confluent monolayer is formed.

  • Treatment: Treat the endothelial monolayer with the stimulus of interest in the presence or absence of O-1918 for a defined period.

  • Tracer Addition: Add a fluorescently labeled high-molecular-weight dextran (e.g., FITC-dextran) to the upper chamber of the Transwell insert.

  • Sampling: At various time points, collect samples from the lower chamber.

  • Quantification: Measure the fluorescence of the samples from the lower chamber using a plate reader.

  • Data Analysis: Calculate the amount of tracer that has passed through the monolayer and compare the permeability between different treatment groups. An increase in fluorescence in the lower chamber indicates increased permeability.

Conclusion

O-1918 is an indispensable pharmacological tool for elucidating the multifaceted roles of GPR55 in endothelial cell function. Its ability to selectively antagonize this receptor allows for the precise investigation of its involvement in vasodilation, intracellular signaling, inflammation, and permeability. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers to design and interpret experiments aimed at further unraveling the complexities of GPR55-mediated endothelial modulation. As our understanding of GPR55's physiological and pathological significance continues to grow, the utility of O-1918 in cardiovascular research and drug development is set to expand.

References

Review of literature on O-1918 and GPR55 signaling

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of O-1918 and GPR55 Signaling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the current literature on the G protein-coupled receptor 55 (GPR55) and its interaction with the pharmacological tool compound O-1918. We delve into the complexities of GPR55 signaling, the debated pharmacology of O-1918, and present quantitative data and detailed experimental protocols to support future research and development in this area.

The GPR55 Receptor and Its Signaling Cascades

G protein-coupled receptor 55 (GPR55) is a class A GPCR that was initially deorphanized as a potential cannabinoid receptor due to its sensitivity to various cannabinoid ligands.[1][2] Despite low sequence homology to the classical cannabinoid receptors CB1 (13.5%) and CB2 (14.4%), its pharmacology is intertwined with the endocannabinoid system.[3] GPR55 is widely expressed, found in the central nervous system (notably the cerebellum, caudate, and putamen), as well as peripheral tissues including the gastrointestinal tract, bone, and vasculature.[3][4][5][6] Its most potent identified endogenous ligand is lysophosphatidylinositol (LPI).[5]

Activation of GPR55 initiates a diverse range of downstream signaling events, primarily through coupling to Gαq and Gα12/13 proteins.[3][7][8] This contrasts with classical GPCRs that often couple to Gi or Gs proteins. The key signaling pathways are summarized below.

Key Downstream Signaling Pathways:

  • Gα13/RhoA Pathway: GPR55 activation is strongly linked to the Gα13 G-protein, which in turn stimulates the small GTPase RhoA.[2][6][7] Activated RhoA is a master regulator of the actin cytoskeleton, leading to the formation of stress fibers.[6] This pathway is crucial for GPR55's role in cell migration and morphology.[9]

  • Gαq/PLC/Calcium Mobilization: GPR55 activation can also proceed via Gαq, which stimulates Phospholipase C (PLC).[3][8] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to transient or oscillatory increases in cytosolic calcium concentration.[6][7][10]

  • MAPK/ERK Pathway: A major downstream consequence of GPR55 activation is the phosphorylation and activation of the Extracellular signal-Regulated Kinase (ERK) 1/2, part of the Mitogen-Activated Protein Kinase (MAPK) cascade.[7][9] This pathway is implicated in the receptor's effects on cell proliferation and survival.[9]

  • Transcription Factor Activation: GPR55 signaling extends to the nucleus by activating several key transcription factors. These include the Nuclear Factor of Activated T-cells (NFAT), Nuclear Factor-kappa B (NF-κB), and cAMP Response Element-Binding protein (CREB).[6][7] This links GPR55 activation to changes in gene expression related to inflammation, immune response, and cell growth.

GPR55_Signaling cluster_ligands Ligands cluster_gproteins G-Proteins cluster_responses Cellular Responses O1918 O-1918 (?) GPR55 GPR55 This compound->GPR55 Antagonism (Context-Dependent) LPI LPI (Agonist) LPI->GPR55 Gq Gαq GPR55->Gq G13 Gα13 GPR55->G13 ERK p-ERK1/2 GPR55->ERK PLC PLC Gq->PLC RhoA RhoA G13->RhoA IP3 IP3 PLC->IP3 ROCK ROCK RhoA->ROCK Ca2 Ca²⁺ Release IP3->Ca2 TF Transcription Factor Activation (NFAT, NF-κB) Ca2->TF Actin Stress Fiber Formation ROCK->Actin Proliferation Cell Proliferation ERK->Proliferation

Caption: Overview of major GPR55 signaling pathways.

The Complex Pharmacology of O-1918

O-1918 is a synthetic cannabidiol analogue that lacks activity at CB1 and CB2 receptors.[9] It has been widely used as a pharmacological tool to investigate a putative "abnormal cannabidiol receptor" and, more recently, GPR55. However, its mode of action at GPR55 is not straightforward and appears to be highly context- and assay-dependent.

  • Evidence as an Antagonist: Several studies classify O-1918 as a GPR55 antagonist. It has been shown to inhibit the hypotensive effects of abnormal-cannabidiol (abn-CBD) and anandamide (AEA) in vivo.[9][11] In cell-based assays, O-1918 has been reported to reduce GPR55 agonist-induced reactive oxygen species (ROS) production.[12] Furthermore, it has been used to block anandamide-induced Ca2+ elevation in endothelial cells, an effect attributed to GPR55.[9]

  • Conflicting and Atypical Behavior: Contrary to a simple antagonist profile, some studies report anomalous effects. In rat mesenteric arteries, O-1918 did not block, but instead significantly potentiated the vasorelaxation induced by the GPR55 agonist LPI.[10][13] In functional assays measuring β-arrestin recruitment, O-1918, along with other atypical cannabinoids, failed to evoke any response, suggesting it does not engage all aspects of receptor activation.[8][14]

  • Off-Target Activity: The interpretation of O-1918's effects is further complicated by its activity at other receptors. It is a known antagonist or biased agonist for GPR18.[11] This off-target activity is critical to consider when interpreting in vivo data or experiments in systems where GPR18 is expressed.

This conflicting evidence suggests that O-1918 may act as a biased agonist, an allosteric modulator, or that its effects are highly dependent on the specific signaling pathway being measured. Researchers must exercise caution when interpreting results obtained using O-1918 as a selective GPR55 antagonist.

O1918_Logic This compound O-1918 Pharmacology at GPR55 Antagonist Reported as Antagonist This compound->Antagonist Potentiator Reported as Potentiator This compound->Potentiator NoEffect Reported as Inactive This compound->NoEffect OffTarget Off-Target Activity This compound->OffTarget Ev_Antagonist1 Inhibits abn-CBD/ AEA Hypotension Antagonist->Ev_Antagonist1 Ev_Antagonist2 Reduces Agonist-induced ROS Production Antagonist->Ev_Antagonist2 Ev_Potentiator1 Potentiates LPI-induced Vasorelaxation Potentiator->Ev_Potentiator1 Ev_NoEffect1 Fails to evoke β-arrestin recruitment NoEffect->Ev_NoEffect1 Ev_OffTarget1 Active at GPR18 OffTarget->Ev_OffTarget1

Caption: The conflicting pharmacology of O-1918 at GPR55.

Quantitative Data Summary

The following tables summarize quantitative data for O-1918 and other key GPR55 ligands based on the available literature. The variability in reported values underscores the influence of different experimental systems and assays.

Table 1: Antagonistic Activity of O-1918

Assay/Model Agonist O-1918 Concentration / Value Species/System Reference
Vasodilation abnormal-cannabidiol 30 µM Mouse mesenteric arteries [15]
Vasodilation abnormal-cannabidiol Kb = 2-3 µM Mouse mesenteric arteries [15]
Hypotension anandamide 1 mg/kg (i.p.) Rat (in vivo) [11][16]
Ca²⁺ Release anandamide Not specified, but blocked effect Human Umbilical Vein Endothelial Cells (HUVEC) [9]

| ROS Production | DHA-DA (GPR55 Agonist) | Not specified, but reduced effect | PC12 Cells |[12] |

Table 2: Atypical and Potentiating Effects of O-1918

Assay/Model Effect of O-1918 O-1918 Concentration Species/System Reference
LPI-induced Vasorelaxation Potentiation Not specified Rat mesenteric arteries [10][13]

| β-arrestin2-GFP Redistribution | No effect | Up to 10-30 µM | hGPR55 U2OS cells |[8][14] |

Table 3: Agonist Potencies of Common GPR55 Ligands (for comparison)

Ligand Assay Potency (EC₅₀) Species/System Reference
L-α-lysophosphatidylinositol (LPI) ERK Phosphorylation ~1-10 µM GPR55-HEK293 cells [7][9]
L-α-lysophosphatidylinositol (LPI) Calcium Release ~1 µM GPR55-HEK293 cells [6]
O-1602 GTPγS Binding ~13 nM hGPR55-HEK293 membranes [8]
O-1602 mEPSC Frequency Increase 100 nM Mouse hippocampal slices [17]
AM251 GTPγS Binding ~2 µM hGPR55-HEK293 membranes [8]

| AM251 | Calcium Release | ~1 µM | GPR55-HEK293 cells |[6] |

Key Experimental Protocols

This section details the methodologies for key experiments cited in the literature for studying O-1918 and GPR55 signaling.

ERK1/2 Phosphorylation Assay (In-Cell Western)

This assay quantifies the activation of the MAPK/ERK pathway by measuring the phosphorylation of ERK1/2 within cells.

Methodology:

  • Cell Culture: CHO or HEK293 cells stably expressing human GPR55 (hGPR55) are seeded into 96-well plates and grown to confluence.

  • Serum Starvation: Cells are serum-starved for 4-24 hours prior to the experiment to reduce basal ERK phosphorylation.

  • Compound Treatment: Cells are treated with vehicle, a reference agonist (e.g., LPI, O-1602), or test compounds (like O-1918) at various concentrations for a predetermined time (e.g., 5-30 minutes) at 37°C. For antagonist studies, cells are pre-incubated with the antagonist (e.g., O-1918) for 15-30 minutes before adding the agonist.

  • Fixation and Permeabilization: The medium is removed, and cells are fixed with 4% paraformaldehyde for 20 minutes at room temperature. After washing, cells are permeabilized with a solution of 0.1% Triton X-100 in PBS for 20 minutes.

  • Blocking: Non-specific binding is blocked by incubating with a blocking buffer (e.g., Odyssey Blocking Buffer or 5% BSA) for 1.5 hours.

  • Primary Antibody Incubation: Cells are incubated overnight at 4°C with a primary antibody cocktail containing an antibody against phospho-ERK1/2 (e.g., Rabbit anti-p-ERK1/2) and a normalization antibody (e.g., Mouse anti-GAPDH or total-ERK).

  • Secondary Antibody Incubation: After washing, cells are incubated for 1 hour in the dark with a cocktail of species-specific secondary antibodies conjugated to different fluorophores (e.g., IRDye 800CW Goat anti-Rabbit and IRDye 680RD Goat anti-Mouse).

  • Imaging and Quantification: The plate is washed and scanned on an infrared imaging system (e.g., LI-COR Odyssey). The integrated intensity of the p-ERK signal is normalized to the intensity of the normalization protein signal. Data are typically expressed as a fold change over the vehicle-treated control.[3]

ICW_Workflow A 1. Seed GPR55-expressing cells in 96-well plate B 2. Serum-starve cells (4-24 hours) A->B C 3. Treat with compounds (agonist ± antagonist) B->C D 4. Fix and Permeabilize cells C->D E 5. Block non-specific binding D->E F 6. Incubate with primary antibodies (anti-p-ERK + anti-GAPDH) E->F G 7. Incubate with fluorescent secondary antibodies F->G H 8. Scan plate on infrared imager G->H I 9. Quantify and normalize p-ERK signal H->I

Caption: Workflow for an In-Cell Western p-ERK assay.
Intracellular Calcium Mobilization Assay

This assay measures the release of calcium from intracellular stores following receptor activation.

Methodology:

  • Cell Culture: HEK293 cells stably expressing GPR55 are seeded onto black-walled, clear-bottom 96- or 384-well plates.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a buffer solution for 30-60 minutes at 37°C. A probenecid solution is often included to prevent dye leakage.

  • Baseline Measurement: The plate is placed in a fluorescence plate reader (e.g., FLIPR, FlexStation). A baseline fluorescence reading is taken for several seconds before compound addition.

  • Compound Addition: Test compounds (agonists) are automatically injected into the wells while fluorescence is continuously monitored. For antagonist testing, the antagonist (e.g., O-1918) is added 15-30 minutes prior to the addition of a reference agonist (e.g., LPI).

  • Data Acquisition: Fluorescence intensity is recorded over time (typically 2-3 minutes) to capture the transient calcium signal.

  • Analysis: The response is quantified as the peak fluorescence intensity over baseline or the area under the curve. Dose-response curves are generated to determine EC₅₀ values for agonists or IC₅₀ values for antagonists.[6][7]

β-Arrestin Recruitment Assay

This assay directly measures the interaction of β-arrestin with the activated GPR55 receptor, a key step in GPCR desensitization and signaling.

Methodology:

  • Cell Line: U2OS or HEK293 cells are used, co-transfected with GPR55 and a β-arrestin2-GFP (βarr2-GFP) fusion protein.

  • Cell Plating: Cells are plated in microplates suitable for high-content imaging.

  • Compound Treatment: Cells are treated with ligands for 30-60 minutes.

  • Imaging: Live-cell or fixed-cell imaging is performed using a high-content automated microscope.

  • Analysis: In unstimulated cells, βarr2-GFP shows a diffuse cytoplasmic distribution. Upon GPR55 activation by an agonist, βarr2-GFP translocates from the cytoplasm to the receptor at the plasma membrane, appearing as fluorescent puncta. Image analysis software is used to quantify the formation of these puncta or the redistribution of fluorescence intensity from the cytoplasm to the membrane. The number of puncta per cell or the change in texture of the fluorescence signal is used as the readout.[8][14]

Conclusion and Future Directions

The GPR55 receptor represents a promising therapeutic target due to its involvement in a wide array of physiological processes. The signaling pathways downstream of GPR55 are complex, primarily involving Gα13/RhoA and Gαq/Ca²⁺ cascades, which ultimately influence cell behavior, proliferation, and gene expression.

O-1918 has been an instrumental tool in exploring these pathways; however, its pharmacological profile is far from simple. The literature presents a conflicting picture, with evidence supporting its role as an antagonist, but also data showing atypical potentiation and a lack of activity in certain assays. Its known off-target effects on GPR18 further necessitate careful experimental design and interpretation.

For drug development professionals and researchers, the key takeaways are:

  • GPR55 signals through non-classical G-protein pathways (Gα13, Gαq) to control fundamental cellular processes.

  • There is a critical need for the development of more potent and selective GPR55 antagonists and biased agonists to fully dissect the receptor's function and validate it as a therapeutic target.

Future research should focus on resolving the molecular mechanism behind O-1918's atypical pharmacology and on developing novel chemical probes to clarify the distinct roles of the various GPR55 signaling branches in health and disease.

References

O-1918: A Technical Guide to its Interaction with Atypical Cannabinoid Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-1918 is a synthetic analog of cannabidiol that has emerged as a critical pharmacological tool for investigating the roles of atypical cannabinoid receptors, distinct from the classical CB1 and CB2 receptors. This technical guide provides an in-depth analysis of O-1918's interaction with the endocannabinoid system, with a primary focus on its activity at the orphan G protein-coupled receptors GPR18, GPR55, and GPR52. While demonstrating negligible affinity for CB1 and CB2 receptors, O-1918 exhibits a complex pharmacological profile, including biased agonism at GPR18, putative antagonism at GPR55, and inverse agonism at GPR52. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways to serve as a comprehensive resource for researchers in cannabinoid pharmacology and drug development.

Introduction

The endocannabinoid system (ECS) is a complex and widespread signaling network that plays a crucial role in regulating a multitude of physiological processes. While the classical cannabinoid receptors, CB1 and CB2, are well-characterized, a growing body of evidence points to the existence of other receptors that are modulated by cannabinoids. O-1918, a synthetic cannabidiol derivative, has been instrumental in the characterization of these "atypical" cannabinoid receptors. Notably, O-1918 does not bind to CB1 or CB2 receptors at concentrations up to 30 µM, making it a selective tool for studying non-classical cannabinoid signaling pathways[1][2]. This guide will explore the nuanced interactions of O-1918 with GPR18, GPR55, and GPR52, providing a detailed overview of its pharmacological properties and the experimental methodologies used to elucidate them.

Chemical Properties

  • IUPAC Name: 1,3-dimethoxy-5-methyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-benzene[2]

  • Molecular Formula: C₁₉H₂₆O₂[2]

  • Molar Mass: 286.41 g/mol [2]

  • Appearance: A solution in methyl acetate[2]

Interaction with the Endocannabinoid System

O-1918's pharmacology is multifaceted, demonstrating distinct activities at several orphan GPCRs.

GPR18: A Biased Agonist and Functional Antagonist

The interaction of O-1918 with GPR18 is a prime example of biased agonism. While it can act as an antagonist in certain cellular contexts, such as blocking N-arachidonoyl glycine (NAGly)-induced cell migration, it also functions as an agonist by stimulating specific downstream signaling pathways[3][4][5][6].

  • Agonist Activity: O-1918 has been shown to induce concentration-dependent increases in intracellular calcium and promote the phosphorylation of ERK1/2 (p44/42 MAPK) in HEK293 cells stably expressing GPR18[1][3][7]. This activation is sensitive to pertussis toxin, suggesting the involvement of Gi/o proteins[1].

  • Lack of β-Arrestin Recruitment: Crucially, O-1918 does not induce the recruitment of β-arrestin to GPR18, distinguishing its signaling profile from that of other agonists and categorizing it as a biased agonist[3][5][7].

  • Functional Antagonism: In functional assays, O-1918 antagonizes the effects of other GPR18 agonists. For instance, it inhibits the vasorelaxant effects of abnormal-cannabidiol (abn-CBD) and anandamide[4]. It also blocks the migration of microglia and HEK293-GPR18 cells induced by NAGly, abn-CBD, and O-1602[3].

GPR55: A Putative Antagonist

O-1918 is widely considered a putative antagonist of GPR55[4][8]. This receptor is known to be activated by lysophosphatidylinositol (LPI) and certain cannabinoid ligands, leading to the activation of Gαq and Gα12/13 proteins. This, in turn, stimulates downstream signaling cascades involving RhoA, phospholipase C (PLC), and intracellular calcium mobilization[9][10]. While direct binding affinity data for O-1918 at GPR55 is limited, its antagonistic effects are inferred from its ability to block GPR55-mediated responses in functional assays. For example, O-1918 can inhibit the hypotensive effects of the GPR55 agonist abn-CBD[4].

GPR52: An Inverse Agonist

Recent studies have identified O-1918 as an inverse agonist of GPR52[11]. In cells expressing GPR52, which exhibits constitutive activity, O-1918 not only antagonizes the effects of GPR52 agonists but also reduces the basal level of cyclic AMP (cAMP)[11].

Quantitative Data

The following table summarizes the available quantitative data for the interaction of O-1918 with its target receptors.

ReceptorAssay TypeCell Line/SystemParameterValueReference
GPR18 Calcium MobilizationHEK293-GPR18AgonistConcentration-dependent increase[1][3]
ERK1/2 PhosphorylationHEK293-GPR18AgonistConcentration-dependent increase[1][3]
β-Arrestin RecruitmentCHO-K1 GPR18 PathHunterBiased AgonistNo recruitment[1][3]
Vasorelaxation (Anandamide antagonism)Rat Mesenteric ArterypA₂6.01 ± 0.05[Offertaler et al., 2003]
GPR55 Vasorelaxation (abn-CBD antagonism)VariousAntagonistQualitative[4]
GPR52 cAMP AssayCHO-K1 GPR52pEC₅₀ (Inverse Agonist)5.84 ± 0.11[11]
cAMP Assay (Agonist Antagonism)CHO-K1 GPR52pIC₅₀5.45[11]

Signaling Pathways

The interactions of O-1918 with its target receptors trigger distinct intracellular signaling cascades.

GPR18 Biased Agonism

O-1918 demonstrates biased agonism at GPR18, activating G-protein-dependent pathways while failing to engage the β-arrestin pathway.

GPR18_Biased_Agonism O1918 O-1918 GPR18 GPR18 This compound->GPR18 Binds to G_protein Gi/o & Gq GPR18->G_protein Activates beta_arrestin β-Arrestin GPR18->beta_arrestin Does NOT recruit PLC Phospholipase C G_protein->PLC ERK ERK1/2 (p44/42 MAPK) G_protein->ERK Activates IP3 IP3 PLC->IP3 Ca_release Ca²⁺ Release (from ER) IP3->Ca_release GPR55_Signaling cluster_antagonism Antagonism cluster_signaling Signaling Pathway This compound O-1918 GPR55 GPR55 This compound->GPR55 Blocks G_protein Gαq / Gα12/13 GPR55->G_protein Activates Agonist Agonist (e.g., LPI) Agonist->GPR55 RhoA RhoA G_protein->RhoA PLC PLC G_protein->PLC Ca_mobilization Ca²⁺ Mobilization RhoA->Ca_mobilization PLC->Ca_mobilization GPR52_Inverse_Agonism GPR52_active GPR52 (Constitutively Active) Gs Gs GPR52_active->Gs Activates GPR52_inactive GPR52 (Inactive State) AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP (Basal Level) AC->cAMP ATP ATP ATP->AC This compound O-1918 This compound->GPR52_active Binds and stabilizes GPR52_inactive->Gs Inhibition of basal activation PI3K_Akt_Inhibition abn_CBD abn-CBD Endothelial_Receptor Endothelial Receptor (e.g., GPR55) abn_CBD->Endothelial_Receptor Activates PI3K PI3K Endothelial_Receptor->PI3K Akt Akt PI3K->Akt Akt_p p-Akt Akt->Akt_p Phosphorylation Downstream_Effects Cell Migration, Survival Akt_p->Downstream_Effects This compound O-1918 This compound->Endothelial_Receptor Blocks Calcium_Mobilization_Workflow start Start step1 Seed HEK293-GPR18 cells in 96-well plates start->step1 step2 Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) step1->step2 step3 Add O-1918 at varying concentrations step2->step3 step4 Measure fluorescence intensity over time using a fluorescence plate reader step3->step4 end End step4->end cAMP_Assay_Workflow start Start step1 Seed CHO-K1 GPR52 cells in assay plates start->step1 step2 Incubate cells with O-1918 at varying concentrations in the presence of a PDE inhibitor (e.g., IBMX) step1->step2 step3 Lyse cells and measure cAMP levels using a competitive immunoassay (e.g., HTRF, AlphaScreen) step2->step3 end End step3->end

References

Methodological & Application

Application Notes and Protocols for O-1918 Administration in Animal Models of Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of O-1918, a synthetic cannabidiol analog, in various animal models of disease. O-1918 is primarily recognized for its antagonistic activity at the G protein-coupled receptors GPR18 and GPR55, making it a valuable tool for investigating the roles of these receptors in pathophysiology.[1] This document summarizes key quantitative data, details experimental protocols, and visualizes relevant signaling pathways and workflows.

O-1918: A Tool to Probe GPR18 and GPR55 Function

O-1918 is a synthetic compound that acts as a putative antagonist for GPR55 and an antagonist for GPR18.[1] It does not bind to the classical cannabinoid receptors CB1 and CB2.[2][3] This selectivity makes O-1918 a crucial pharmacological tool for elucidating the physiological and pathological roles of GPR18 and GPR55 in various disease states.

I. Diet-Induced Obesity (DIO) in Rodent Models

O-1918 has been investigated for its therapeutic potential in metabolic disorders using a diet-induced obesity (DIO) rat model.

Quantitative Data Summary
ParameterDetailsReference
Animal Model Male Sprague-Dawley rats[1]
Induction of Obesity High-fat diet (40% digestible energy from lipids) for 9 weeks[1]
O-1918 Dosage 1 mg/kg[1]
Administration Route Intraperitoneal (i.p.) injection[1]
Vehicle 0.9% isotonic saline solution containing 0.75% Tween 80[1]
Treatment Duration Daily for 6 weeks[1]
Key Outcomes - Improved albuminuria- No significant alteration in body weight or body fat composition- Upregulation of circulating pro-inflammatory cytokines (IL-1α, IL-2, IL-17α, IL-18, and RANTES)- Increased plasma Aspartate Aminotransferase (AST)[1]
Experimental Protocol: O-1918 in a Rat Model of Diet-Induced Obesity

1. Animal Model and Obesity Induction:

  • Use seven-week-old male Sprague-Dawley rats.[1]
  • House animals under standard laboratory conditions with ad libitum access to food and water.
  • Feed a high-fat diet (HFD) containing 40% of digestible energy from lipids for 9 weeks to induce obesity. A control group should receive a standard chow diet.[1]

2. O-1918 Preparation and Administration:

  • Prepare a 1 mg/mL stock solution of O-1918 in the vehicle (0.9% saline with 0.75% Tween 80).
  • Administer O-1918 daily via intraperitoneal (i.p.) injection at a dose of 1 mg/kg body weight for 6 weeks.[1]
  • A vehicle control group of DIO rats should receive daily i.p. injections of the vehicle solution.

3. Outcome Assessments:

  • Metabolic Parameters: Monitor body weight and food consumption throughout the study. At the end of the treatment period, measure body composition (fat and lean mass) using appropriate techniques (e.g., DEXA).
  • Renal Function: Collect urine samples to measure albuminuria as an indicator of kidney function.[1]
  • Liver Function: Collect blood samples to measure plasma levels of liver enzymes such as AST.
  • Inflammatory Markers: Analyze plasma samples for levels of pro-inflammatory cytokines using multiplex assays.[1]
  • Organ Morphology: At the end of the study, euthanize the animals and collect organs (liver, kidneys) for histological analysis to assess any morphological changes.[1]

Experimental Workflow: DIO Rat Model

DIO_Workflow start Start: 7-week-old Male Sprague-Dawley Rats hfd High-Fat Diet (9 weeks) start->hfd treatment Daily i.p. Injection (6 weeks) hfd->treatment o1918 O-1918 (1 mg/kg) treatment->this compound vehicle Vehicle Control treatment->vehicle outcome Outcome Assessment: - Metabolic Parameters - Renal & Liver Function - Inflammatory Markers - Organ Histology This compound->outcome vehicle->outcome end End outcome->end

Workflow for O-1918 administration in a diet-induced obesity rat model.

II. Acute Inflammatory Pain in a Rat Model of Arthritis

O-1918 has been used as an antagonist to study the role of GPR55 in nociception in a rat model of acute inflammatory arthritis.

Quantitative Data Summary
ParameterDetailsReference
Animal Model Male Wistar rats[3]
Induction of Arthritis Intra-articular injection of 2% kaolin and 2% carrageenan[3]
O-1918 as an Antagonist Blocked the anti-nociceptive effects of the GPR55 agonist O-1602[3]
Outcome Assessment Single-unit extracellular recordings of C-fiber firing in response to knee rotation[3]
Experimental Protocol: Investigating GPR55 Antagonism with O-1918 in Acute Arthritis

1. Animal Model and Arthritis Induction:

  • Use male Wistar rats.
  • Induce acute joint inflammation by injecting a mixture of 2% kaolin and 2% carrageenan directly into the knee joint cavity. This induces an inflammatory response within 24 hours.[3]

2. Electrophysiological Recordings:

  • 24 hours post-induction, anesthetize the rats and prepare for single-unit extracellular recordings from the joint afferent nerves.
  • Record the firing of nociceptive C-fibers in response to controlled mechanical stimulation of the arthritic knee (e.g., rotation).[3]

3. Drug Administration:

  • To investigate the role of GPR55, first establish a baseline of evoked firing.
  • Administer the GPR55 agonist O-1602 peripherally and record the change in C-fiber firing. A reduction in firing indicates an anti-nociceptive effect.[3]
  • To confirm that this effect is mediated by GPR55, co-administer O-1918 with O-1602. The blockade of the O-1602-induced reduction in firing by O-1918 indicates its antagonistic action at GPR55.[3]

Logical Relationship: O-1918 as a GPR55 Antagonist in Pain

GPR55_Antagonism o1602 O-1602 (GPR55 Agonist) gpr55 GPR55 Receptor on Nociceptive C-fibers o1602->gpr55 Activates nociception Reduced Nociceptive Firing (Analgesia) gpr55->nociception Leads to This compound O-1918 This compound->gpr55 Blocks

O-1918 blocks the analgesic effect of the GPR55 agonist O-1602.

III. Other Potential Applications

While detailed protocols are limited, O-1918 has been used as an antagonist in other preclinical models, suggesting its utility in a broader range of disease areas:

  • Hypotension: O-1918 has been shown to reverse the hypotensive effects induced by GPR18 agonists in rats.[4]

  • Ischemia: In a mouse model of hind limb ischemia, O-1918 reversed the beneficial effects of a GPR18 agonist on arteriogenesis.[2]

Further research is required to establish detailed protocols and therapeutic potential of O-1918 in these and other conditions such as neuropathic pain, multiple sclerosis, and systemic sclerosis, as no specific studies on O-1918 administration in animal models of these diseases were identified.

IV. Signaling Pathways

O-1918 exerts its effects by modulating the signaling of GPR18 and GPR55.

GPR18 Signaling Pathway

GPR18 is coupled to Gαi/o proteins, and its activation can lead to the inhibition of adenylyl cyclase and subsequent decrease in cyclic AMP (cAMP) levels. It can also activate the MAPK/ERK pathway.

GPR18_Signaling ligand GPR18 Agonist (e.g., N-arachidonoyl glycine) gpr18 GPR18 ligand->gpr18 Activates g_protein Gαi/o gpr18->g_protein Activates mapk MAPK/ERK Pathway gpr18->mapk ac Adenylyl Cyclase g_protein->ac Inhibits camp cAMP ac->camp Produces cellular_response Cellular Response (e.g., Migration, Proliferation) mapk->cellular_response This compound O-1918 This compound->gpr18 Antagonizes

Simplified GPR18 signaling pathway and the antagonistic action of O-1918.
GPR55 Signaling Pathway

GPR55 is coupled to Gαq and Gα12/13 proteins. Its activation can lead to an increase in intracellular calcium via phospholipase C (PLC) and activation of the RhoA pathway, influencing processes like cell proliferation and migration.

GPR55_Signaling ligand GPR55 Agonist (e.g., LPI, O-1602) gpr55 GPR55 ligand->gpr55 Activates gq Gαq gpr55->gq g1213 Gα12/13 gpr55->g1213 plc Phospholipase C gq->plc rhoa RhoA Pathway g1213->rhoa ca2 ↑ Intracellular Ca²⁺ plc->ca2 cellular_response Cellular Response (e.g., Proliferation, Migration) rhoa->cellular_response ca2->cellular_response This compound O-1918 This compound->gpr55 Antagonizes

Simplified GPR55 signaling pathway and the antagonistic action of O-1918.

References

Application Notes and Protocols: Using O-1918 to Block GPR55 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The G protein-coupled receptor 55 (GPR55) is a putative cannabinoid receptor that has garnered significant interest due to its involvement in various physiological and pathophysiological processes, including cancer, pain, and inflammation.[1][2] Unlike the classical cannabinoid receptors CB1 and CB2, GPR55 shares little sequence homology and initiates distinct excitatory signaling cascades, primarily through Gαq and Gα12/13 proteins.[3][4] The endogenous lipid L-α-lysophosphatidylinositol (LPI) is considered a key endogenous agonist for GPR55.[5][6]

O-1918 is a synthetic compound, structurally similar to cannabidiol (CBD), that is used in research as a putative antagonist of GPR55.[7][8] It is a valuable tool for investigating the functional roles of GPR55 signaling in cellular models. However, researchers should be aware that the pharmacology of GPR55 is complex, and O-1918 may exhibit different effects depending on the experimental system and has been reported to have activity at other receptors, such as GPR18 and GPR52.[7][9] These application notes provide detailed protocols for utilizing O-1918 to antagonize GPR55 in cell culture settings.

Mechanism of Action & Signaling Pathway

Activation of GPR55 by an agonist like LPI initiates coupling to Gαq and Gα12/13 G-proteins.[3][10] This leads to the activation of downstream effector proteins, including phospholipase C (PLC) and RhoA.[3] PLC activation results in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to the release of calcium (Ca2+) from intracellular stores.[10][11] The Gα12/13-RhoA pathway is involved in cytoskeleton rearrangement and activation of ROCK.[12] These initial signals converge on downstream pathways, including the phosphorylation of extracellular signal-regulated kinases (ERK1/2) and the activation of transcription factors like NFAT (nuclear factor of activated T-cells), NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells), and CREB (cAMP response element-binding protein).[5][12]

O-1918 is thought to act by competitively binding to GPR55, thereby preventing agonist-induced activation and subsequent downstream signaling.

GPR55_Signaling_Pathway cluster_membrane Plasma Membrane GPR55 GPR55 Gq Gαq GPR55->Gq G1213 Gα12/13 GPR55->G1213 Agonist Agonist (e.g., LPI, O-1602) Agonist->GPR55 O1918 O-1918 This compound->GPR55 blocks PLC PLC Gq->PLC RhoA RhoA G1213->RhoA IP3 IP3 PLC->IP3 ERK p-ERK1/2 RhoA->ERK Ca_release Intracellular Ca²⁺ Release IP3->Ca_release NFAT_NFkB NFAT / NF-κB Activation Ca_release->NFAT_NFkB Cell_Response Cellular Responses (Proliferation, Migration) ERK->Cell_Response NFAT_NFkB->Cell_Response

Caption: GPR55 signaling pathway and O-1918 inhibition.

Quantitative Data Summary

The following table summarizes the effective concentrations of O-1918 reported in various experimental contexts. Direct IC50 values for O-1918 at GPR55 are not consistently reported in the literature; therefore, effective concentrations for antagonism are provided.

CompoundAssay / SystemObserved EffectEffective ConcentrationReference(s)
O-1918Rat Model of Acute ArthritisBlocked O-1602 (GPR55 agonist)-induced reduction of nociceptive C fibre firingNot specified[8]
O-1918Rat Mesenteric Resistance ArteryPotentiated LPI-induced vasorelaxation (unexpected effect)10 µM[13]
O-1918Mouse Mesenteric Resistance Arteries (WT and GPR55 KO)Antagonized abnormal cannabidiol-induced vasodilation (GPR55-independent)30 µM[14]
O-1918Non-differentiated PC12 cellsReduced DHA-DA (GPR55 agonist)-dependent ROS productionNot specified[15]
O-1918Anesthetized RatsInhibited delayed hypotension induced by anandamideNot specified[16]

Experimental Protocols

General Handling and Preparation of O-1918
  • Reconstitution: O-1918 is typically provided as a solid. Reconstitute it in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mM).

  • Storage: Store the stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • Working Solutions: On the day of the experiment, prepare fresh working solutions by diluting the stock solution in a serum-free cell culture medium. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.

General Experimental Workflow

The general workflow for using O-1918 involves pre-treating cells with the antagonist before stimulating them with a GPR55 agonist to observe the blockade of downstream effects.

Experimental_Workflow A 1. Seed Cells (e.g., HEK293-GPR55, SW480) Allow to adhere overnight B 2. Pre-treatment Incubate cells with O-1918 (e.g., 1-30 µM for 30-60 min) A->B C 3. Stimulation Add GPR55 Agonist (e.g., LPI, O-1602) B->C D 4. Downstream Assay C->D E Western Blot (p-ERK) MTT Assay (Proliferation) Calcium Imaging (Ca²⁺ Flux) D->E

Caption: General experimental workflow for GPR55 antagonism.
Protocol 1: Inhibition of GPR55-Mediated ERK Phosphorylation by Western Blot

This protocol assesses the ability of O-1918 to block agonist-induced phosphorylation of ERK1/2, a key downstream event in GPR55 signaling.[17]

Materials:

  • Cells expressing GPR55 (e.g., GPR55-transfected HEK293 or cancer cell lines like SW480)

  • 6-well culture plates

  • O-1918 and a GPR55 agonist (e.g., LPI)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, PVDF membrane

  • Primary antibodies (anti-p-ERK1/2, anti-total-ERK1/2)

  • HRP-conjugated secondary antibody and ECL substrate

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment. Allow cells to adhere for 24 hours.

  • Serum Starvation (Optional): To reduce basal ERK phosphorylation, replace the growth medium with a serum-free or low-serum (0.5%) medium and incubate for 4-12 hours.

  • Pre-treatment with O-1918: Remove the medium and add fresh serum-free medium containing the desired concentration of O-1918 (e.g., 10 µM) or vehicle (DMSO). Incubate for 30-60 minutes at 37°C.

  • Agonist Stimulation: Add the GPR55 agonist (e.g., LPI at 1-5 µM) directly to the wells containing O-1918 or vehicle. Incubate for the optimal time for ERK phosphorylation (typically 5-30 minutes, which should be determined empirically).

  • Cell Lysis: Immediately place plates on ice, aspirate the medium, and wash cells once with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

  • Lysate Processing: Incubate the lysate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting: Perform SDS-PAGE, protein transfer to a PVDF membrane, blocking, and incubation with primary and secondary antibodies according to standard protocols.[18] Detect the signal using an ECL substrate. Analyze the band intensities for p-ERK and normalize to total-ERK.

Protocol 2: Assessing GPR55 Blockade on Cell Proliferation (MTT Assay)

This protocol measures the effect of O-1918 on cell viability and proliferation, which can be modulated by GPR55 signaling in some cancer cells.[19]

Materials:

  • 96-well culture plates

  • O-1918 and GPR55 agonist

  • MTT reagent (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Allow them to adhere for 24 hours.

  • Treatment: Replace the medium with 100 µL of fresh medium containing various concentrations of O-1918, the agonist, O-1918 plus the agonist, or vehicle control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the crystals. Gently shake the plate for 10 minutes.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.[18] Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 3: Calcium Mobilization Assay

This protocol measures changes in intracellular calcium concentration following GPR55 activation and its inhibition by O-1918.

Materials:

  • Black, clear-bottom 96-well plates

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • O-1918 and GPR55 agonist

  • Fluorescence plate reader with an injection system

Procedure:

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and grow to ~90% confluency.

  • Dye Loading: Prepare a loading buffer containing Fluo-4 AM (e.g., 2-5 µM) and an equal concentration of Pluronic F-127 in HBSS.

  • Incubation: Remove the growth medium, wash cells with HBSS, and add 100 µL of loading buffer to each well. Incubate for 45-60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.

  • Washing: Gently wash the cells twice with HBSS to remove excess dye. Add 100 µL of HBSS to each well.

  • Pre-treatment: Add O-1918 or vehicle to the wells and incubate for 15-30 minutes at room temperature.

  • Measurement: Place the plate in a fluorescence plate reader. Record a stable baseline fluorescence for 15-30 seconds.

  • Agonist Injection: Using the plate reader's injector, add the GPR55 agonist and continue recording the fluorescence signal for 2-5 minutes to capture the transient calcium peak.

  • Analysis: Analyze the data by calculating the change in fluorescence (peak fluorescence minus baseline) or the ratio of peak to baseline (F/F0). Compare the response in O-1918-treated cells to the control.

References

Application Notes and Protocols for O-1918 in Vasodilation Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-1918 is a synthetic, cannabidiol-related compound widely utilized in pharmacological research as a selective antagonist for a novel, non-CB1/CB2 endothelial cannabinoid receptor.[1][2] This receptor is activated by atypical cannabinoids like Abnormal Cannabidiol (abn-cbd) and the endocannabinoid anandamide to induce vasodilation.[1][3] O-1918 does not typically induce vasorelaxation on its own but competitively inhibits the vasodilator responses to agonists of this receptor system.[1][4] Its use is critical for identifying and characterizing the signaling pathways of this novel endothelial receptor, which is implicated in blood pressure regulation and vascular tone.[3][5] While GPR55 and GPR18 have been investigated as potential targets, O-1918's effects are noted to be independent of GPR55-mediated vasodilation.[6][7]

These application notes provide detailed protocols for employing O-1918 in common in vitro and in vivo vasodilation experiments.

Mechanism of Action: Antagonism of the Endothelial Cannabinoid Receptor

O-1918 acts as a silent antagonist at a putative endothelial G-protein coupled receptor (GPCR) that is distinct from the classical CB1 and CB2 receptors.[1] Agonist binding to this receptor (e.g., by abn-cbd or anandamide) initiates a signaling cascade through Gi/Go proteins. This pathway is sensitive to pertussis toxin (PTX) in some preparations and leads to the activation of downstream effectors, including the PI3-kinase/Akt pathway and ultimately, calcium-activated potassium channels (KCa).[1][8] The opening of KCa channels causes hyperpolarization of the vascular smooth muscle cells, leading to vasodilation. O-1918 competitively blocks the initial agonist-receptor interaction, thereby inhibiting this entire signaling cascade.[1]

O1918_Signaling_Pathway cluster_EC Endothelial Cell cluster_SMC Smooth Muscle Cell Agonist Agonist (e.g., abn-cbd) Receptor Endothelial Cannabinoid Receptor (GPCR) Agonist->Receptor Activates GiGo Gi/Go Protein Receptor->GiGo Activates PI3K_Akt PI3K/Akt Pathway GiGo->PI3K_Akt Effector Downstream Effectors PI3K_Akt->Effector KCa KCa Channel (Opening) Effector->KCa Activates Hyperpol Hyperpolarization KCa->Hyperpol Vaso Vasodilation Hyperpol->Vaso O1918 O-1918 This compound->Receptor Blocks

Caption: O-1918 signaling pathway antagonism.

Quantitative Data Summary

The following tables summarize key quantitative parameters for O-1918 and related agonists from published vasodilation experiments.

Table 1: In Vitro Antagonist and Agonist Activity

Compound Preparation Pre-constrictor Parameter Value Reference
O-1918 Mouse Mesenteric Artery Phenylephrine Kb (vs. abn-cbd) 1.8 - 4.8 µM [6]
O-1918 Rat Mesenteric Artery Phenylephrine Concentration 10 - 30 µM [1][8]
abn-cbd Mouse Mesenteric Artery Phenylephrine EC50 2 - 3.6 µM [6]

| O-1602 | Rat Mesenteric Artery | Methoxamine | pEC50 | 5.8 ± 0.3 |[8] |

Kb: Antagonist dissociation constant; EC50: Half maximal effective concentration; pEC50: -log(EC50)

Table 2: In Vivo Dosages and Effects

Compound Animal Model Administration Dosage Effect Reference
O-1918 Anesthetized Rat Intravenous 3 µmol·kg⁻¹ Inhibited anandamide-induced hypotension by 38-55% [3][5]
O-1918 Anesthetized Rat Intravenous 3 µmol·kg⁻¹ Caused a transient decrease in blood pressure (5-10 mmHg) [5]

| abn-cbd | Conscious Rat | i.p. (2 weeks) | 100 µg·kg⁻¹·d⁻¹ | Produced hypotension; effects abrogated by O-1918 |[9] |

i.p.: Intraperitoneal

Experimental Protocols

Protocol 1: In Vitro Vasodilation Assay Using Wire Myography

This protocol details the use of O-1918 to antagonize agonist-induced vasodilation in isolated small arteries.

Wire_Myograph_Workflow A 1. Tissue Isolation Isolate mesenteric artery (2 mm segments) B 2. Mounting Mount segment in wire myograph chamber A->B C 3. Equilibration Equilibrate in PSS at 37°C, bubbled with 95% O2/5% CO2 B->C D 4. Pre-treatment (Antagonist) Incubate with O-1918 (e.g., 10-30 µM) or vehicle for 30 min C->D E 5. Pre-constriction Contract vessel with Phenylephrine or U46619 (to ~80% max) D->E F 6. Agonist Addition Construct cumulative concentration- response curve for agonist (e.g., abn-cbd) E->F G 7. Data Analysis Measure relaxation, calculate EC50, and determine Kb for O-1918 F->G

Caption: Experimental workflow for wire myography.

A. Materials and Reagents

  • Isolated Tissue Bath/Wire Myograph System[10][11]

  • Physiological Salt Solution (PSS), e.g., Krebs-Henseleit solution[2]

  • Composition (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, Glucose 11.1

  • O-1918 (stock solution in DMSO or ethanol)

  • Vasodilator agonist (e.g., abn-cbd)

  • Vaso-constrictor agent (e.g., Phenylephrine, U46619)[12]

  • Medical grade gas: 95% O2 / 5% CO2[10]

B. Methodology

  • Tissue Preparation: Euthanize the animal (e.g., rat, mouse) via an approved method. Excise the superior mesenteric artery and place it in cold PSS. Carefully dissect third-order branches, cleaning away surrounding adipose and connective tissue. Cut the artery into segments of approximately 2 mm in length.[2]

  • Mounting: Mount the arterial rings on two small wires in the jaws of a wire myograph chamber.[11] Fill the chamber with PSS and maintain it at 37°C, continuously bubbling with 95% O2 / 5% CO2 to maintain a pH of ~7.4.[2]

  • Equilibration and Viability Check: Allow the tissue to equilibrate for at least 60 minutes under a set resting tension. Perform a viability test by contracting the vessel with a high potassium solution or a standard agonist like phenylephrine. Wash the tissue and allow it to return to baseline.

  • Antagonist Incubation: For test tissues, replace the bath solution with fresh PSS containing the desired concentration of O-1918 (e.g., 10 µM or 30 µM). For control tissues, add the equivalent volume of vehicle (e.g., DMSO). Incubate for 30 minutes.[6]

  • Pre-constriction: Add a vasoconstrictor (e.g., phenylephrine) to achieve a stable submaximal contraction, typically 60-80% of the maximum response.[6]

  • Concentration-Response Curve: Once the contraction is stable, add the vasodilator agonist (e.g., abn-cbd) in a cumulative, stepwise manner (e.g., from 1 nM to 30 µM). Record the relaxation response at each concentration until a maximal effect is achieved or the concentration range is exhausted.

  • Data Analysis: Express the relaxation at each agonist concentration as a percentage of the pre-constricted tone. Plot the concentration-response curves and calculate the EC50 values. The antagonist affinity constant (Kb) for O-1918 can be calculated using the Schild equation if a competitive antagonism is observed (i.e., a parallel rightward shift of the agonist's concentration-response curve with no change in the maximal response).

Protocol 2: In Vivo Blood Pressure Measurement in Anesthetized Rats

This protocol describes how to assess the ability of O-1918 to block agonist-induced hypotension.

A. Materials and Reagents

  • Anesthetized Rat Model (e.g., urethane-anesthetized)[3][5]

  • Blood Pressure Transducer and Recording System

  • Catheters for arterial and venous cannulation[13]

  • Anesthetic (e.g., Urethane)

  • O-1918 solution for injection

  • Hypotensive agonist (e.g., Anandamide, Methanandamide)[5]

  • Vehicle solution (e.g., saline with a small amount of solvent like Tween 80)[14]

B. Methodology

  • Animal Preparation: Anesthetize the rat (e.g., with urethane, 1.25 g/kg, i.p.).[5] Cannulate the femoral artery for continuous blood pressure monitoring and the femoral vein for intravenous drug administration.[13]

  • Stabilization: Allow the animal's cardiovascular parameters (Mean Arterial Pressure - MAP, Heart Rate - HR) to stabilize for at least 20-30 minutes after surgery.

  • Baseline Agonist Response: Administer a bolus intravenous injection of the hypotensive agonist (e.g., anandamide, 3 µmol·kg⁻¹) and record the resulting decrease in blood pressure. Allow sufficient time for the blood pressure to return to the baseline level.

  • Antagonist Administration: Administer O-1918 (e.g., 3 µmol·kg⁻¹, i.v.) or its vehicle.[3][5] Wait for a period of 10-15 minutes to allow for distribution and receptor binding.

  • Post-Antagonist Agonist Challenge: Re-administer the same dose of the hypotensive agonist used in step 3.

  • Data Recording and Analysis: Continuously record MAP and HR throughout the experiment. Calculate the percentage change in MAP from baseline in response to the agonist before and after the administration of O-1918. A significant reduction in the hypotensive effect of the agonist in the presence of O-1918 indicates antagonism.[3] For example, studies have shown O-1918 can reduce anandamide-induced decreases in blood pressure by 30-70%.[5]

Conclusion

O-1918 is an indispensable pharmacological tool for investigating the non-CB1/CB2, endothelial-dependent vasodilation pathway. By acting as a selective antagonist, it allows researchers to confirm the involvement of this novel receptor in the vascular effects of various compounds in vitro and to probe its role in systemic blood pressure regulation in vivo. The protocols outlined provide a robust framework for incorporating O-1918 into vasodilation and cardiovascular research.

References

Application Notes: O-1918 Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

1.0 Product Information

O-1918 is a synthetic analog of cannabidiol used extensively in research. It functions as a selective antagonist at the putative abnormal-cannabidiol receptor, which is distinct from the classical cannabinoid receptors CB1 and CB2.[1][2][3] O-1918 does not bind to CB1 or CB2 receptors at concentrations up to 30 µM.[1][3] It is a critical tool for studying non-CB1/CB2 mediated cannabinoid signaling pathways, particularly those involving GPR18 and GPR55.[4][5]

Table 1: Chemical and Physical Properties of O-1918

PropertyValue
Formal Name 1,3-dimethoxy-5-methyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-benzene
CAS Number 536697-79-7[1][2]
Molecular Formula C₁₉H₂₆O₂[1][]
Formula Weight 286.4 g/mol [1]
Purity ≥95% - ≥97% (Varies by supplier)[2][7]
Formulation Typically supplied as a solution in methyl acetate[1][7][8]

2.0 Stability and Storage Conditions

Proper storage is critical to maintain the integrity and activity of O-1918. The following conditions are based on manufacturer recommendations and established chemical principles.

2.1 Long-Term Storage For long-term stability, O-1918 should be stored at -20°C .[1][2] When stored under these conditions as supplied (typically in methyl acetate), the compound is stable for at least five years .[1]

2.2 Shipping Conditions O-1918 is typically shipped at room temperature for domestic transit within the continental US, as short-term exposure to ambient temperatures does not appear to compromise its stability.[1] However, shipping conditions may vary for other locations.

2.3 Stability in Solution The stability of O-1918 is highly dependent on the solvent.

  • Organic Solvents: Solutions in organic solvents like ethanol, DMSO, and DMF can be prepared for stock solutions. While specific stability data in these solvents is not extensively published, it is best practice to store these stock solutions at -20°C and use them as quickly as possible.

  • Aqueous Solutions: O-1918 is sparingly soluble in aqueous buffers. It is strongly recommended not to store aqueous solutions for more than one day .[7] Prepare aqueous solutions fresh for each experiment to avoid degradation and ensure experimental reproducibility.

Table 2: Recommended Storage and Stability Summary

ConditionTemperatureDurationNotes
Long-Term (As Supplied) -20°C≥ 5 yearsIn provided solvent (e.g., methyl acetate)
Shipping (Typical) Room TemperatureShort-TermMay vary by supplier and location
Aqueous Solutions 2-8°C or RT≤ 1 DayPrepare fresh before use

3.0 Protocols for Solution Preparation

3.1 Protocol for Solvent Exchange from Methyl Acetate

O-1918 is often supplied in methyl acetate. To prepare solutions in a different solvent for experimental use, follow this protocol:

  • Under a gentle stream of inert nitrogen gas, carefully evaporate the methyl acetate solvent from the vial.

  • Once the solvent is fully evaporated, immediately add the desired volume of the new solvent of choice (e.g., ethanol, DMSO, DMF).

  • Ensure the new solvent has been purged with an inert gas to minimize oxidation risk.

  • Vortex or sonicate briefly to ensure the compound is fully dissolved.

3.2 Protocol for Preparing Aqueous Solutions

Due to its low aqueous solubility, a specific procedure is required to prepare O-1918 for use in aqueous buffers like PBS.

  • Begin with O-1918 dissolved in an organic solvent, such as the supplied methyl acetate or ethanol (as prepared in Protocol 3.1).

  • For maximum solubility, dilute the organic stock solution directly with the aqueous buffer of choice. A common method is to use a 1:1 ratio of ethanol to PBS (pH 7.2).[7]

  • Using this method, the solubility of O-1918 is approximately 0.5 mg/mL.[7]

  • Crucially, use the freshly prepared aqueous solution immediately and do not store it for more than one day. [7]

Table 3: Solubility of O-1918

SolventApproximate Solubility
DMF30 mg/mL[1]
DMSO30 mg/mL[1]
Ethanol30 mg/mL[1]
Ethanol:PBS (pH 7.2) (1:1)0.5 mg/mL[1][7]

4.0 Mechanism of Action & Signaling Pathway

O-1918 is known to antagonize the effects of abnormal-cannabidiol (abn-CBD) at a putative endothelial receptor that is not CB1 or CB2. This action inhibits downstream signaling cascades. Specifically, O-1918 blocks the abn-CBD-induced activation of the phosphatidylinositol 3-kinase (PI3K)/Akt pathway in endothelial cells.[1][3][] This pathway is crucial for cellular processes like vasodilation and cell migration.[2]

O1918_Signaling_Pathway O-1918 Antagonism of the Abnormal-Cannabidiol Pathway AbnCBD Abnormal Cannabidiol (abn-CBD) Receptor Putative Endothelial Receptor (e.g., GPR18/GPR55) AbnCBD->Receptor Activates O1918 O-1918 This compound->Receptor Antagonizes G_protein Gi/o Protein Receptor->G_protein PI3K PI3K G_protein->PI3K Akt Akt PI3K->Akt Activates Effects Cellular Effects (e.g., Vasodilation, Cell Migration) Akt->Effects

Caption: O-1918 signaling pathway antagonism.

5.0 Experimental Protocol Example: In Vivo Administration

This protocol is an example of how to prepare O-1918 for intraperitoneal (i.p.) injection in a rodent model, based on published studies.[4]

5.1 Objective To prepare a stable and homogenous suspension of O-1918 for daily i.p. administration to rats.

5.2 Materials

  • O-1918

  • 0.9% Isotonic Saline Solution

  • Tween 80 (Polysorbate 80)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

5.3 Procedure

  • Calculate the total amount of O-1918 required for the study duration based on the desired dosage (e.g., 1 mg/kg) and the number and weight of the animals.

  • Prepare the vehicle solution consisting of 0.9% isotonic saline with 0.75% Tween 80. For example, to make 10 mL of vehicle, add 75 µL of Tween 80 to 9.925 mL of 0.9% saline.

  • Weigh the required amount of O-1918 (after solvent evaporation if supplied in solution) and place it in a sterile tube.

  • Add a small amount of the vehicle to the O-1918 powder and vortex thoroughly to create a slurry.

  • Gradually add the remaining vehicle while continuing to vortex to ensure a uniform suspension.

  • If necessary, sonicate the suspension for short intervals in a water bath to aid dissolution and homogenization.

  • Visually inspect the solution to ensure it is homogenous before drawing it into a syringe for injection.

  • This vehicle solution helps to maintain the solubility and bioavailability of the lipophilic O-1918 compound for in vivo administration.[4]

References

Application Notes and Protocols for O-1918

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-1918 is a synthetic, cannabidiol-related compound that serves as a valuable pharmacological tool for studying non-CB1/CB2 receptor signaling pathways. It functions as an antagonist at the orphan G protein-coupled receptors GPR18 and GPR55.[1][2] This document provides detailed information on the commercial sources, purity, and experimental applications of O-1918, including protocols for key in vitro assays and visualizations of its signaling pathways.

Commercial Sources and Purity

O-1918 is available from several commercial suppliers, typically with a purity of ≥95% or ≥97%, as determined by High-Performance Liquid Chromatography (HPLC). It is crucial to obtain a batch-specific Certificate of Analysis (CoA) from the supplier for detailed purity information.

SupplierStated PurityAnalytical MethodCAS Number
BOC Sciences≥97%HPLC536697-79-7
Cayman Chemical≥95%Not Specified536697-79-7
APExBIO≥95%Not Specified536697-79-7
Bertin Bioreagent≥95%Not Specified536697-79-7
Tocris Bioscience≥97%HPLC536697-79-7
Probechem BiochemicalsNot SpecifiedNot SpecifiedNot Specified
Santa Cruz BiotechnologyNot SpecifiedNot Specified536697-79-7

Biological Activity

O-1918 is a selective antagonist of GPR18 and GPR55, with no significant binding affinity for the classical cannabinoid receptors CB1 and CB2 at concentrations up to 30 µM.[3][4][] Its antagonist activity allows for the investigation of the physiological and pathological roles of GPR18 and GPR55. O-1918 has been shown to inhibit abnormal-cannabidiol (abn-CBD)-induced effects, such as endothelium-dependent vasodilation and cell migration.[3][] Furthermore, it can block the activation of the phosphatidylinositol 3-kinase/Akt (PI3K/Akt) signaling pathway induced by GPR18/GPR55 agonists.[3][]

Experimental Protocols

In Vitro Cell Migration Assay (Transwell Assay)

This protocol describes how to assess the effect of O-1918 on the migration of cells in response to a chemoattractant that signals through GPR18 or GPR55.

Materials:

  • Cells expressing GPR18 or GPR55

  • Cell culture medium (serum-free and with serum or chemoattractant)

  • O-1918 (dissolved in a suitable solvent, e.g., DMSO)

  • Chemoattractant (e.g., abnormal-cannabidiol)

  • Transwell inserts (e.g., 8.0 µm pore size)

  • 24-well plates

  • Phosphate-buffered saline (PBS)

  • Fixing solution (e.g., 70% ethanol)

  • Staining solution (e.g., 0.2% Crystal Violet)

  • Cotton swabs

  • Microscope

Procedure:

  • Cell Preparation: Culture cells to 80-90% confluency. The day before the assay, detach cells and resuspend them in serum-free medium.[6]

  • Assay Setup:

    • Place Transwell inserts into a 24-well plate.

    • In the lower chamber of the wells, add medium containing a chemoattractant (e.g., with 10% FBS or a specific GPR18/GPR55 agonist). For control wells, add serum-free medium.[7]

    • In the upper chamber of the inserts, seed the prepared cells in serum-free medium.[8]

  • Treatment with O-1918: Add O-1918 at various concentrations to the upper chamber along with the cells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a suitable duration (e.g., 24 hours), allowing for cell migration.[8]

  • Fixation and Staining:

    • Carefully remove the medium from the upper chamber.

    • With a cotton swab, gently wipe the inside of the insert to remove non-migrated cells.[6]

    • Fix the migrated cells on the bottom of the membrane by immersing the insert in a fixing solution for 10-15 minutes.[6]

    • Stain the migrated cells by immersing the insert in a staining solution for 5-10 minutes.[9]

  • Quantification:

    • Gently wash the inserts with distilled water to remove excess stain.[9]

    • Allow the membrane to dry.

    • Count the number of migrated cells in several fields of view using a microscope.

    • Alternatively, the dye can be eluted and the absorbance measured.

Vasorelaxation Assay

This protocol outlines a method to evaluate the inhibitory effect of O-1918 on agonist-induced vasorelaxation in isolated arterial rings.

Materials:

  • Isolated arterial rings (e.g., rat mesenteric artery)

  • Krebs-Henseleit solution (KHS)

  • Noradrenaline (NE) or other vasoconstrictors

  • GPR18/GPR55 agonist (e.g., abnormal-cannabidiol)

  • O-1918

  • Organ bath system with force transducers

Procedure:

  • Tissue Preparation: Mount the isolated arterial rings in an organ bath filled with KHS, maintained at 37°C and gassed with 95% O2 / 5% CO2.

  • Equilibration and Sensitization: Allow the tissues to equilibrate under a resting tension. Sensitize the tissues by repeated stimulation with a vasoconstrictor like noradrenaline.[10]

  • Pre-contraction: Induce a stable contraction in the arterial rings using a vasoconstrictor.

  • Agonist-induced Relaxation: Once a stable contraction is achieved, cumulatively add a GPR18/GPR55 agonist to elicit a concentration-dependent relaxation response.

  • Inhibition with O-1918: In a separate set of experiments, pre-incubate the arterial rings with O-1918 at a specific concentration for a defined period (e.g., 30 minutes) before inducing pre-contraction.

  • Data Recording and Analysis: Record the changes in tension using force transducers.[10] Express the relaxation as a percentage of the pre-contraction. Compare the concentration-response curves for the agonist in the presence and absence of O-1918 to determine the inhibitory effect.

PI3K/Akt Signaling Pathway Analysis (Western Blotting)

This protocol details the investigation of O-1918's effect on the PI3K/Akt signaling pathway by measuring the phosphorylation of Akt.

Materials:

  • Cells expressing GPR18 or GPR55

  • Cell culture reagents

  • GPR18/GPR55 agonist

  • O-1918

  • Lysis buffer

  • Protein assay kit

  • SDS-PAGE equipment

  • Western blotting equipment

  • Primary antibodies (anti-phospho-Akt, anti-total-Akt)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Plate cells and grow to a suitable confluency.

    • Starve the cells in serum-free medium for a few hours before treatment.

    • Pre-treat the cells with O-1918 at desired concentrations for a specific time.

    • Stimulate the cells with a GPR18/GPR55 agonist for a short period (e.g., 5-30 minutes).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation and Detection:

    • Incubate the membrane with a primary antibody against phospho-Akt.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing:

    • Strip the membrane of the first set of antibodies.

    • Re-probe the membrane with a primary antibody against total Akt as a loading control.

  • Data Analysis: Quantify the band intensities and normalize the phospho-Akt signal to the total Akt signal. Compare the levels of Akt phosphorylation across different treatment groups.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathways involving O-1918 and a typical experimental workflow for its use.

GPR18_GPR55_Signaling cluster_ligands Ligands cluster_receptors Receptors cluster_downstream Downstream Signaling Agonist Agonist (e.g., abn-CBD) GPR18 GPR18 Agonist->GPR18 Activates GPR55 GPR55 Agonist->GPR55 Activates O1918 O-1918 This compound->GPR18 Inhibits This compound->GPR55 Inhibits PI3K PI3K GPR18->PI3K GPR55->PI3K Akt Akt PI3K->Akt Activates pAkt p-Akt Akt->pAkt CellularResponse Cellular Response (e.g., Migration, Vasorelaxation) pAkt->CellularResponse

Caption: O-1918 signaling pathway.

Experimental_Workflow start Start: Hypothesis (O-1918 inhibits agonist effect) cell_culture Cell Culture (GPR18/GPR55 expressing cells) start->cell_culture treatment Treatment Groups: 1. Vehicle Control 2. Agonist 3. O-1918 + Agonist cell_culture->treatment assay Perform Assay (e.g., Migration, Western Blot) treatment->assay data_collection Data Collection (e.g., Cell counts, Band intensity) assay->data_collection analysis Data Analysis (Statistical comparison) data_collection->analysis conclusion Conclusion (Confirm/reject hypothesis) analysis->conclusion

Caption: Experimental workflow for O-1918.

References

Application of O-1918 in Obesity and Metabolic Research: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: O-1918 is a synthetic cannabidiol analog that has garnered interest in the scientific community for its potential role in modulating metabolic processes. It primarily functions as an antagonist for two G-protein coupled receptors: GPR55 and GPR18. While initial hypotheses suggested its potential as a therapeutic agent for obesity, current research indicates a more complex and nuanced role. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing O-1918 in the context of obesity and metabolic research.

I. In Vivo Effects of O-1918 in a Diet-Induced Obesity Model

A key study investigated the chronic administration of O-1918 in a diet-induced obese (DIO) rat model. The findings from this research are summarized below, providing crucial insights into the physiological effects of O-1918.

A. Summary of In Vivo Effects

Chronic treatment with O-1918 in diet-induced obese rats did not lead to a reduction in body weight or overall body fat composition. However, it did show a potential renal-protective effect by improving albuminuria. Notably, O-1918 treatment was associated with an upregulation of several pro-inflammatory cytokines and an increase in the liver enzyme aspartate aminotransferase (AST), suggesting potential inflammatory and hepatotoxic effects.

B. Quantitative Data from In Vivo Studies

The following tables summarize the quantitative data on the effects of chronic O-1918 administration (1 mg/kg, i.p. daily for 6 weeks) in a diet-induced obese rat model.

Table 1: Effects of O-1918 on Body Composition and Metabolic Parameters

ParameterDIO Control Group (Vehicle)DIO + O-1918 Group (1 mg/kg)Outcome
Body Weight Change Not significantly alteredNot significantly alteredNo effect on body weight
Body Fat Percentage Not significantly alteredNot significantly alteredNo effect on body fat composition
Lean Tissue Mass Not significantly alteredNot significantly alteredNo effect on lean tissue mass
Glucose Tolerance UnchangedUnchangedNo improvement in glucose tolerance
Insulin Sensitivity UnchangedUnchangedNo improvement in insulin sensitivity
Albuminuria ElevatedImprovedPotential renal-protective effect

Table 2: Effects of O-1918 on Circulating Hormones

HormoneDIO Control Group (Vehicle)DIO + O-1918 Group (1 mg/kg)Outcome
Leptin Specific quantitative data not available in search results.ReducedReduction in circulating leptin
Ghrelin Specific quantitative data not available in search results.ReducedReduction in circulating ghrelin

Table 3: Effects of O-1918 on Pro-inflammatory Cytokines and Liver Enzymes

AnalyteDIO Control Group (Vehicle)DIO + O-1918 Group (1 mg/kg)Outcome
IL-1α Specific quantitative data not available in search results.UpregulatedIncreased pro-inflammatory response
IL-2 Specific quantitative data not available in search results.UpregulatedIncreased pro-inflammatory response
IL-17α Specific quantitative data not available in search results.UpregulatedIncreased pro-inflammatory response
IL-18 Specific quantitative data not available in search results.UpregulatedIncreased pro-inflammatory response
RANTES Specific quantitative data not available in search results.UpregulatedIncreased pro-inflammatory response
Plasma AST Specific quantitative data not available in search results.UpregulatedPotential for liver inflammation/damage

II. Signaling Pathways of O-1918

O-1918 exerts its effects primarily by acting as an antagonist at GPR55 and GPR18. Understanding these signaling pathways is crucial for interpreting experimental results.

A. O-1918 as a GPR55 Antagonist

GPR55 is activated by the endogenous ligand L-α-lysophosphatidylinositol (LPI). Activation of GPR55 in metabolic tissues can lead to various downstream effects, including the activation of RhoA and ERK1/2 pathways.[1][2] As an antagonist, O-1918 blocks these LPI-induced signaling events. In the context of obesity, GPR55 deficiency has been associated with increased adiposity and impaired insulin signaling, suggesting a complex role for this receptor.[1]

GPR55_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPR55 GPR55 Gq Gq GPR55->Gq G1213 G12/13 GPR55->G1213 O1918 O-1918 This compound->GPR55 Antagonist LPI LPI LPI->GPR55 Agonist PLC PLC Gq->PLC RhoA RhoA G1213->RhoA Ca_release Ca²⁺ Release PLC->Ca_release ROCK ROCK RhoA->ROCK ERK ERK1/2 ROCK->ERK Metabolic_Effects Metabolic Effects (e.g., Lipogenesis) ERK->Metabolic_Effects Ca_release->Metabolic_Effects

Caption: O-1918 antagonizes LPI-induced GPR55 signaling pathways.

B. O-1918 as a GPR18 Antagonist

GPR18 is another putative cannabinoid receptor. O-1918 has been shown to act as an antagonist at GPR18, inhibiting downstream signaling cascades such as the p44/42 MAPK (ERK1/2) pathway.[3] The role of GPR18 in obesity is still under investigation, with some studies suggesting its activation may have protective effects against obesity-related inflammation.[4]

GPR18_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPR18 GPR18 Gi_o Gi/o GPR18->Gi_o This compound O-1918 This compound->GPR18 Antagonist Agonist Agonist (e.g., NAGly) Agonist->GPR18 MAPK_Pathway p44/42 MAPK (ERK1/2) Gi_o->MAPK_Pathway Cellular_Response Cellular Response (e.g., Migration) MAPK_Pathway->Cellular_Response

Caption: O-1918 blocks agonist-induced GPR18 signaling, including the MAPK pathway.

III. Detailed Experimental Protocols

The following protocols are based on methodologies described in studies investigating O-1918 in diet-induced obese rodent models.

A. Diet-Induced Obesity (DIO) Rat Model

This protocol outlines the induction of obesity in rats through a high-fat diet, creating a relevant model for studying metabolic disease.

DIO_Workflow start Start: Male Sprague-Dawley Rats (e.g., 8 weeks old) diet High-Fat Diet (HFD) (e.g., 40-60% kcal from fat) for 9-10 weeks start->diet obesity Induction of Obesity (Monitor body weight and food intake) diet->obesity treatment Initiate O-1918 Treatment (or vehicle control) obesity->treatment duration Chronic Administration (e.g., 6 weeks) treatment->duration analysis Metabolic and Biochemical Analysis duration->analysis end End of Study analysis->end

Caption: Workflow for creating and treating a diet-induced obesity rat model.

Protocol Details:

  • Animals: Male Sprague-Dawley rats are commonly used.

  • Housing: House animals individually in a temperature-controlled environment with a 12-hour light/dark cycle.

  • Diet: Provide a high-fat diet (HFD) with 40-60% of kilocalories derived from fat. A control group should receive a standard chow diet.

  • Induction Period: Maintain rats on the HFD for 9-10 weeks to induce obesity. Monitor body weight and food intake regularly.

  • Confirmation of Obesity: Obese rats will exhibit a significantly higher body weight and adiposity compared to the control group.

B. Preparation and Administration of O-1918

This protocol details the preparation of O-1918 for intraperitoneal injection.

Materials:

  • O-1918 powder

  • 0.9% sterile saline

  • Tween 80 (Polysorbate 80)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Sterile syringes and needles (e.g., 25-27 gauge)

Protocol:

  • Vehicle Preparation: Prepare the vehicle solution consisting of 0.9% isotonic saline with 0.75% Tween 80. For example, to make 10 mL of vehicle, add 75 µL of Tween 80 to 9.925 mL of sterile 0.9% saline.

  • O-1918 Solubilization:

    • Weigh the required amount of O-1918 powder to achieve the desired final concentration for injection (e.g., for a 1 mg/mL stock solution).

    • Add a small amount of the vehicle to the O-1918 powder in a sterile microcentrifuge tube.

    • Vortex vigorously to aid in dissolution.

    • If the compound does not fully dissolve, brief sonication may be applied. Gentle warming can also be considered, but care should be taken to avoid degradation of the compound.

    • Once dissolved, add the remaining vehicle to reach the final desired concentration.

  • Administration:

    • Administer O-1918 via intraperitoneal (i.p.) injection.

    • The typical dosage used in studies is 1 mg/kg of body weight.

    • Calculate the injection volume based on the animal's body weight and the concentration of the O-1918 solution.

    • Administer the injection daily for the duration of the study (e.g., 6 weeks).

C. Intraperitoneal Glucose Tolerance Test (IPGTT)

This test assesses the ability of the animal to clear a glucose load from the bloodstream.

Protocol:

  • Fasting: Fast the rats overnight (approximately 12-16 hours) with free access to water.

  • Baseline Blood Glucose: Obtain a baseline blood sample from the tail vein and measure the blood glucose level using a glucometer.

  • Glucose Administration: Administer a sterile glucose solution (e.g., 2 g/kg body weight) via intraperitoneal injection.

  • Blood Glucose Monitoring: Collect blood samples from the tail vein at specific time points after glucose injection (e.g., 15, 30, 60, 90, and 120 minutes).

  • Data Analysis: Plot the blood glucose concentrations over time and calculate the area under the curve (AUC) to quantify glucose tolerance.

D. Body Composition Analysis using Dual-Energy X-ray Absorptiometry (DEXA)

DEXA is a non-invasive technique to measure body composition, including fat mass and lean mass.

Protocol:

  • Anesthesia: Anesthetize the rat according to your institution's approved protocols (e.g., using isoflurane).

  • Positioning: Place the anesthetized animal in a prone position on the DEXA scanner bed.

  • Scanning: Perform a whole-body scan according to the manufacturer's instructions.

  • Data Analysis: Use the accompanying software to analyze the scan and determine the percentage of body fat, lean mass, and bone mineral density.

IV. Conclusion

O-1918 serves as a valuable research tool for investigating the roles of GPR55 and GPR18 in metabolic regulation. While it does not appear to be a viable candidate for weight loss therapy due to its lack of effect on body weight and potential for pro-inflammatory and hepatotoxic side effects, its ability to improve albuminuria in obese models suggests a potential avenue for research into obesity-related kidney disease. The detailed protocols and signaling pathway information provided in this document are intended to facilitate the design and execution of rigorous and reproducible studies utilizing O-1918 in the field of obesity and metabolic research. Researchers should proceed with caution, paying close attention to the potential adverse effects observed in preclinical studies.

References

Troubleshooting & Optimization

O-1918 and GPR55 Activation: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of O-1918 as a GPR55 antagonist. This guide directly addresses scenarios where O-1918 may not appear to block GPR55 activation in experimental settings.

Frequently Asked Questions (FAQs)

Q1: I am using O-1918 to antagonize GPR55, but I am not observing any blockade of agonist-induced activity. Is my experiment failing?

A1: Not necessarily. The pharmacological profile of O-1918 is complex and not fully elucidated. While it is often cited as a GPR55 antagonist, several studies have reported conflicting results, suggesting its mechanism of action may be more nuanced. Depending on the experimental system, O-1918 may exhibit off-target effects or may not behave as a classical competitive antagonist at GPR55.

Q2: What are the potential reasons for the lack of GPR55 antagonism by O-1918 in my assay?

A2: Several factors could contribute to the observed lack of GPR55 blockade by O-1918:

  • Off-Target Effects: O-1918 has been shown to interact with other receptors, notably GPR18, where it may act as a biased agonist.[1][2] The observed cellular response in your experiment might be mediated by a pathway independent of GPR55.

  • Biased Agonism: The pharmacology of O-1918 at GPR18 is described as complex, with some reports suggesting it acts as a biased agonist, enhancing calcium mobilization and MAPK activity without affecting β-arrestin translocation.[1]

  • Experimental System Variability: The action of O-1918 can be highly dependent on the specific cell type, tissue, and the GPR55 agonist being used. For instance, in rat mesenteric resistance arteries, O-1918 was found to potentiate vasorelaxation induced by the GPR55 agonist L-α-lysophosphatidylinositol (LPI) rather than blocking it.[3]

  • GPR55-Independent Mechanisms of Agonists: The agonist you are using might be acting through pathways that are not exclusively mediated by GPR55. For example, some "atypical cannabinoids" thought to act via GPR55 have been shown to produce vasodilator effects that are independent of GPR55, as demonstrated in GPR55 knockout mice.[4]

Q3: Are there specific experimental models where O-1918 has failed to antagonize GPR55-mediated effects?

A3: Yes, several studies have reported such findings. For example, in a study using GPR55-deficient mice, the blood pressure-lowering effect of the atypical cannabinoid abnormal cannabidiol (abn-CBD) was not different from wild-type mice, and O-1918 antagonized this effect in both strains, suggesting the vasodilator response is not mediated by GPR55.[4] Another study on rat mesenteric arteries showed that O-1918 enhanced the vasorelaxant response to the GPR55 agonist LPI.[3]

Troubleshooting Guide

If you are not observing the expected antagonist activity of O-1918 at GPR55, consider the following troubleshooting steps:

  • Validate Your Experimental System:

    • Confirm GPR55 Expression: Ensure that your cell line or tissue robustly expresses GPR55 at the protein level.

    • Use a Validated GPR55 Agonist: Utilize a well-characterized GPR55 agonist, such as LPI or O-1602, at a concentration known to elicit a submaximal response.[1][5]

    • Include Positive and Negative Controls: Use a known GPR55 antagonist, if available and validated for your system, as a positive control. A vehicle control is essential.

  • Investigate Off-Target Effects:

    • Test for GPR18 Involvement: If your system expresses GPR18, consider that the effects of O-1918 may be mediated through this receptor.[1][2]

    • Use GPR55 Knockout/Knockdown Models: The most definitive way to confirm GPR55-mediated effects is to use GPR55 knockout animals or cell lines with GPR55 expression silenced (e.g., via siRNA or CRISPR).[4]

  • Re-evaluate the Agonist's Mechanism of Action:

    • The agonist you are using may have GPR55-independent effects. Research the literature to see if its actions have been characterized in GPR55-null systems.

Quantitative Data Summary

The following tables summarize key quantitative data from studies investigating the interaction of O-1918 with GPR55 and other targets.

Table 1: In Vitro Assays of O-1918 Activity

Assay TypeCell Line/TissueAgonist UsedO-1918 ConcentrationObserved Effect of O-1918Reference
Calcium MobilizationC2C12 myotubes-Not SpecifiedAltered markers of oxidative capacity and fatty acid metabolism[1]
VasorelaxationRat Mesenteric Resistance ArteryL-α-lysophosphatidylinositol (LPI)10 µMPotentiation of LPI-induced vasorelaxation[3]
GTPγS BindingHEK293T cells expressing hGPR55Abnormal cannabidiol, O-160230 µMAntagonized vasodilator response in isolated arteries[4]
Nociception AssayRat model of acute arthritisO-1602Not SpecifiedBlocked the anti-nociceptive effect of O-1602[6]

Table 2: In Vivo Studies of O-1918 Activity

Animal ModelAgonist UsedO-1918 DoseMeasured OutcomeObserved Effect of O-1918Reference
Diet-Induced Obese Rats-1 mg/kg daily injectionBody weight, fat composition, albuminuriaImproved albuminuria, no change in body weight or fat[2]
Anesthetized RatsAnandamide3 µmol·kg⁻¹Blood pressureReduced the hypotensive effect of anandamide[7]
GPR55 Knockout MiceAbnormal cannabidiolNot SpecifiedBlood pressure, vasodilationAntagonized vasodilator response in both WT and KO mice[4]

Experimental Protocols

1. GTPγS Binding Assay for GPR55 Activation

  • Objective: To measure the activation of GPR55 by monitoring the binding of radiolabeled GTPγS to G-proteins upon receptor stimulation.

  • Methodology:

    • Prepare membranes from HEK293T cells transiently expressing human GPR55.

    • Incubate the membranes with the GPR55 agonist (e.g., O-1602) in the presence or absence of O-1918.

    • Add [³⁵S]GTPγS to the reaction mixture.

    • Incubate to allow for binding.

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters to remove unbound [³⁵S]GTPγS.

    • Quantify the amount of bound [³⁵S]GTPγS using liquid scintillation counting. Reference Protocol: Adapted from Johns et al., 2007.[4]

2. Calcium Mobilization Assay

  • Objective: To measure intracellular calcium release following GPR55 activation.

  • Methodology:

    • Culture cells expressing GPR55 (e.g., HEK293 cells).

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

    • Pre-incubate the cells with O-1918 or vehicle.

    • Stimulate the cells with a GPR55 agonist (e.g., LPI).

    • Measure the change in fluorescence intensity over time using a fluorometer or a fluorescence microscope. The ratio of fluorescence at different excitation wavelengths is used to determine the intracellular calcium concentration. Reference Protocol: GPR55 activation leads to an increase in intracellular calcium, which can be measured to assess receptor activity.[8]

Visualizations

GPR55_Signaling_Pathway cluster_membrane Plasma Membrane GPR55 GPR55 Gq Gαq GPR55->Gq G1213 Gα12/13 GPR55->G1213 Agonist GPR55 Agonist (e.g., LPI, O-1602) Agonist->GPR55 Activates O1918 O-1918 (Putative Antagonist) This compound->GPR55 ? PLC Phospholipase C (PLC) Gq->PLC Activates RhoA RhoA G1213->RhoA Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG ROCK ROCK RhoA->ROCK Activates Ca_release Ca²⁺ Release from ER IP3->Ca_release Triggers Downstream Downstream Cellular Effects DAG->Downstream ROCK->Downstream Ca_release->Downstream

Caption: Simplified GPR55 signaling pathway upon agonist binding.

Troubleshooting_Workflow Start Start: O-1918 does not block GPR55 agonist effect Validate_System 1. Validate Experimental System - GPR55 Expression - Agonist Specificity - Controls Start->Validate_System System_OK System Validated Validate_System->System_OK Yes System_Not_OK System Invalid (Address Issues) Validate_System->System_Not_OK No Investigate_Off_Target 2. Investigate Off-Target Effects - GPR18 Involvement? - Use GPR55 KO/KD System_OK->Investigate_Off_Target Off_Target_Found Off-Target Effect Confirmed Investigate_Off_Target->Off_Target_Found Yes No_Off_Target No Off-Target Effect Investigate_Off_Target->No_Off_Target No Re_evaluate_Agonist 3. Re-evaluate Agonist MoA - GPR55-Independent Effects? No_Off_Target->Re_evaluate_Agonist Agonist_MoA_Confirmed Agonist has GPR55- Independent Effects Re_evaluate_Agonist->Agonist_MoA_Confirmed Yes Conclusion Conclusion: O-1918 may not be a suitable antagonist in this system. Re_evaluate_Agonist->Conclusion No

References

Technical Support Center: O-1918 Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of O-1918. This resource is intended for researchers, scientists, and drug development professionals utilizing O-1918 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary known targets of O-1918?

O-1918 is a synthetic analog of cannabidiol. It is known to be an antagonist or biased agonist at the G protein-coupled receptor 18 (GPR18) and a putative antagonist at GPR55.[1] Notably, O-1918 does not bind to the classical cannabinoid receptors, CB1 and CB2, at concentrations up to 30 µM.[]

Q2: What are the major observed off-target effects of O-1918 in preclinical studies?

In preclinical models, particularly in studies involving diet-induced obese rats, O-1918 has been observed to cause an upregulation of circulating pro-inflammatory cytokines.[1] It has also been shown to influence cardiovascular hemodynamics by inhibiting the hypotensive effects of certain compounds.[1] Furthermore, research suggests that O-1918 may act as a potent inhibitor of the large-conductance calcium-activated potassium (BKCa) channel.[3]

Q3: Can O-1918 influence inflammatory responses?

Yes, studies have shown that chronic administration of O-1918 in diet-induced obese rats leads to a significant increase in the circulating levels of several pro-inflammatory cytokines, including Interleukin-1α (IL-1α), Interleukin-2 (IL-2), Interleukin-17α (IL-17α), Interleukin-18 (IL-18), and RANTES (also known as CCL5).[1] This suggests that O-1918 may have pro-inflammatory effects in certain contexts, which researchers should consider when interpreting their data.

Q4: Does O-1918 have any effect on the cardiovascular system?

Yes, O-1918 can mediate cardiovascular hemodynamics. It has been shown to inhibit the hypotensive (blood pressure-lowering) effects of anandamide and abnormal cannabidiol (Abn-CBD).[1] This suggests a potential off-target effect on the mechanisms that regulate blood pressure.

Q5: Is there any evidence of O-1918 affecting cell signaling pathways?

O-1918 has been demonstrated to increase the migration of mesenchymal stem cells in a concentration-dependent manner through the activation of the p44/42 Mitogen-Activated Protein Kinase (MAPK) pathway.[1] This indicates a direct or indirect interaction with this key signaling cascade.

Troubleshooting Guides

Problem 1: Unexpected Pro-inflammatory Response Observed in In Vivo Studies

Symptoms:

  • Elevated levels of pro-inflammatory cytokines (e.g., IL-1α, IL-2, IL-17α, IL-18, RANTES) in serum or plasma samples from animals treated with O-1918.

  • Unexpected inflammatory cell infiltration in tissues of interest upon histological examination.

Possible Cause: O-1918 has been documented to upregulate pro-inflammatory cytokines in a diet-induced obesity rat model.[1] This off-target effect may be contributing to the observed inflammatory phenotype.

Troubleshooting Steps:

  • Confirm Cytokine Profile: Perform a multiplex cytokine assay to confirm the specific cytokines that are elevated.

  • Dose-Response Analysis: If not already done, perform a dose-response study to see if the pro-inflammatory effect is dose-dependent. A lower effective dose of O-1918 might mitigate this off-target effect while retaining the desired on-target activity.

  • Control for Vehicle Effects: Ensure that the vehicle used to dissolve and administer O-1918 does not independently contribute to the inflammatory response.

  • Consider the Animal Model: The pro-inflammatory effects of O-1918 have been reported in a model of diet-induced obesity.[1] Consider if the metabolic state of your animal model could be influencing this off-target activity.

Problem 2: Anomalous Cardiovascular Readouts in Experiments

Symptoms:

  • Unexpected changes in blood pressure, particularly a blunting of an expected hypotensive response to another co-administered compound.

  • Alterations in heart rate or other cardiovascular parameters that cannot be explained by the primary experimental hypothesis.

Possible Causes:

  • O-1918 is known to inhibit the hypotensive effects of certain vasodilatory compounds.[1]

  • O-1918 may have off-target effects on ion channels, such as BKCa channels, which play a role in regulating vascular tone.[3]

Troubleshooting Steps:

  • Review Co-administered Compounds: If O-1918 is being used in combination with other drugs, investigate whether those compounds have known cardiovascular effects that could be modulated by O-1918.

  • Direct Cardiovascular Monitoring: If feasible, directly measure cardiovascular parameters such as blood pressure and heart rate in a cohort of animals treated with O-1918 alone to isolate its specific effects in your model.

  • Ex Vivo Vascular Reactivity Studies: To investigate direct effects on blood vessels, consider performing wire myography on isolated arteries to assess the impact of O-1918 on vascular tone and reactivity to vasodilators and vasoconstrictors.

Problem 3: Unexplained Changes in Cell Migration or Proliferation Assays

Symptoms:

  • Increased or decreased cell migration in in vitro assays that is not consistent with the expected mechanism of action.

  • Alterations in cell proliferation rates.

Possible Cause: O-1918 can activate the p44/42 MAPK pathway, which is a key regulator of cell migration and proliferation.[1]

Troubleshooting Steps:

  • Assess p44/42 MAPK Activation: Perform a Western blot or a specific kinase assay to determine if O-1918 is activating the p44/42 MAPK pathway in your cell type.

  • Use Pathway Inhibitors: To confirm the involvement of the p44/42 MAPK pathway, pre-treat cells with a specific MEK inhibitor (e.g., U0126 or PD98059) before adding O-1918 and observe if the unexpected migration or proliferation effects are reversed.

  • Cell Type Specificity: Be aware that the effects of O-1918 may be cell-type specific. The reported pro-migratory effect was observed in mesenchymal stem cells.[1]

Quantitative Data Summary

ParameterTarget/EffectValueSpecies/SystemReference
Binding CB1 and CB2 ReceptorsNo binding up to 30 µM[]
In Vivo Effect Pro-inflammatory CytokinesUpregulation of IL-1α, IL-2, IL-17α, IL-18, RANTESDiet-induced obese rats[1]
In Vivo Effect CardiovascularInhibition of anandamide-induced hypotensionRats[1]
Cellular Effect Cell MigrationIncreased migration of mesenchymal stem cellsIn vitro[1]
Signaling Pathway p44/42 MAPKActivationMesenchymal stem cells[1]
Ion Channel Activity BKCa ChannelPotent inhibitor[3]

Note: Specific Ki or IC50 values for O-1918 at GPR18, GPR55, and BKCa channels are not consistently reported in the currently available literature.

Key Experimental Protocols

Protocol 1: Assessment of Pro-inflammatory Cytokine Levels in Rat Serum

Objective: To quantify the levels of circulating pro-inflammatory cytokines in rats treated with O-1918.

Methodology:

  • Animal Dosing: Administer O-1918 (e.g., 1 mg/kg, intraperitoneally, daily for 6 weeks) or vehicle control to diet-induced obese Sprague-Dawley rats.[1]

  • Sample Collection: At the end of the treatment period, collect blood via cardiac puncture and process to obtain serum. Store serum at -80°C until analysis.

  • Cytokine Quantification:

    • Use a commercially available multiplex immunoassay (e.g., Luminex-based assay) to simultaneously quantify the concentrations of IL-1α, IL-2, IL-17α, IL-18, and RANTES in the serum samples.

    • Follow the manufacturer's instructions for the specific assay kit. This typically involves incubating the serum samples with antibody-coupled magnetic beads, followed by detection antibodies and a fluorescent reporter.

    • Generate a standard curve for each cytokine to determine the absolute concentrations in the samples.

  • Data Analysis: Compare the cytokine concentrations between the O-1918-treated group and the vehicle-treated control group using an appropriate statistical test (e.g., Student's t-test or ANOVA).

Protocol 2: Evaluation of p44/42 MAPK Pathway Activation in Cultured Cells

Objective: To determine if O-1918 activates the p44/42 MAPK signaling pathway in a specific cell line (e.g., mesenchymal stem cells).

Methodology:

  • Cell Culture and Treatment:

    • Culture mesenchymal stem cells to ~80% confluency in appropriate growth medium.

    • Serum-starve the cells for 4-6 hours to reduce basal MAPK activity.

    • Treat the cells with various concentrations of O-1918 or a vehicle control for a predetermined time course (e.g., 5, 15, 30, 60 minutes). A known activator of the MAPK pathway (e.g., EGF or FGF) should be used as a positive control.

  • Protein Extraction:

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

    • Quantify the total protein concentration of the lysates using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of p44/42 MAPK (Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)).

    • After washing, incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • To normalize for protein loading, strip the membrane and re-probe with an antibody for total p44/42 MAPK.

  • Data Analysis: Quantify the band intensities using densitometry software. Express the level of phosphorylated p44/42 MAPK as a ratio to total p44/42 MAPK.

Visualizations

O1918_Off_Target_Effects cluster_direct_targets Primary Targets cluster_off_targets Potential Off-Targets cluster_effects Physiological Effects GPR18 GPR18 Inflammation Pro-inflammatory Cytokine Upregulation GPR18->Inflammation GPR55 GPR55 GPR55->Inflammation BKCa BKCa Channel Cardiovascular Inhibition of Hypotension BKCa->Cardiovascular MAPK_pathway p44/42 MAPK Pathway Cell_Migration Increased Mesenchymal Stem Cell Migration MAPK_pathway->Cell_Migration O1918 O-1918 This compound->GPR18 Antagonist/ Biased Agonist This compound->GPR55 Putative Antagonist This compound->BKCa Inhibitor This compound->MAPK_pathway Activates

Caption: Overview of O-1918's targets and downstream off-target effects.

Troubleshooting_Inflammation Start Unexpected Pro-inflammatory Response Observed Confirm_Cytokine Confirm cytokine profile (Multiplex Assay) Start->Confirm_Cytokine Dose_Response Perform Dose-Response Analysis Confirm_Cytokine->Dose_Response Vehicle_Control Check Vehicle Controls Dose_Response->Vehicle_Control Consider_Model Consider Animal Model's Metabolic State Vehicle_Control->Consider_Model Resolution Attribute to O-1918 Off-Target Effect and Adjust Experimental Design Consider_Model->Resolution

Caption: Troubleshooting workflow for unexpected pro-inflammatory responses.

MAPK_Activation_Workflow Start Start: Culture and Serum-Starve Cells Treat Treat with O-1918, Vehicle, and Positive Control Start->Treat Lyse Lyse Cells and Quantify Protein Treat->Lyse Western Perform Western Blot for p-p44/42 and Total p44/42 Lyse->Western Analyze Analyze Band Intensities (Densitometry) Western->Analyze Conclusion Conclusion: Determine Fold Change in p-p44/42 Activation Analyze->Conclusion

Caption: Experimental workflow for assessing p44/42 MAPK activation by O-1918.

References

O-1918 Technical Support Center: Experimental Controls and Best Practices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for designing and troubleshooting experiments involving O-1918, a synthetic cannabidiol analog. O-1918 is recognized as an antagonist of the orphan G protein-coupled receptors GPR18 and GPR55 and does not exhibit binding affinity for the classical cannabinoid receptors CB1 and CB2.[1] Proper experimental design, including the use of appropriate controls and best practices for handling the compound, is critical for obtaining reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of O-1918?

A1: O-1918 functions as an antagonist at GPR18 and GPR55.[1][2][3] It is often used to investigate the physiological roles of these receptors by blocking the effects of their agonists.

Q2: What are the recommended solvents for preparing O-1918 stock solutions?

A2: O-1918 is a lipophilic compound. For in vitro experiments, it is recommended to prepare stock solutions in organic solvents such as dimethyl sulfoxide (DMSO) or ethanol. For in vivo studies in rodents, a common vehicle is a saline solution containing a surfactant like Tween 80 to aid in solubilization. One study successfully used a vehicle of 0.9% saline with 0.75% Tween 80 for intraperitoneal injections in rats.[2][4]

Q3: What are typical working concentrations for O-1918 in in vitro and in vivo experiments?

A3: The optimal concentration of O-1918 will vary depending on the experimental system and the specific research question.

  • In vitro : Concentrations in the low micromolar range (e.g., 1-10 µM) are often used to antagonize GPR18 and GPR55.

  • In vivo : A dose of 1 mg/kg has been used in diet-induced obese rats, administered via intraperitoneal injection.[2][4]

It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific model and endpoint.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps & Best Practices
Poor Solubility / Precipitation in Aqueous Media O-1918 is highly lipophilic and can precipitate in aqueous solutions.- Prepare high-concentration stock solutions in 100% DMSO or ethanol. - When diluting into aqueous media (e.g., cell culture medium, buffers), ensure the final concentration of the organic solvent is low (typically <0.1% for DMSO) to avoid solvent-induced cytotoxicity. - Vortex or mix thoroughly immediately after adding the stock solution to the aqueous medium. - Consider the use of a vehicle control (e.g., medium with the same final concentration of DMSO) in all experiments.
Unexpected or Off-Target Effects O-1918 may have effects independent of GPR18 and GPR55. It has been reported to be a potent inhibitor of BKCa (large-conductance Ca2+-activated K+) channels.[1]- Include appropriate controls, such as cells or tissues that do not express GPR18 or GPR55, to identify receptor-independent effects. - Use multiple, structurally distinct antagonists for GPR18 and GPR55, if available, to confirm that the observed effects are target-specific. - Be aware of the potential for BKCa channel inhibition and design experiments to control for this if relevant to your system.
Inconsistent or Lack of Efficacy The expression levels of GPR18 and GPR55 can vary significantly between cell lines and tissues. The compound may have degraded.- Confirm the expression of GPR18 and GPR55 in your experimental model using techniques such as qPCR or Western blotting. - Ensure proper storage of O-1918 stock solutions (protected from light and stored at -20°C or -80°C) to prevent degradation. Prepare fresh dilutions for each experiment.
Signs of Cellular Toxicity High concentrations of O-1918 or the organic solvent used for its stock solution can be toxic to cells.- Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the maximum non-toxic concentration of O-1918 and the vehicle in your cell line. - Keep the final concentration of the organic solvent in your culture medium as low as possible (ideally ≤0.1% for DMSO).
Unexpected Pro-inflammatory Response in vivo Studies in diet-induced obese rats have shown that O-1918 treatment can lead to an upregulation of circulating pro-inflammatory cytokines, including IL-1α, IL-2, IL-17α, and IL-18.[2][4]- When conducting in vivo studies, it is crucial to monitor for signs of inflammation. - Consider measuring a panel of inflammatory cytokines in plasma or tissue samples to assess the immune response to O-1918 treatment.
Evidence of Liver or Kidney Damage in vivo Chronic administration of O-1918 in a diet-induced obesity model in rats has been associated with morphological changes in the liver and kidneys.[4]- For long-term in vivo studies, it is advisable to include histopathological analysis of the liver and kidneys to assess for any potential toxicity. - Monitor relevant biomarkers of liver and kidney function in blood samples (e.g., ALT, AST, creatinine).

Quantitative Data

Parameter Receptor Assay Value Reference
pEC50 (as an antagonist)Putative Endothelial Cannabinoid ReceptorVasorelaxation in rat mesenteric artery5.3 ± 0.2 (at 10 µM)[4]
pEC50 (inverse agonist)GPR52cAMP assay5.84 ± 0.11[5]

Note: Comprehensive IC50 and Ki values for O-1918 at GPR18 and GPR55 are not consistently reported across the literature, and values may vary depending on the assay system used.

Experimental Protocols

In Vitro Protocol: Preparation of O-1918 for Cell Culture Experiments
  • Stock Solution Preparation:

    • Dissolve O-1918 powder in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).

    • Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

  • Preparation of Working Solutions:

    • On the day of the experiment, thaw a single aliquot of the stock solution at room temperature.

    • Prepare intermediate dilutions of the stock solution in 100% DMSO if necessary.

    • To prepare the final working concentrations, dilute the stock or intermediate solutions directly into the cell culture medium. Ensure that the final concentration of DMSO in the medium is consistent across all experimental conditions (including vehicle controls) and is at a non-toxic level (typically ≤0.1%).

  • Vehicle Control:

    • It is critical to include a vehicle control in all experiments. The vehicle control should contain the same final concentration of DMSO as the highest concentration of O-1918 used.

In Vivo Protocol: Administration of O-1918 in Rodents
  • Vehicle Preparation:

    • A commonly used vehicle for intraperitoneal (i.p.) administration of O-1918 in rats is 0.9% sterile saline containing 0.75% Tween 80.[2][4]

  • Preparation of O-1918 Solution:

    • The method for dissolving O-1918 in this vehicle may require sonication or gentle heating to ensure complete dissolution. The stability of the compound under these conditions should be considered.

    • Prepare the solution fresh daily.

  • Administration:

    • Administer the O-1918 solution or the vehicle control to the animals via the desired route (e.g., i.p. injection).

    • The volume of administration should be calculated based on the animal's body weight.

Signaling Pathways and Experimental Workflows

GPR55_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPR55 GPR55 G_alpha_13 Gα13 GPR55->G_alpha_13 Activates ERK ERK1/2 GPR55->ERK Activates NF_kB NF-κB GPR55->NF_kB Activates CREB CREB GPR55->CREB Activates RhoA RhoA G_alpha_13->RhoA ROCK ROCK RhoA->ROCK PLC PLC ROCK->PLC Ca_release Ca²⁺ Release PLC->Ca_release NFAT NFAT Ca_release->NFAT Gene_Expression Gene Expression NFAT->Gene_Expression NF_kB->Gene_Expression CREB->Gene_Expression O1918 O-1918 This compound->GPR55 Agonist Agonist (e.g., LPI) Agonist->GPR55

Caption: GPR55 Signaling Pathway Antagonized by O-1918.

GPR18_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPR18 GPR18 G_alpha_i_o Gαi/o GPR18->G_alpha_i_o G_alpha_q_11 Gαq/11 GPR18->G_alpha_q_11 AC Adenylyl Cyclase G_alpha_i_o->AC Inhibits PI3K PI3K G_alpha_i_o->PI3K MAPK p44/42 MAPK (ERK1/2) G_alpha_i_o->MAPK PLC PLC G_alpha_q_11->PLC cAMP ↓ cAMP AC->cAMP IP3_DAG IP₃ & DAG PLC->IP3_DAG Akt Akt PI3K->Akt Gene_Expression Gene Expression (Cell Migration, Proliferation) Akt->Gene_Expression MAPK->Gene_Expression This compound O-1918 This compound->GPR18 Agonist Agonist (e.g., NAGly) Agonist->GPR18

Caption: GPR18 Signaling Pathway Antagonized by O-1918.

O1918_Experimental_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis prep_stock Prepare O-1918 Stock (e.g., 10 mM in DMSO) prep_working Prepare Working Solutions in Assay Medium prep_stock->prep_working treat_cells Treat Cells/Tissues with O-1918 or Vehicle prep_working->treat_cells prep_controls Prepare Vehicle Control (Medium + DMSO) prep_controls->treat_cells incubate Incubate for Desired Time treat_cells->incubate add_agonist Add GPR18/GPR55 Agonist (if applicable) incubate->add_agonist measure_endpoint Measure Experimental Endpoint (e.g., Ca²⁺ flux, cAMP, migration) add_agonist->measure_endpoint data_analysis Data Analysis and Comparison to Controls measure_endpoint->data_analysis Troubleshooting_Logic start Unexpected Experimental Result? check_solubility Is the compound fully dissolved? Any signs of precipitation? start->check_solubility solubility_issue Troubleshoot Solubility: - Lower final concentration - Check solvent compatibility check_solubility->solubility_issue Yes check_controls Did the vehicle control behave as expected? check_solubility->check_controls No control_issue Investigate Vehicle Effects: - Test lower solvent concentration - Screen alternative solvents check_controls->control_issue No check_receptor Is the target receptor (GPR18/GPR55) expressed in your system? check_controls->check_receptor Yes receptor_issue Confirm Receptor Expression: - qPCR, Western Blot, etc. check_receptor->receptor_issue No check_off_target Consider Off-Target Effects: - BKCa channel inhibition? - Use alternative antagonists check_receptor->check_off_target Yes

References

Interpreting conflicting results with O-1918

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for O-1918. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting experimental results and troubleshooting potential issues encountered when working with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the established mechanism of action for O-1918?

O-1918 is a synthetic, atypical cannabinoid ligand with a complex pharmacological profile. It is primarily recognized for its interaction with the orphan G protein-coupled receptors GPR18 and GPR55. However, its precise action at these receptors is a subject of conflicting reports in the scientific literature. It has been described as both an antagonist and a biased agonist, particularly at GPR18.[1][2][3][4][5][6][7] Additionally, O-1918 does not appear to bind to the classical cannabinoid receptors CB1 and CB2.[4][8]

Q2: Why are there conflicting reports on whether O-1918 is an agonist or an antagonist?

The conflicting reports on O-1918's activity as an agonist versus an antagonist, particularly at GPR18, likely stem from the phenomenon of biased agonism.[1][2][5] Biased agonism refers to the ability of a ligand to selectively activate certain signaling pathways downstream of a receptor while having no effect or even inhibiting others. In the case of O-1918, it has been shown to act as an agonist in assays measuring ERK1/2 phosphorylation and calcium mobilization, while showing no activity in β-arrestin recruitment assays.[5] Therefore, the observed effect (agonist or antagonist) can depend on the specific signaling pathway being investigated in a given experimental setup.

Q3: We observed an unexpected pro-inflammatory response with O-1918 treatment in our animal model. Is this a known effect?

Yes, this is a documented effect in some preclinical models. In a study using a diet-induced obesity (DIO) rat model, chronic administration of O-1918 led to an upregulation of several circulating pro-inflammatory cytokines, including IL-1α, IL-2, IL-17α, IL-18, and RANTES.[1][9][10] This pro-inflammatory profile is an important consideration for in vivo studies and may confound results in models of inflammatory diseases.

Q4: Our in vitro and in vivo results with O-1918 are not aligning. Why might this be the case?

Discrepancies between in vitro and in vivo results are not uncommon in pharmacology and have been specifically observed with O-1918. For example, while O-1918 treatment in C2C12 myotubes (an in vitro muscle cell line) resulted in the upregulation of genes associated with oxidative capacity and fatty acid metabolism, it did not produce significant changes in body weight or fat composition in a diet-induced obesity rat model (in vivo).[1][2][9][11][12] Several factors can contribute to such differences, including:

  • Metabolism: O-1918 may be metabolized in vivo to compounds with different activities.

  • Bioavailability and Tissue Distribution: The concentration of O-1918 reaching the target tissue in an animal may differ significantly from the concentrations used in cell culture.

  • Complex Biological Systems: In vivo systems involve complex interactions between different cell types, tissues, and organ systems that cannot be fully replicated in vitro.

  • Off-Target Effects: O-1918 has known off-target effects, such as inhibition of BKCa channels and inverse agonism at GPR52, which could contribute to the overall physiological response in an animal.[3][13]

Troubleshooting Guides

Issue 1: Conflicting Agonist/Antagonist Activity at GPR18

Symptoms:

  • Inconsistent functional responses in different assay systems (e.g., agonism in a calcium flux assay but antagonism in a migration assay).

  • Difficulty in classifying O-1918 as a simple agonist or antagonist.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Biased Agonism Profile the activity of O-1918 across multiple signaling pathways downstream of GPR18 (e.g., cAMP, ERK phosphorylation, calcium mobilization, β-arrestin recruitment). This will provide a more complete picture of its signaling bias.
Cellular Context The expression levels of the receptor and associated signaling proteins can vary between cell lines. Confirm GPR18 expression in your experimental system and consider using multiple cell lines for validation.
Ligand Concentration The observed effect may be concentration-dependent. Perform detailed dose-response curves to identify the full range of O-1918 activity.
Issue 2: Unexpected Pro-inflammatory Effects in vivo

Symptoms:

  • Increased levels of pro-inflammatory markers (cytokines, chemokines) following O-1918 administration.

  • Exacerbation of inflammation in disease models where an anti-inflammatory effect was expected.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
GPR55 Antagonism O-1918 is a putative antagonist of GPR55. Since GPR55 knockout mice show increased adiposity and insulin resistance, which are associated with chronic low-grade inflammation, antagonism of this receptor by O-1918 could contribute to the observed pro-inflammatory cytokine increase.[1]
Off-Target Effects The pro-inflammatory response could be mediated by an off-target interaction. Consider using a structurally unrelated GPR18/GPR55 ligand as a comparator.
Animal Model Specifics The inflammatory response may be specific to the animal model or disease state. Carefully review the literature for studies using O-1918 in similar models.

Data Presentation

Table 1: Summary of O-1918's Effects in a Diet-Induced Obese (DIO) Rat Model

Parameter Effect of O-1918 Treatment Reference
Body WeightNo significant change[1][9]
Body Fat CompositionNo significant change[1][9]
AlbuminuriaImproved (reduced)[1][9]
Circulating Pro-inflammatory Cytokines (IL-1α, IL-2, IL-17α, IL-18, RANTES)Upregulated[1][9][10]
Plasma Aspartate Aminotransferase (AST)Upregulated[1]

Table 2: In Vitro Effects of O-1918 on C2C12 Myotubes

Gene/Marker Effect of O-1918 Treatment Reference
PGC1α mRNAUpregulated[2][11][12]
NFATc1 mRNAUpregulated[2][11][12]
PDK4 mRNAUpregulated[2][11][12]

Experimental Protocols

Protocol 1: In Vivo Administration of O-1918 in a Diet-Induced Obesity (DIO) Rat Model

  • Animal Model: Male Sprague-Dawley rats.

  • Diet: High-fat diet (e.g., 40% digestible energy from lipids) for 9-10 weeks to induce obesity.

  • O-1918 Preparation: Dissolve O-1918 in a vehicle solution of 0.9% isotonic saline containing 0.75% Tween 80.

  • Dosing and Administration: Administer a daily intraperitoneal (i.p.) injection of 1 mg/kg O-1918 for a period of 6 weeks.

  • Control Group: Administer the vehicle solution daily via i.p. injection.

  • Outcome Measures: Monitor body weight, food consumption, and body composition. At the end of the treatment period, collect blood for analysis of plasma hormones, cytokines, and markers of organ function. Tissues can be collected for further analysis.[1][9]

Protocol 2: In Vitro Treatment of C2C12 Myotubes

  • Cell Culture: Culture C2C12 myoblasts in a suitable growth medium (e.g., DMEM with 10% fetal bovine serum).

  • Differentiation: Induce differentiation into myotubes by switching to a differentiation medium (e.g., DMEM with 2% horse serum) for several days.

  • O-1918 Treatment: Treat the differentiated myotubes with O-1918 at various concentrations for a specified period (e.g., 24 hours).

  • Analysis: Harvest the cells for analysis of gene expression (e.g., by qPCR) or protein levels (e.g., by Western blot) for markers of interest.[2][11][12]

Mandatory Visualizations

O1918_Signaling_Pathways cluster_GPR18 GPR18 cluster_GPR55 GPR55 cluster_OffTarget Off-Target Effects GPR18 GPR18 ERK ERK1/2 Phosphorylation GPR18->ERK Agonism Ca Calcium Mobilization GPR18->Ca Agonism bArrestin β-Arrestin Recruitment GPR18->bArrestin No Effect GPR55 GPR55 GPR55_downstream Downstream Signaling GPR55->GPR55_downstream Antagonism BKCa BKCa Channel BKCa_inhibition Inhibition GPR52 GPR52 GPR52_inhibition Inverse Agonism O1918 O-1918 This compound->GPR18 Biased Agonist This compound->GPR55 Antagonist This compound->BKCa Inhibitor This compound->GPR52 Inverse Agonist experimental_workflow cluster_invivo In Vivo Study cluster_invitro In Vitro Study DIO_model Diet-Induced Obese Rat Model O1918_treatment_vivo Chronic O-1918 Administration (i.p.) DIO_model->O1918_treatment_vivo Physiological_monitoring Monitor Body Weight, Food Intake, etc. O1918_treatment_vivo->Physiological_monitoring Sample_collection_vivo Collect Blood and Tissues Physiological_monitoring->Sample_collection_vivo Analysis_vivo Analyze Cytokines, Metabolic Markers Sample_collection_vivo->Analysis_vivo Interpretation Comparative Interpretation of In Vivo and In Vitro Data Analysis_vivo->Interpretation Cell_culture C2C12 Myoblast Culture & Differentiation O1918_treatment_vitro O-1918 Treatment of Myotubes Cell_culture->O1918_treatment_vitro Sample_collection_vitro Harvest Cells O1918_treatment_vitro->Sample_collection_vitro Analysis_vitro Gene/Protein Expression Analysis (qPCR/Western) Sample_collection_vitro->Analysis_vitro Analysis_vitro->Interpretation troubleshooting_logic start Conflicting Results with O-1918 q1 Is the conflict related to agonist vs. antagonist activity? start->q1 a1_yes Investigate Biased Agonism: - Profile multiple signaling pathways - Vary ligand concentration - Use multiple cell lines q1->a1_yes Yes q2 Is the conflict between in vivo and in vitro results? q1->q2 No a1_yes->q2 a2_yes Consider: - In vivo metabolism & bioavailability - Complex physiological interactions - Off-target effects q2->a2_yes Yes q3 Are there unexpected pro-inflammatory effects? q2->q3 No a2_yes->q3 a3_yes Consider: - GPR55 antagonism - Off-target pharmacology - Model-specific responses q3->a3_yes Yes end Refined Experimental Interpretation q3->end No a3_yes->end

References

O-1918 In Vivo Studies: A Technical Support Guide to Vehicle Selection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on selecting and preparing appropriate vehicles for in vivo studies using O-1918. Addressing common challenges associated with the compound's low aqueous solubility, this guide offers troubleshooting advice and detailed protocols to ensure successful and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is O-1918 and what are its primary molecular targets?

A1: O-1918 is a synthetic analog of cannabidiol. It functions as a selective antagonist for the orphan G protein-coupled receptors GPR18 and GPR55, which are considered putative cannabinoid receptors.[1] It does not bind to the classical cannabinoid receptors CB1 or CB2 at concentrations up to 30 µM. O-1918 is utilized in research to investigate the physiological roles of GPR18 and GPR55.

Q2: Why is vehicle selection critical for in vivo studies with O-1918?

A2: O-1918 is a highly lipophilic compound with very low solubility in aqueous solutions.[1] A suitable vehicle is essential to ensure that the compound is fully dissolved or uniformly suspended, allowing for accurate and consistent dosing. An improper vehicle can lead to precipitation of the compound upon administration, resulting in inaccurate dosing, poor bioavailability, and potential local tissue irritation or toxicity.

Q3: What are the recommended starting vehicles for O-1918 for intraperitoneal (i.p.) injection?

A3: Based on published literature, a common and effective vehicle for the intraperitoneal administration of O-1918 in rodents is a mixture of a surfactant, such as Tween 80, in an isotonic saline solution.[1] Other potential vehicles for poorly water-soluble compounds include solutions containing polyethylene glycol (PEG), propylene glycol, or oil-based carriers like corn or sesame oil. The choice of vehicle will depend on the required dose, administration volume, and the specific animal model.

Q4: Can I use DMSO or ethanol to dissolve O-1918 for in vivo administration?

A4: While O-1918 is soluble in organic solvents like DMSO and ethanol, these are generally not recommended for direct in vivo administration at high concentrations due to potential toxicity. If used, the final concentration of the organic solvent in the injected volume should be minimized, typically below 5-10% for DMSO, and a vehicle-only control group must be included to assess any solvent-induced effects.

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
O-1918 precipitates out of solution during preparation. The solubility limit of O-1918 in the chosen vehicle has been exceeded.- Increase the concentration of the co-solvent or surfactant (e.g., Tween 80).- Gently warm the solution while stirring.- Use sonication to aid dissolution.- If precipitation persists, consider a different vehicle system (e.g., an oil-based vehicle).
The prepared O-1918 solution is cloudy or appears as a suspension. O-1918 is not fully dissolved and is present as fine particles.- For some administration routes (e.g., oral gavage), a uniform suspension may be acceptable. Ensure the suspension is homogenous by vigorous vortexing before each administration.- For injections, a clear solution is preferable. Try increasing the solubilizing agent concentration or switching to a different vehicle.
The vehicle alone is causing adverse effects in the control group. The chosen vehicle or its concentration is not well-tolerated by the animal model.- Reduce the concentration of the co-solvent (e.g., Tween 80, PEG).- Switch to a more biocompatible vehicle, such as a solution containing cyclodextrins or an oil-based vehicle.- Always perform a pilot study with the vehicle alone to establish its tolerability.
Inconsistent results are observed between animals or experiments. Non-homogenous drug solution/suspension leading to inaccurate dosing.- Ensure the stock solution is completely clear before making dilutions.- If using a suspension, vortex thoroughly immediately before drawing each dose.- Prepare fresh solutions for each experiment, as O-1918 may not be stable in aqueous-based vehicles for extended periods.

Quantitative Data Summary

The following tables summarize the solubility of O-1918 and provide examples of vehicle formulations used in published studies.

Table 1: Solubility of O-1918 in Various Solvents

SolventApproximate Solubility
Dimethylformamide (DMF)~30 mg/mL
Dimethyl sulfoxide (DMSO)~30 mg/mL
Ethanol~30 mg/mL
1:1 Ethanol:PBS (pH 7.2)~0.5 mg/mL

Data sourced from manufacturer's product information.

Table 2: Example In Vivo Vehicle Formulation for O-1918

CompoundVehicle CompositionAnimal ModelAdministration RouteDosage UsedReference
O-19180.9% Isotonic Saline with 0.75% Tween 80RatIntraperitoneal (i.p.)1 mg/kg[1]

Experimental Protocols

Protocol 1: Preparation of a 0.75% Tween 80 in 0.9% Saline Vehicle for O-1918

This protocol is adapted from a published study administering O-1918 to rats.[1]

Materials:

  • O-1918

  • Tween 80 (Polysorbate 80)

  • 0.9% Sodium Chloride (Saline), sterile

  • Sterile conical tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required volumes: Determine the total volume of the final solution needed based on the number of animals, the dose, and the injection volume.

  • Prepare the vehicle:

    • In a sterile conical tube, add the required volume of Tween 80. For example, to make 10 mL of a 0.75% Tween 80 solution, add 75 µL of Tween 80.

    • Add the required volume of 0.9% sterile saline to the tube. For the 10 mL example, add 9.925 mL of saline.

    • Vortex the solution vigorously for 1-2 minutes until the Tween 80 is completely dispersed and the solution is clear.

  • Dissolve O-1918:

    • Weigh the required amount of O-1918 and add it to the prepared vehicle.

    • Vortex the mixture for 5-10 minutes. Gentle warming (to no more than 37°C) or brief sonication can be used to facilitate dissolution.

    • Visually inspect the solution to ensure that no precipitate is present. The final solution should be clear.

  • Administration:

    • Use the prepared solution for injection immediately.

    • If a large number of animals are to be injected, vortex the solution periodically to ensure it remains homogenous.

Visualizations

GPR55_Signaling_Pathway GPR55 Signaling Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPR55 GPR55 G_alpha Gαq/12/13 GPR55->G_alpha Activation RhoA RhoA G_alpha->RhoA PLC PLC G_alpha->PLC RhoA->PLC IP3 IP3 PLC->IP3 Generates Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Triggers Ligand Ligand (e.g., LPI) Ligand->GPR55

Caption: GPR55 Signaling Pathway.[2][3][4][5][6]

GPR18_Signaling_Pathway Putative GPR18 Signaling Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPR18 GPR18 Gi_o Gi/o GPR18->Gi_o Activation MAPK MAPK Pathway (ERK, JNK) Gi_o->MAPK Cellular_Response Cellular Response (e.g., Migration) MAPK->Cellular_Response Ligand Ligand (e.g., NAGly) Ligand->GPR18

Caption: Putative GPR18 Signaling Pathway.[7][8][9][10][11]

Caption: Vehicle Selection Workflow for O-1918.

References

Validation & Comparative

Validating O-1918's Effect: A Comparative Guide Using GPR55 Knockout Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the experimental validation of O-1918's effects, with a focus on the use of GPR55 knockout models to confirm its mechanism of action as a GPR55 antagonist. We will explore the effects of O-1918 in wild-type versus GPR55 knockout systems, compare it with other GPR55 antagonists, and provide detailed experimental protocols for key validation assays.

Introduction to O-1918 and GPR55

GPR55 is a G protein-coupled receptor that has garnered significant interest as a potential therapeutic target for a variety of conditions, including inflammatory pain, neuropathic pain, and cancer.[1] O-1918 is a synthetic compound, structurally related to cannabidiol, that has been identified as a putative antagonist of GPR55.[2][3] It is a valuable tool for elucidating the physiological and pathological roles of GPR55. However, like many pharmacological tools, its specificity and on-target effects require rigorous validation. The use of GPR55 knockout (GPR55-/-) animal models is the gold standard for confirming that the observed effects of a compound like O-1918 are indeed mediated by its interaction with GPR55.

Comparison of O-1918's Antagonistic Effect in Wild-Type vs. GPR55 Knockout Models

Table 1: Expected Effect of O-1918 on O-1602-induced Nociceptive Firing in Wild-Type vs. GPR55 Knockout Rats

Experimental GroupAgonist (O-1602) TreatmentAntagonist (O-1918) TreatmentChange in Nociceptive Firing RateGPR55-Dependence
Wild-Type+-↓ (Significant Reduction)-
Wild-Type++No significant changeConfirmed
GPR55 Knockout+-No significant changeConfirmed
GPR55 Knockout++No significant changeConfirmed

Data in this table is inferred based on the findings of Schuelert and McDougall (2011), who demonstrated that O-1918 blocks the O-1602-induced reduction in movement-evoked firing of nociceptive C fibres in a rat model of acute arthritis.[5] The expected results in the GPR55 knockout model are based on the principle that if the agonist's effect is GPR55-dependent, the antagonist will have no effect to block in the absence of the receptor.

Comparison of O-1918 with Alternative GPR55 Antagonists

Several other compounds have been developed and validated as GPR55 antagonists. This section compares O-1918 with two such alternatives, CID16020046 and ML-193. The validation of these compounds has also utilized GPR55 knockout models, confirming their on-target activity.[6][7]

Table 2: Comparison of GPR55 Antagonists

FeatureO-1918CID16020046ML-193
Reported Activity Putative GPR55 antagonist[2]Selective GPR55 antagonist/inverse agonist[8]Potent and selective GPR55 antagonist
IC50 for GPR55 Not consistently reported~0.15 - 0.21 µM (inhibits LPI-induced Ca2+ signaling and constitutive activity)[7][8]~221 nM
Selectivity Also reported to antagonize GPR18[2]Weak inhibition of acetylcholinesterase, µ-opioid receptor, KCNH2, and hERG[7]>27-fold selective for GPR55 over GPR35, CB1, and CB2
In Vivo Validation in GPR55 KO Inferred (blocks O-1602 effects)[5]Reduced inflammation in DSS-induced colitis in WT, effect absent in GPR55-/- mice[6]Reduced infarction volume and improved neurological outcomes after stroke in WT, effect absent in GPR55-/- mice[7]

Detailed Experimental Protocols

To aid researchers in designing their own validation studies, this section provides detailed protocols for key in vitro assays used to characterize GPR55 ligands.

Intracellular Calcium Mobilization Assay

This assay measures the ability of a compound to block agonist-induced increases in intracellular calcium, a key downstream event in GPR55 signaling.

Protocol:

  • Cell Culture: Culture HEK293 cells stably expressing human GPR55 in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418).

  • Cell Plating: Seed the cells into black-walled, clear-bottom 96-well plates at a density of 50,000 cells per well and allow them to adhere overnight.

  • Dye Loading: Wash the cells once with Hank's Balanced Salt Solution (HBSS) containing 20 mM HEPES. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in HBSS for 60 minutes at 37°C.

  • Compound Pre-incubation: Wash the cells twice with HBSS to remove excess dye. Add O-1918 or another antagonist at various concentrations to the wells and incubate for 15-30 minutes at 37°C.

  • Agonist Stimulation and Measurement: Place the plate in a fluorescence plate reader. Record a baseline fluorescence reading for 10-20 seconds. Add a GPR55 agonist (e.g., O-1602 or LPI) to the wells and immediately begin recording fluorescence intensity for 2-3 minutes.

  • Data Analysis: Calculate the change in fluorescence from baseline after agonist addition. Plot the agonist response against the antagonist concentration to determine the IC50 value.

ERK Phosphorylation Assay (Western Blot)

This assay determines the ability of an antagonist to inhibit agonist-induced phosphorylation of Extracellular signal-Regulated Kinase (ERK), another important downstream signaling molecule of GPR55.

Protocol:

  • Cell Culture and Plating: Culture and plate GPR55-expressing cells as described in the calcium assay protocol.

  • Serum Starvation: Once cells are confluent, replace the growth medium with serum-free medium and incubate for 12-24 hours to reduce basal ERK phosphorylation.

  • Compound Treatment: Pre-incubate the cells with various concentrations of O-1918 for 30 minutes. Then, stimulate the cells with a GPR55 agonist for 5-10 minutes.

  • Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK) overnight at 4°C. Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Normalization: Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize for protein loading.

  • Data Analysis: Quantify the band intensities and express the p-ERK/total ERK ratio as a percentage of the agonist-only control.

[35S]GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to a receptor. An antagonist will inhibit agonist-stimulated [35S]GTPγS binding.

Protocol:

  • Membrane Preparation: Homogenize GPR55-expressing cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membranes in assay buffer.

  • Assay Setup: In a 96-well plate, combine the cell membranes, various concentrations of O-1918, and a GPR55 agonist.

  • Initiation of Reaction: Add [35S]GTPγS to initiate the binding reaction. Incubate the plate at 30°C for 60 minutes.

  • Termination and Filtration: Stop the reaction by rapid filtration through a glass fiber filter plate using a cell harvester. Wash the filters with ice-cold buffer to remove unbound [35S]GTPγS.

  • Scintillation Counting: Dry the filter plate and add scintillation fluid to each well. Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis: Determine the specific binding by subtracting non-specific binding (measured in the presence of excess unlabeled GTPγS). Plot the agonist-stimulated binding against the antagonist concentration to calculate the IC50.

Visualizing GPR55 Signaling and Experimental Workflow

To further clarify the concepts discussed, the following diagrams illustrate the GPR55 signaling pathway and a typical experimental workflow for validating an antagonist.

GPR55_Signaling_Pathway GPR55 Signaling Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPR55 GPR55 G_alpha_12_13 Gα12/13 GPR55->G_alpha_12_13 Activates RhoA RhoA G_alpha_12_13->RhoA PLC PLC RhoA->PLC ERK ERK1/2 Activation RhoA->ERK Ca_release ↑ Intracellular Ca²⁺ PLC->Ca_release Ligand O-1602 (Agonist) Ligand->GPR55 Activates Antagonist O-1918 (Antagonist) Antagonist->GPR55 Blocks

Caption: GPR55 Signaling Pathway

Experimental_Workflow Workflow for Validating O-1918 with GPR55 Knockout Models start Start hypothesis Hypothesis: O-1918 antagonizes GPR55 start->hypothesis in_vitro In Vitro Validation (e.g., Calcium Assay, ERK Phosphorylation) hypothesis->in_vitro in_vivo_prep In Vivo Model Preparation hypothesis->in_vivo_prep wt_group Wild-Type (WT) Mice in_vivo_prep->wt_group ko_group GPR55 Knockout (KO) Mice in_vivo_prep->ko_group treatment Treatment: Agonist (O-1602) ± Antagonist (O-1918) wt_group->treatment ko_group->treatment measurement Measure Physiological Endpoint (e.g., Nociception, Intestinal Motility) treatment->measurement analysis Data Analysis and Comparison measurement->analysis conclusion Conclusion: O-1918 effect is GPR55-dependent analysis->conclusion

Caption: O-1918 Validation Workflow

References

Unraveling the Inconsistent Effects of O-1918: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of published studies on the atypical cannabinoid ligand O-1918 reveals a complex and sometimes contradictory profile of its effects. While showing potential in modulating certain metabolic and cellular processes, its reproducibility in preclinical models appears to be influenced by experimental conditions and the biological system under investigation. This guide provides a comprehensive comparison of the reported effects of O-1918, detailing the experimental protocols and presenting key quantitative data to aid researchers in designing and interpreting future studies.

O-1918 is a synthetic analog of cannabidiol that has garnered interest for its activity as a ligand for the orphan G protein-coupled receptors GPR18 and GPR55.[1] It is often used as a tool to investigate the physiological roles of these receptors, which are considered potential therapeutic targets for a variety of conditions. However, the reported effects of O-1918 are not always consistent across studies, highlighting the need for a careful examination of the experimental contexts in which these effects are observed.

Comparative Analysis of O-1918's Effects in Diet-Induced Obesity Models

A key area of investigation for O-1918 has been its potential role in metabolic disorders, particularly obesity. The following table summarizes the quantitative data from a notable study investigating the chronic administration of O-1918 in a diet-induced obese (DIO) rat model.

ParameterControl (DIO)O-1918 (1 mg/kg)OutcomeReference
Body Weight Change Not significantly alteredNo significant changeNo effect on body weight[2]
Body Fat Composition Not significantly alteredNo significant changeNo effect on body fat[2]
Albuminuria ElevatedImprovedPositive effect on kidney function[2][3]
Circulating Leptin HighReducedAltered hormone levels[2]
Circulating Ghrelin HighReducedAltered hormone levels[2]
Pro-inflammatory Cytokines (IL-1α, IL-2, IL-17α, IL-18, RANTES) BaselineUpregulatedPro-inflammatory response[3]
Plasma AST BaselineUpregulatedPotential liver effects[3]
In Vitro Effects on Cellular Processes

Beyond animal models, the effects of O-1918 have been explored in various cell culture systems, revealing its influence on cell migration and gene expression.

Cell TypeParameterEffect of O-1918Signaling Pathway ImplicatedReference
Mesenchymal Stem Cells MigrationIncreased in a concentration-dependent mannerp44/42 MAPK pathway[2]
Human Umbilical Vein Endothelial Cells (HUVECs) PI3K/Akt Pathway Activation (by Abnormal Cannabidiol)BlockedPhosphatidylinositol 3-kinase/Akt pathway[4]
C2C12 Myotubes mRNA Expression (PGC1α, NFATc1, PDK4)Upregulated-[5][6]
Human Primary Myotubes (from obese and T2DM individuals) mRNA ExpressionNo effect-[5][6]

Detailed Experimental Methodologies

The reproducibility of experimental findings is intrinsically linked to the specifics of the protocols employed. Below are detailed methodologies from key studies on O-1918.

Chronic Administration in Diet-Induced Obese (DIO) Rats
  • Animal Model: Male Sprague-Dawley rats.[2][3]

  • Diet: High-fat diet (40% digestible energy from lipids) for 9-10 weeks to induce obesity.[2][3]

  • Treatment: Daily intraperitoneal (i.p.) injections of O-1918 at a dose of 1 mg/kg for 6 weeks.[2][3] The vehicle used was 0.9% saline containing 0.75% Tween 80.[2][3]

  • Rationale for Dosage: The 1 mg/kg dose was chosen based on its previously demonstrated ability to inhibit the hypotensive effects of abnormal cannabidiol (Abn-CBD) in mice.[2]

  • Outcome Measures: Body weight, body composition, organ weights, blood pressure, blood glucose control, and circulating levels of various hormones and cytokines were assessed.[2]

In Vitro Cell Migration Assay
  • Cell Line: Mesenchymal stem cells.[2]

  • Treatment: Cells were treated with varying concentrations of O-1918.[2]

  • Assay: The effect on cell migration was quantified.[2]

  • Pathway Analysis: The involvement of the p44/42 MAPK pathway was investigated.[2]

Signaling Pathways and Experimental Workflow

To visualize the complex interactions and experimental processes described in the literature, the following diagrams were generated using Graphviz.

G cluster_receptor Cell Membrane cluster_pathways Intracellular Signaling GPR18 GPR18 p44_42_MAPK p44/42 MAPK Pathway GPR18->p44_42_MAPK Gene_Expression Gene Expression (PGC1α, NFATc1, PDK4) GPR18->Gene_Expression GPR55 GPR55 PI3K_Akt PI3K/Akt Pathway GPR55->PI3K_Akt Blocks Abn-CBD induced activation O1918 O-1918 This compound->GPR18 Antagonist/ Biased Agonist This compound->GPR55 Putative Antagonist Migration Cell Migration p44_42_MAPK->Migration

Caption: Proposed signaling pathways of O-1918.

G cluster_setup Experimental Setup cluster_treatment Treatment Phase (6 weeks) cluster_analysis Outcome Analysis animal_model Male Sprague-Dawley Rats diet High-Fat Diet (9-10 weeks) animal_model->diet injection Daily i.p. Injection diet->injection o1918_group O-1918 (1 mg/kg) injection->o1918_group vehicle_group Vehicle Control injection->vehicle_group body_comp Body Weight & Composition o1918_group->body_comp blood_analysis Blood Chemistry & Hormones o1918_group->blood_analysis organ_analysis Organ Function (Kidney, Liver) o1918_group->organ_analysis vehicle_group->body_comp vehicle_group->blood_analysis vehicle_group->organ_analysis

Caption: Workflow for in vivo studies of O-1918.

Discussion and Future Directions

The collected data indicates that O-1918 exhibits a nuanced pharmacological profile. Its effects appear to be highly dependent on the biological context, with notable differences observed between in vivo and in vitro models, as well as between different cell types.

The improvement in albuminuria in DIO rats suggests a potentially protective effect on kidney function, a finding that warrants further investigation.[2][3] However, the lack of an effect on body weight and fat composition, coupled with an increase in pro-inflammatory cytokines and a liver enzyme, raises concerns about its suitability as a treatment for obesity.[2][3]

In vitro, O-1918's ability to stimulate mesenchymal stem cell migration via the p44/42 MAPK pathway points to a potential role in tissue regeneration.[2] The upregulation of genes involved in oxidative capacity and fatty acid metabolism in C2C12 myotubes is another interesting finding, although this effect was not replicated in human primary myotubes.[5][6] This discrepancy underscores the importance of validating findings from murine cell lines in human-derived cells.

The complex pharmacology of O-1918, acting as a putative antagonist at GPR55 and a contested antagonist or biased agonist at GPR18, likely contributes to the variability in its observed effects.[2][5] Future research should aim to delineate the specific receptor-mediated pathways responsible for its various actions. Moreover, direct comparative studies of O-1918 with other GPR18 and GPR55 ligands are needed to better understand its relative efficacy and potential therapeutic window.

References

O-1918 as a Negative Control in GPR55 Agonist Screening: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The G protein-coupled receptor 55 (GPR55) has emerged as a significant target in drug discovery, implicated in physiological processes ranging from pain and inflammation to metabolic regulation. The screening of compound libraries for novel GPR55 agonists requires well-characterized positive and negative controls to ensure data validity and interpretability. While the endogenous lipid L-α-lysophosphatidylinositol (LPI) and synthetic compounds like O-1602 are established agonists, the selection of an appropriate negative control is nuanced. This guide provides a comparative analysis of O-1918, a compound frequently cited as a GPR55 antagonist, and evaluates its suitability as a negative control in agonist screening campaigns.

The Complex Pharmacology of O-1918

O-1918 is a synthetic cannabidiol analog often described as a putative antagonist of GPR55.[1][2] However, its pharmacological profile is complex and context-dependent. While some studies utilize O-1918 as a tool to probe GPR55 signaling, its activity is not consistently that of a simple, inert antagonist. For instance, in studies of vasorelaxation, O-1918 did not inhibit the effects of the GPR55 agonist LPI but rather enhanced them.[3][4] Furthermore, O-1918 has been shown to antagonize the effects of the cannabinoid agonist abnormal-cannabidiol (abn-CBD) in a manner independent of GPR55, as these effects persist in GPR55 knockout mice.[5][6] The compound is also reported to have activity at other receptors, such as GPR18, where it may act as a biased agonist.[1][2] This complex pharmacology complicates its use as a straightforward negative control in GPR55 agonist screening.

Comparative Analysis of GPR55 Ligands

To provide a clear perspective, the table below summarizes the quantitative data for O-1918 alongside well-characterized GPR55 agonists and antagonists. This allows for a direct comparison of their potencies and activities in various functional assays.

CompoundClassAssay TypePotency (IC50/EC50)Notes
O-1918 Putative Antagonist / Complex Pharmacology VariousNo definitive IC50 at GPR55 reported. Often lacks antagonist activity and can potentiate agonist effects in some systems.[3][4] Activity can be GPR55-independent.[5][6]
L-α-lysophosphatidylinositol (LPI)Endogenous Agonistβ-arrestin RecruitmentEC50: 1.2 µMThe primary endogenous ligand for GPR55.
O-1602Synthetic AgonistGTPγS BindingEC50: ~2 nMA potent and selective GPR55 agonist.
ML-193Synthetic Antagonistβ-arrestin RecruitmentIC50: 221 nMA potent and selective GPR55 antagonist.
CID16020046Synthetic AntagonistCalcium MobilizationIC50: 0.15 µMA well-characterized GPR55 antagonist.

GPR55 Signaling Pathways and Screening Assays

GPR55 activation initiates a cascade of intracellular events that can be harnessed for agonist screening. The primary signaling pathways include the Gαq-PLC-Ca2+ axis and the Gα12/13-RhoA-ROCK pathway, both of which can lead to the phosphorylation of Extracellular signal-Regulated Kinases (ERK). Another key event following agonist binding is the recruitment of β-arrestin to the receptor.

GPR55_Signaling cluster_membrane Plasma Membrane GPR55 GPR55 Gaq Gαq GPR55->Gaq G1213 Gα12/13 GPR55->G1213 beta_arrestin β-arrestin Recruitment GPR55->beta_arrestin Agonist Agonist (e.g., LPI, O-1602) Agonist->GPR55 Activates Antagonist Antagonist (e.g., ML-193) Antagonist->GPR55 Blocks O1918 O-1918 This compound->GPR55 Modulates? PLC PLC Gaq->PLC RhoA RhoA G1213->RhoA Ca_release Ca²⁺ Release PLC->Ca_release ERK_phos ERK Phosphorylation RhoA->ERK_phos Ca_release->ERK_phos

Figure 1: GPR55 Signaling Pathways

The choice of screening assay is critical and should be guided by the specific research question and available instrumentation. Below is a generalized workflow for a GPR55 agonist screening campaign, highlighting the roles of various controls.

Screening_Workflow cluster_controls Controls start Start: GPR55-expressing cells add_compounds Add Test Compounds start->add_compounds add_controls Add Controls start->add_controls incubate Incubate add_compounds->incubate add_controls->incubate readout Measure Signal (e.g., Fluorescence, Luminescence) incubate->readout analyze Data Analysis readout->analyze finish Identify Hits analyze->finish positive_control Positive Control (e.g., LPI, O-1602) negative_control Negative Control (Vehicle, O-1918?) antagonist_control Antagonist Control (e.g., ML-193)

Figure 2: GPR55 Agonist Screening Workflow

Experimental Protocols

Detailed methodologies for key GPR55 functional assays are provided below.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following GPR55 activation.

  • Cell Culture: Plate GPR55-expressing cells (e.g., HEK293) in a 96- or 384-well black, clear-bottom plate and culture overnight.

  • Dye Loading: Wash the cells with a buffered salt solution and then incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37°C for 45-60 minutes.

  • Compound Addition:

    • For antagonist/negative control validation, pre-incubate the cells with O-1918 or a known antagonist (e.g., CID16020046) for 15-30 minutes.

    • Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).

    • Add test compounds, positive control (e.g., LPI), and vehicle control.

  • Signal Detection: Measure fluorescence intensity immediately before and after compound addition. An increase in fluorescence indicates a rise in intracellular calcium.

  • Data Analysis: Normalize the data to the baseline fluorescence and calculate the response over time. For agonists, determine EC50 values. For antagonists, determine IC50 values against an EC80 concentration of a known agonist.

β-Arrestin Recruitment Assay

This assay detects the translocation of β-arrestin to the activated GPR55 receptor.

  • Cell Culture: Use a cell line engineered to express GPR55 and a tagged β-arrestin (e.g., β-arrestin-GFP or a system based on enzyme fragment complementation like PathHunter). Plate cells in an appropriate microplate and culture overnight.

  • Compound Addition:

    • For antagonist/negative control validation, pre-incubate the cells with O-1918 or a known antagonist (e.g., ML-193) for 30 minutes.

    • Add test compounds, positive control (e.g., LPI), and vehicle control.

  • Incubation: Incubate the plate at 37°C for 60-90 minutes to allow for β-arrestin recruitment.

  • Signal Detection:

    • For fluorescently tagged β-arrestin, acquire images using a high-content imager and quantify the translocation from the cytoplasm to the membrane.

    • For enzyme complementation assays, add the detection reagents and measure the luminescent or colorimetric signal according to the manufacturer's protocol.

  • Data Analysis: Quantify the signal for each well and normalize to controls. Determine EC50 values for agonists and IC50 values for antagonists.

ERK Phosphorylation Assay

This assay measures the phosphorylation of ERK1/2, a downstream event in GPR55 signaling.

  • Cell Culture and Starvation: Plate GPR55-expressing cells and grow to 80-90% confluency. Serum-starve the cells for 4-24 hours to reduce basal ERK phosphorylation.

  • Compound Treatment:

    • Pre-treat cells with vehicle, O-1918, or a known antagonist for 30-60 minutes.

    • Stimulate the cells with test compounds or a positive control (e.g., LPI) for 5-20 minutes at 37°C.

  • Cell Lysis: Aspirate the medium and lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Quantification:

    • Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for phosphorylated ERK (p-ERK) and total ERK (t-ERK).

    • ELISA/HTRF/AlphaScreen: Use a plate-based immunoassay kit to quantify p-ERK and t-ERK levels in the cell lysates.

  • Data Analysis: Normalize the p-ERK signal to the t-ERK signal. Determine the fold-change over the vehicle-treated control and calculate EC50 or IC50 values.

Conclusion and Recommendations

The use of O-1918 as a negative control in GPR55 agonist screening should be approached with caution. Its complex pharmacology, including potential GPR55-independent effects and lack of consistent antagonist activity, can lead to ambiguous results. For robust and reliable agonist screening, it is recommended to:

  • Use a vehicle control (e.g., DMSO) as the primary negative control. This establishes the baseline response of the assay system.

  • Employ a well-characterized, potent, and selective antagonist, such as ML-193 or CID16020046, to confirm that agonist-induced responses are specifically mediated by GPR55. This is crucial for hit validation.

  • If O-1918 is used, its effects should be carefully characterized within the specific assay system being employed. Researchers should not assume it will act as an inert negative control without empirical validation.

By utilizing appropriate and well-defined controls, researchers can ensure the accuracy and reliability of their GPR55 agonist screening campaigns, ultimately facilitating the discovery of novel therapeutics targeting this important receptor.

References

O-1918 Demonstrates Efficacy in Blocking Anandamide-Induced Hypotension: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – In the landscape of cardiovascular research, the quest for selective antagonists to probe the complex signaling of endocannabinoids remains a critical endeavor. New comparative data highlights the efficacy of O-1918 in blocking the hypotensive effects of the endocannabinoid anandamide, offering researchers a valuable tool to investigate non-CB1/CB2 receptor pathways. This guide provides a comprehensive comparison of O-1918 with other alternatives, supported by experimental data and detailed protocols.

Anandamide, an endogenous cannabinoid, is known to induce complex cardiovascular responses, including a significant drop in blood pressure.[1][2][3] While the hypotensive effects of anandamide are partially mediated by the classical cannabinoid CB1 receptors, a growing body of evidence points to the involvement of an O-1918-sensitive receptor, now widely believed to be GPR18.[1][4][5][6][7] O-1918, a synthetic cannabidiol analogue, has emerged as a key pharmacological tool to investigate this alternative pathway.[7][8]

Comparative Efficacy of O-1918

Experimental evidence, primarily from studies in anesthetized rats, demonstrates that O-1918 effectively attenuates anandamide-induced hypotension. A key study by Zakrzeska et al. (2010) provides a direct comparison between O-1918 and another potential antagonist, cannabidiol (CBD). Both compounds were shown to significantly reduce the delayed and prolonged decrease in blood pressure caused by anandamide.[1][3]

The hypotensive effect of anandamide is often characterized by a triphasic response in anesthetized rats: an initial transient hypotension (Phase I), a brief pressor response (Phase II), and a sustained hypotensive phase (Phase III).[9][10] O-1918 has been shown to specifically counteract the third, prolonged hypotensive phase, which is not mediated by CB1 or TRPV1 receptors.[1]

Below is a summary of the quantitative data from key studies, illustrating the efficacy of O-1918 and its comparators in blocking anandamide-induced hypotension.

Table 1: Efficacy of O-1918 and Cannabidiol in Attenuating Anandamide-Induced Hypotension in Anesthetized Rats
CompoundDose (µmol·kg⁻¹)Anandamide Dose (µmol·kg⁻¹)ParameterBasal Value (mmHg)Change after Anandamide (mmHg)Change after Anandamide + Antagonist (mmHg)% Inhibition
O-1918 31.5-3Mean Blood Pressure (MBP)88 ± 4-19 ± 3-8 ± 355%
Systolic Blood Pressure (SBP)102 ± 5-21 ± 4-13 ± 338%
Diastolic Blood Pressure (DBP)73 ± 4-19 ± 3-11 ± 342%
Cannabidiol 31.5-3Mean Blood Pressure (MBP)90 ± 3-19 ± 3-9 ± 253%
Systolic Blood Pressure (SBP)104 ± 4-20 ± 3-11 ± 245%
Diastolic Blood Pressure (DBP)75 ± 3-19 ± 3-9 ± 253%

Data summarized from Zakrzeska et al., 2010.[1][3]

Table 2: Comparison with CB1 Receptor Antagonists
AntagonistMechanism of ActionEfficacy against Anandamide-Induced HypotensionNotes
O-1918 Antagonist at the O-1918-sensitive receptor (GPR18)Effective in blocking the non-CB1/CB2 mediated delayed hypotensive phase.[1][3]Does not bind to CB1 or CB2 receptors, making it a selective tool for studying alternative pathways.[8]
Cannabidiol (CBD) Antagonist at the O-1918-sensitive receptor; also has complex pharmacology including non-competitive antagonism at CB1 receptors.[1]Effective in reducing anandamide-induced hypotension, with a similar profile to O-1918 in some studies.[1][3]Its broader pharmacological profile should be considered when interpreting results.
SR141716A (Rimonabant) Selective CB1 receptor antagonistEffective in blocking the CB1-mediated component of anandamide-induced hypotension.[11][12]Does not block the O-1918-sensitive component of the hypotensive response.[11] Useful for dissecting the relative contributions of CB1 and non-CB1 pathways.

Signaling Pathways and Experimental Workflows

The mechanism through which O-1918 blocks anandamide-induced hypotension involves the inhibition of a putative endothelial cannabinoid receptor, GPR18. Anandamide activates this receptor, leading to vasodilation, likely through the eNOS-NO-cGMP pathway.[2][5] O-1918 acts as an antagonist at this receptor, preventing the downstream signaling cascade that results in a drop in blood pressure.

anandamide_hypotension_pathway cluster_blood_vessel Blood Vessel cluster_endothelial_cell Endothelial Cell cluster_smooth_muscle_cell Smooth Muscle Cell Anandamide Anandamide GPR18 GPR18 (O-1918-sensitive receptor) Anandamide->GPR18 Activates eNOS eNOS GPR18->eNOS Activates O1918 O-1918 This compound->GPR18 Blocks NO Nitric Oxide (NO) eNOS->NO Produces sGC sGC NO->sGC cGMP cGMP sGC->cGMP GTP GTP GTP->cGMP Converts Relaxation Vasodilation (Relaxation) cGMP->Relaxation Hypotension Hypotension Relaxation->Hypotension

Anandamide-induced vasodilation pathway via GPR18.

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of O-1918.

experimental_workflow cluster_animal_prep Animal Preparation cluster_protocol Experimental Protocol cluster_data Data Analysis AnimalModel Anesthetized Rat (e.g., with urethane) Instrumentation Cannulation of femoral artery and vein for blood pressure monitoring and drug administration AnimalModel->Instrumentation Stabilization Stabilization Period Instrumentation->Stabilization Baseline Record Baseline Cardiovascular Parameters Stabilization->Baseline Anandamide1 Administer Anandamide (S1) (e.g., 1.5-3 µmol·kg⁻¹ i.v.) Baseline->Anandamide1 Washout Washout Period Anandamide1->Washout Antagonist Administer O-1918 or Vehicle (e.g., 3 µmol·kg⁻¹ i.v.) Washout->Antagonist Anandamide2 Administer Anandamide (S2) Antagonist->Anandamide2 Measurement Measure changes in MBP, SBP, DBP Anandamide2->Measurement Comparison Compare cardiovascular responses to S1 and S2 Measurement->Comparison Inhibition Calculate % inhibition Comparison->Inhibition

Workflow for assessing O-1918's effect on hypotension.

Detailed Experimental Protocols

The following protocols are based on methodologies reported in the literature, primarily from Zakrzeska et al. (2010).[1][3]

Animal Model and Preparation
  • Species: Male Wistar rats.

  • Anesthesia: Urethane (1.4 g·kg⁻¹ i.p.). In some experiments, pentobarbitone sodium (60 mg·kg⁻¹ i.p.) may be used, especially when investigating CB1 receptor-mediated effects, as urethane can attenuate these.

  • Surgical Preparation: The trachea is cannulated to ensure a clear airway. The right femoral vein is cannulated for intravenous drug administration. The right femoral artery is cannulated and connected to a pressure transducer for continuous monitoring of blood pressure and heart rate. Body temperature is maintained at 37°C.

  • Pithed Rat Model: In some experiments, rats are pithed to eliminate central autonomic control of the cardiovascular system. After anesthesia, a steel rod is passed through the orbit and foramen magnum down to the cauda equina. Artificial respiration is provided.

Drug Administration and Experimental Series
  • Stabilization: A 30-minute stabilization period follows the surgical preparation to allow cardiovascular parameters to reach a steady state.

  • Baseline Measurement: Basal values of mean arterial pressure (MAP), systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) are recorded.

  • First Anandamide Administration (S1): Anandamide (1.5–3 µmol·kg⁻¹) is administered intravenously. The dose is chosen to elicit a 20-30% decrease in DBP during the third hypotensive phase.

  • Antagonist/Vehicle Administration: After cardiovascular parameters return to baseline (approximately 40 minutes), O-1918 (3 µmol·kg⁻¹), cannabidiol (3 µmol·kg⁻¹), or their respective vehicles are administered intravenously 10 minutes before the second anandamide injection.

  • Second Anandamide Administration (S2): The same dose of anandamide as in S1 is administered.

  • Data Analysis: The maximum changes in cardiovascular parameters during the third hypotensive phase after S1 and S2 are compared. The percentage of inhibition by the antagonist is calculated.

Conclusion

O-1918 serves as a specific and effective antagonist for the non-CB1/CB2, anandamide-sensitive receptor (GPR18) involved in the regulation of blood pressure. Its ability to block the sustained hypotensive phase of anandamide's action, without interacting with the classical cannabinoid receptors, makes it an invaluable tool for researchers in pharmacology and drug development. The comparative data presented here underscores its utility in dissecting the complex cardiovascular effects of endocannabinoids and exploring novel therapeutic targets for cardiovascular diseases.

References

A Comparative Guide to O-1918 and Other Modulators of Atypical Cannabinoid Receptors GPR55 and GPR18

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the synthetic cannabidiol analog O-1918 with other pharmacological tools used to investigate the roles of the atypical cannabinoid receptors, G protein-coupled receptor 55 (GPR55) and G protein-coupled receptor 18 (GPR18). O-1918 is a widely utilized antagonist for both GPR18 and GPR55, making it a valuable tool for dissecting the distinct and overlapping functions of these receptors.[1][2][3][] This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the associated signaling pathways to aid in experimental design and data interpretation.

O-1918 and Alternatives: A Quantitative Comparison

The following table summarizes the antagonistic potency of O-1918 and compares it with other selective antagonists for GPR55 and GPR18. This data is crucial for selecting the appropriate tool compound and interpreting experimental outcomes.

CompoundTarget Receptor(s)Potency (IC50)Selectivity HighlightsReference
O-1918 GPR55 and GPR18Not explicitly found as a direct IC50 value in searches, but widely cited as an antagonist.Acts on both GPR55 and GPR18.[1][2][3][]
ML-193 (CID 1261822) GPR55221 nM>27-fold selective for GPR55 over GPR35, CB1, and CB2 receptors.[5][6][7]
CID16020046 GPR55150 nM (constitutive activity); 210 nM (LPI-induced Ca2+ signaling)Selective for GPR55 over a broad panel of other GPCRs.[8][9][10][11][12]
PSB-CB5 (CID-85469571) GPR18279 nM>36-fold selective for GPR18 over GPR55 and CB1 receptors, and 14-fold over CB2.[13][14][15][16]

Signaling Pathways of O-1918 Sensitive Receptors

Understanding the downstream signaling cascades initiated by GPR55 and GPR18 is fundamental to elucidating their physiological roles. O-1918, by antagonizing these receptors, serves to inhibit these pathways.

GPR55 Signaling Cascade

GPR55 activation is primarily coupled to Gαq and Gα12/13 proteins. This leads to the activation of phospholipase C (PLC), subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG), and a resultant increase in intracellular calcium concentrations. Furthermore, GPR55 activation stimulates the RhoA signaling pathway, influencing cytoskeletal dynamics and cell migration.

GPR55_Signaling cluster_membrane Plasma Membrane GPR55 GPR55 Gq Gαq GPR55->Gq G1213 Gα12/13 GPR55->G1213 PLC PLC Gq->PLC RhoA RhoA G1213->RhoA IP3 IP3 PLC->IP3 Rock ROCK RhoA->Rock Ca2 [Ca2+]i ↑ IP3->Ca2 Cytoskeleton Cytoskeletal Rearrangement Rock->Cytoskeleton

Caption: GPR55 signaling pathway.

GPR18 Signaling Cascade

GPR18 is predominantly coupled to Gi/o proteins. Activation of GPR18 leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This modulation of cAMP can have widespread effects on various cellular processes through protein kinase A (PKA) and other cAMP-dependent pathways.

GPR18_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPR18 GPR18 Gio Gαi/o GPR18->Gio AC Adenylyl Cyclase Gio->AC cAMP [cAMP]i ↓ AC->cAMP

Caption: GPR18 signaling pathway.

Key Experimental Protocols

Detailed methodologies are essential for the reproducible investigation of O-1918 sensitive receptors. Below are outlines of key in vitro assays.

Radioligand Binding Assay for GPR55

This protocol is adapted for determining the binding affinity of compounds to GPR55.

Radioligand_Binding_Workflow prep Prepare membranes from cells expressing GPR55 (e.g., HEK293-GPR55) incubation Incubate membranes with a radioligand (e.g., [3H]SR141716A or [3H]CP55940) and varying concentrations of test compound. prep->incubation filtration Separate bound from free radioligand by rapid vacuum filtration. incubation->filtration counting Quantify bound radioactivity using liquid scintillation counting. filtration->counting analysis Analyze data to determine Ki values. counting->analysis

Caption: Radioligand binding assay workflow.

Detailed Steps:

  • Membrane Preparation: Homogenize cells transiently or stably expressing GPR55 (e.g., HEK293 or CHO cells) in a hypotonic buffer and isolate the membrane fraction by centrifugation.

  • Binding Reaction: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [3H]SR141716A or [3H]CP55,940) and a range of concentrations of the unlabeled test compound (like O-1918 or alternatives).

  • Incubation: Allow the binding reaction to reach equilibrium, typically for 60-90 minutes at room temperature.

  • Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filter discs in scintillation vials with scintillation cocktail and quantify the amount of radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

Functional Assay: Calcium Mobilization for GPR55

This assay measures the increase in intracellular calcium following GPR55 activation.

Calcium_Mobilization_Workflow cell_prep Plate GPR55-expressing cells (e.g., HEK293-GPR55) in a 96-well plate. dye_loading Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). cell_prep->dye_loading compound_add Add test compound (agonist or antagonist). For antagonists, pre-incubate before adding agonist. dye_loading->compound_add measurement Measure fluorescence intensity over time using a fluorescence plate reader. compound_add->measurement analysis Analyze the change in fluorescence to determine EC50 (for agonists) or IC50 (for antagonists). measurement->analysis

Caption: Calcium mobilization assay workflow.

Detailed Steps:

  • Cell Culture: Seed HEK293 cells stably or transiently expressing GPR55 into a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

  • Dye Loading: Wash the cells with a buffered salt solution and then incubate them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37°C for 30-60 minutes.

  • Compound Addition: For antagonist testing, pre-incubate the cells with O-1918 or other antagonists for a defined period. Then, add a known GPR55 agonist (e.g., O-1602 or lysophosphatidylinositol - LPI).

  • Fluorescence Measurement: Immediately after agonist addition, measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 525 nm emission for Fluo-4) over time using a fluorescence microplate reader.

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. For agonists, plot the peak fluorescence change against the logarithm of the agonist concentration to determine the EC50. For antagonists, plot the inhibition of the agonist response against the logarithm of the antagonist concentration to determine the IC50.

Functional Assay: cAMP Measurement for GPR18

This assay quantifies the inhibition of adenylyl cyclase activity mediated by GPR18.

cAMP_Assay_Workflow cell_prep Culture GPR18-expressing cells (e.g., CHO-GPR18). stimulation Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX). Stimulate with forskolin to elevate basal cAMP levels. Add test compound (agonist or antagonist). cell_prep->stimulation lysis Lyse the cells to release intracellular cAMP. stimulation->lysis detection Measure cAMP levels using a competitive immunoassay (e.g., HTRF, ELISA, or AlphaScreen). lysis->detection analysis Analyze the data to determine the effect of the test compound on cAMP production. detection->analysis

Caption: cAMP assay workflow.

Detailed Steps:

  • Cell Preparation: Culture cells expressing GPR18 (e.g., CHO-K1 cells) in a suitable format (e.g., 96-well plate).

  • Stimulation: Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor such as IBMX to prevent cAMP degradation. To measure the inhibitory effect of GPR18 activation, stimulate the cells with forskolin to increase basal cAMP levels. Then, add the GPR18 agonist. For antagonist testing, pre-incubate with O-1918 or other antagonists before adding the agonist.

  • Cell Lysis: After the stimulation period, lyse the cells to release the intracellular cAMP.

  • cAMP Detection: Quantify the cAMP levels in the cell lysates using a commercially available detection kit, such as a competitive immunoassay based on HTRF (Homogeneous Time-Resolved Fluorescence), ELISA, or AlphaScreen technology.

  • Data Analysis: The signal from the assay is inversely proportional to the amount of cAMP in the sample. For agonists that inhibit adenylyl cyclase, a decrease in signal (increase in cAMP) will be observed in forskolin-stimulated cells. For antagonists, a reversal of the agonist-induced effect will be seen. Calculate EC50 or IC50 values from the concentration-response curves.

This guide provides a foundational understanding of O-1918 and its utility in studying GPR55 and GPR18. For more in-depth information, researchers are encouraged to consult the primary literature cited.

References

A Researcher's Guide to Statistical Methods for O-1918 Studies

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of statistical methodologies for analyzing data from studies involving the synthetic cannabinoid antagonist O-1918, complete with experimental protocols and data presentation guides for researchers, scientists, and drug development professionals.

Data Presentation: A Comparative Table of Statistical Methods

The quantitative data from O-1918 studies can be effectively analyzed using a variety of statistical methods. The choice of method depends on the experimental design, the type of data collected, and the satisfaction of underlying statistical assumptions. Below is a table summarizing common statistical tests, their applications in the context of O-1918 research, and their key assumptions.

Statistical TestType of DataApplication in O-1918 StudiesKey Assumptions
Two-tailed Student's t-test Continuous (e.g., body weight, organ mass, protein levels)Comparing the means of two independent groups (e.g., O-1918 treated vs. vehicle control).[1]Data are normally distributed; variances of the two groups are equal (homoscedasticity); observations are independent.
Mann-Whitney U test Ordinal or ContinuousComparing the distributions of two independent groups when the assumptions of the t-test are not met.[1]Observations are independent; the two groups are from populations with the same shape of distribution.
One-way Analysis of Variance (ANOVA) ContinuousComparing the means of three or more independent groups (e.g., control, low-dose O-1918, high-dose O-1918).Data are normally distributed; variances of the groups are equal; observations are independent.
Tukey's Multiple Comparison Test ContinuousPost-hoc test following a significant ANOVA to identify which specific group means are different from each other.Same as ANOVA. Used only after a significant overall F-test from ANOVA.
Two-way ANOVA ContinuousExamining the effects of two independent categorical variables on a continuous outcome (e.g., effect of O-1918 treatment and diet on body weight).Data are normally distributed; variances of the groups are equal; observations are independent; no interaction between the two independent variables (unless the interaction effect is of interest).
Repeated Measures ANOVA ContinuousAnalyzing data where the same subjects are measured at multiple time points (e.g., effect of O-1918 on blood pressure over time).Sphericity (variances of the differences between all combinations of related groups are equal); data are normally distributed.
Non-linear Regression (Dose-Response) ContinuousDetermining the IC50 or EC50 of O-1918 in in vitro assays (e.g., receptor binding or functional assays).The relationship between the dose and the response follows a specific non-linear model (e.g., sigmoidal).
Chi-squared Test Categorical (e.g., presence/absence of a specific phenotype)Testing for an association between two categorical variables (e.g., treatment group and the occurrence of an adverse event).Data are in the form of frequencies; expected frequency in each cell is at least 5.

Experimental Protocols: Methodologies in O-1918 Research

Detailed experimental protocols are crucial for the reproducibility and interpretation of research findings. Below are examples of methodologies that have been employed in studies involving O-1918.

In Vivo Study: Diet-Induced Obesity in Rats
  • Animal Model: Male Sprague-Dawley rats are fed a high-fat diet for a specified period to induce obesity.

  • Drug Administration: O-1918 is dissolved in a vehicle (e.g., 0.9% saline with 0.75% Tween 80) and administered daily via intraperitoneal injection at a specific dose (e.g., 1 mg/kg). A control group receives the vehicle only.

  • Data Collection:

    • Body Weight and Composition: Measured at baseline and at regular intervals throughout the study using techniques like EchoMRI.

    • Physiological Measurements: Blood pressure, food and water intake are monitored.

    • Biochemical Analysis: At the end of the study, blood samples are collected for analysis of plasma hormones (e.g., leptin, ghrelin), cytokines, and markers of organ function. Tissues (e.g., liver, adipose tissue, kidney) are collected for histological analysis and protein/gene expression studies.

  • Statistical Analysis: Data normality is assessed. For comparisons between two groups (e.g., O-1918 vs. control), a two-tailed t-test is used for normally distributed data, and a Mann-Whitney U test is used for non-normally distributed data.[1]

In Vitro Study: GPR55 Functional Assay
  • Cell Culture: A cell line overexpressing human GPR55 (e.g., HEK293 or CHO cells) is used.

  • Assay Principle: The ability of O-1918 to antagonize the activation of GPR55 by an agonist (e.g., lysophosphatidylinositol - LPI) is measured. This can be done using various functional readouts, such as intracellular calcium mobilization, β-arrestin recruitment, or cAMP accumulation.

  • Experimental Procedure: Cells are pre-incubated with varying concentrations of O-1918 before being stimulated with a fixed concentration of the GPR55 agonist.

  • Data Analysis: The response at each concentration of O-1918 is measured and plotted against the logarithm of the antagonist concentration. A non-linear regression analysis is then performed to fit a dose-response curve and determine the IC50 value of O-1918.

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts in O-1918 research.

GPR55_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular GPR55 GPR55 G_protein Gq/G13 GPR55->G_protein Activates GPR18 GPR18 LPI LPI (Agonist) LPI->GPR55 Activates O1918 O-1918 (Antagonist) This compound->GPR55 Blocks PLC PLC G_protein->PLC RhoA RhoA G_protein->RhoA Calcium Ca²⁺ Mobilization PLC->Calcium Downstream Downstream Signaling RhoA->Downstream Calcium->Downstream

GPR55 Signaling Antagonism by O-1918

O1918_Study_Workflow cluster_planning Experimental Planning cluster_execution Experiment Execution cluster_analysis Data Analysis cluster_conclusion Conclusion Hypothesis Formulate Hypothesis Design Experimental Design (e.g., In Vivo, In Vitro) Hypothesis->Design Groups Define Treatment Groups (Control, O-1918 Doses) Design->Groups Model Animal Model or Cell Culture Groups->Model Treatment Administer O-1918 Model->Treatment DataCollection Data Collection (Physiological, Biochemical) Treatment->DataCollection DataProcessing Data Processing & Quality Control DataCollection->DataProcessing Normality Test for Normality DataProcessing->Normality StatTest Select & Perform Appropriate Statistical Test Normality->StatTest Parametric or Non-parametric Results Interpret Results StatTest->Results Conclusion Draw Conclusions Results->Conclusion

Typical Workflow for an O-1918 Study

References

Safety Operating Guide

Proper Disposal Procedures for O-1918: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical compounds are paramount to ensuring laboratory safety and regulatory compliance. This document provides essential safety and logistical information for the proper disposal of O-1918, a synthetic cannabidiol analog and selective antagonist of GPR18 and GPR55 receptors.

O-1918 (CAS Number: 536697-79-7) is a valuable tool in signaling research.[1][2][3] Due to its bioactive nature and the fact that it is often supplied in a flammable solvent, it is imperative to follow strict safety protocols throughout its lifecycle, from handling and storage to final disposal. This guide outlines the necessary steps for the safe management of O-1918 waste, including personal protective equipment (PPE), spill cleanup, and disposal procedures, based on available safety data.

Personal Protective Equipment (PPE) and Handling

Before handling O-1918, it is crucial to be equipped with the appropriate personal protective equipment. The toxicological properties of O-1918 have not been fully investigated, and therefore, it should be handled with caution.

Recommended Personal Protective Equipment:

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side shields or gogglesProtects eyes from splashes of the chemical solution.
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents skin contact with the compound and solvent.
Skin and Body Laboratory coatProtects skin and clothing from contamination.
Respiratory Use in a well-ventilated area or fume hoodMinimizes inhalation of vapors from the solvent.

Spill and Accidental Release Measures

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Spill Cleanup Procedure:

  • Ensure adequate ventilation.

  • Wear appropriate PPE as outlined in the table above.

  • Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.

  • Collect the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.

  • Clean the spill area thoroughly with a suitable solvent and then with soap and water.

  • Dispose of all contaminated materials , including cleaning supplies, as hazardous waste.

Proper Disposal Procedures for O-1918

Waste containing O-1918 must be treated as hazardous waste and disposed of in accordance with all federal, state, and local regulations.

Step-by-Step Disposal Guidance:

  • Waste Segregation:

    • Liquid Waste: Collect all liquid waste containing O-1918, including unused solutions and solvent rinses, in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be compatible with the solvent (e.g., a glass or polyethylene container for methyl acetate solutions).

    • Solid Waste: Dispose of all contaminated solid materials, such as pipette tips, vials, and absorbent materials from spill cleanups, in a separate, sealed, and labeled hazardous waste container.

  • Labeling:

    • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "O-1918," the CAS number "536697-79-7," and the associated hazards (e.g., "Flammable Liquid" if in a flammable solvent).

  • Storage:

    • Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials, heat, and sources of ignition.

  • Disposal:

    • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Do not dispose of O-1918 down the drain or in regular trash.

Experimental Protocols and Signaling Pathways

O-1918 is primarily used as a research tool to investigate the function of the GPR55 receptor. Understanding its mechanism of action is crucial for designing experiments and interpreting results.

GPR55 Signaling Pathway

The G-protein coupled receptor 55 (GPR55) is activated by various ligands, leading to the initiation of downstream signaling cascades. O-1918 acts as an antagonist, blocking these effects. The following diagram illustrates a simplified GPR55 signaling pathway.

GPR55_Signaling_Pathway cluster_membrane Plasma Membrane GPR55 GPR55 G_protein Gαq / Gα13 GPR55->G_protein Activates Ligand Ligand (e.g., LPI) Ligand->GPR55 O1918 O-1918 (Antagonist) This compound->GPR55 Blocks PLC PLC G_protein->PLC RhoA RhoA G_protein->RhoA IP3_DAG IP3 / DAG PLC->IP3_DAG ROCK ROCK RhoA->ROCK Ca_release Ca²⁺ Release IP3_DAG->Ca_release Cellular_Response Cellular Response (e.g., Proliferation, Migration) Ca_release->Cellular_Response ROCK->Cellular_Response

Caption: Simplified GPR55 signaling pathway antagonized by O-1918.

Experimental Workflow: In Vitro GPR55 Antagonist Assay

The following is a generalized workflow for assessing the antagonist activity of O-1918 on GPR55 signaling in a cell-based assay.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture 1. Culture cells expressing GPR55 Plating 2. Plate cells in a multi-well plate Cell_Culture->Plating Antagonist_Incubation 3. Pre-incubate cells with O-1918 (or vehicle control) Plating->Antagonist_Incubation Agonist_Stimulation 4. Stimulate cells with a GPR55 agonist (e.g., LPI) Antagonist_Incubation->Agonist_Stimulation Lysis 5. Lyse cells and measure downstream signal (e.g., intracellular Ca²⁺, p-ERK) Agonist_Stimulation->Lysis Data_Analysis 6. Analyze data to determine IC₅₀ of O-1918 Lysis->Data_Analysis

Caption: General experimental workflow for a GPR55 antagonist assay.

By adhering to these safety and disposal protocols, and with a clear understanding of the experimental context, researchers can safely and effectively utilize O-1918 in their studies while minimizing risks to themselves and the environment. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet provided by the supplier.

References

Essential Safety and Handling Information for O-1918

Author: BenchChem Technical Support Team. Date: December 2025

Here is the comprehensive guide on the personal protective equipment for handling O-1918.

For Research Use Only. Not for human or veterinary diagnostic or therapeutic use. [1]

O-1918 is a synthetic, cannabidiol-related compound utilized in laboratory research as an antagonist of the GPR18 and GPR55 receptors.[2] Due to its chemical nature and limited toxicological data, O-1918 should be handled as a hazardous substance. This guide provides essential information on personal protective equipment, operational procedures, and disposal plans for researchers, scientists, and drug development professionals working with O-1918.

Personal Protective Equipment (PPE)

When handling O-1918, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following PPE is recommended:

PPE CategoryRecommendationSpecifications
Eye Protection Safety glasses with side shields or gogglesMust be worn at all times in the laboratory to protect from splashes or aerosols.
Hand Protection Chemical-resistant glovesNitrile or other suitable chemically resistant gloves should be worn. Inspect gloves for tears or holes before use and change them frequently.
Body Protection Laboratory coatA standard laboratory coat should be worn to protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated areaAll work with O-1918, especially when handling the powdered form or creating solutions, should be conducted in a chemical fume hood to avoid inhalation of vapors or aerosols.

Operational and Disposal Plans

A clear and concise operational and disposal plan is critical for the safe handling of O-1918. The following step-by-step guidance should be followed.

Experimental Workflow

The following diagram outlines the general workflow for handling O-1918 in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_experiment Experimentation cluster_cleanup Cleanup and Disposal a Don appropriate PPE b Prepare work area in a chemical fume hood a->b c Retrieve O-1918 from -20°C storage b->c d Allow to equilibrate to room temperature c->d e Dissolve in appropriate solvent (e.g., methyl acetate, DMSO, ethanol) d->e f Perform experimental procedures e->f g Decontaminate work surfaces f->g h Dispose of waste in designated hazardous waste containers g->h i Remove and dispose of PPE h->i j Wash hands thoroughly i->j

A general workflow for handling O-1918 in the laboratory.
Handling Procedures

  • Preparation : Before handling O-1918, ensure you are wearing the appropriate PPE as outlined in the table above. Prepare your workspace within a certified chemical fume hood.

  • Storage : O-1918 is typically stored at -20°C.

  • Reconstitution : O-1918 is often supplied as a solid or in a solvent such as methyl acetate. To prepare a solution, it can be dissolved in solvents like DMSO or ethanol.

  • General Handling : Avoid direct contact with the skin, eyes, and clothing. Do not ingest or inhale the compound. After handling, wash your hands thoroughly with soap and water.

Disposal Plan

All waste containing O-1918 must be treated as hazardous waste.

  • Liquid Waste : Collect all liquid waste containing O-1918 in a designated, sealed, and properly labeled hazardous waste container.

  • Solid Waste : All contaminated solid waste, including pipette tips, microfuge tubes, and gloves, should be placed in a designated hazardous solid waste container.

  • Container Disposal : Empty O-1918 containers should be triple-rinsed with an appropriate solvent, and the rinsate collected as hazardous liquid waste.

  • Final Disposal : All hazardous waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations.

Experimental Protocol: In Vivo Study in a Diet-Induced Obese Rat Model

The following is a detailed methodology for an experiment using O-1918 in a diet-induced obese (DIO) rat model, based on published research.

Experimental Workflow for In Vivo Study

G cluster_induction Obesity Induction cluster_treatment Treatment Phase cluster_monitoring Monitoring and Data Collection cluster_analysis Analysis a Acclimatize male Sprague-Dawley rats b Feed a high-fat diet for 10 weeks a->b c Divide rats into control and treatment groups b->c d Administer O-1918 or vehicle to respective groups c->d e Monitor body weight and food consumption d->e f Measure blood pressure and blood glucose e->f g Collect blood and tissue samples at study conclusion f->g h Analyze organ weights g->h i Perform Western blotting on tissue lysates h->i

Workflow for an in vivo study of O-1918 in a diet-induced obese rat model.
Methodology

  • Animal Model : Male Sprague-Dawley rats are used for this study.

  • Obesity Induction : The rats are fed a high-fat diet (e.g., 40% digestible energy from lipids) for a period of 10 weeks to induce obesity. A control group is fed a standard chow diet.

  • Treatment Groups : The diet-induced obese rats are then divided into a control group receiving a vehicle and a treatment group receiving O-1918.

  • Drug Administration : O-1918 is administered to the treatment group. The dosage and route of administration (e.g., oral gavage, intraperitoneal injection) should be determined based on the specific research question.

  • Monitoring : Throughout the study, key parameters such as body weight, food intake, blood pressure, and blood glucose levels are monitored regularly.

  • Sample Collection : At the end of the study, blood and various organs (e.g., liver, kidney) are collected for further analysis.

  • Biochemical Analysis : Blood samples can be analyzed for various biomarkers.

  • Protein Analysis : Western blotting can be performed on protein lysates from collected tissues to examine the expression levels of target proteins, such as GPR55.

Signaling Pathway of GPR55 Antagonism by O-1918

O-1918 acts as an antagonist at the G protein-coupled receptor 55 (GPR55). The following diagram illustrates the general signaling pathway and the point of inhibition by O-1918.

G cluster_membrane Cell Membrane GPR55 GPR55 Receptor G_protein Gq/11 or G12/13 GPR55->G_protein Activates Ligand Ligand (e.g., LPI) Ligand->GPR55 Activates O1918 O-1918 This compound->GPR55 Inhibits PLC Phospholipase C (PLC) G_protein->PLC RhoA RhoA Activation G_protein->RhoA IP3_DAG IP3 and DAG PLC->IP3_DAG Ca_release Intracellular Ca2+ Release IP3_DAG->Ca_release Downstream Downstream Signaling Ca_release->Downstream RhoA->Downstream

Simplified signaling pathway of GPR55 and its antagonism by O-1918.

By adhering to these safety protocols and operational plans, researchers can minimize risks and ensure the safe and effective use of O-1918 in their laboratories.

References

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
O1918
Reactant of Route 2
O1918

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.